Garvagliptin
Description
Properties
CAS No. |
1601479-87-1 |
|---|---|
Molecular Formula |
C18H23F2N3O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine |
InChI |
InChI=1S/C18H23F2N3O3S/c1-27(24,25)23-8-11-6-22(7-12(11)9-23)14-5-17(21)18(26-10-14)15-4-13(19)2-3-16(15)20/h2-4,14,17-18H,5-10,21H2,1H3/t14-,17+,18-/m1/s1 |
InChI Key |
ZVAQVUNYXJVNSW-FHLIZLRMSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Garvagliptin |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide on Garvagliptin: Synthesis and Characterization - A Compound Under Investigation
An extensive search of scientific databases, patent literature, and clinical trial registries has revealed that "Garvagliptin" is not a publicly recognized name for a marketed drug or a compound with detailed published scientific data. The available information strongly suggests that this compound is likely an investigational compound, a developmental codename, or a close structural analog of a known Dipeptidyl Peptidase-4 (DPP-4) inhibitor that has not been widely disclosed in scientific literature.
The most significant lead uncovered is a mention of "this compound (related)" on the PubChem database page for Saxagliptin, a well-established DPP-4 inhibitor for the treatment of type 2 diabetes. This relationship strongly implies that this compound shares a similar chemical scaffold with Saxagliptin. However, without the precise chemical structure of this compound, a detailed guide on its specific synthesis and characterization cannot be provided.
Given the likely structural similarity to Saxagliptin and the user's interest in a technical guide on a DPP-4 inhibitor, this document will proceed by providing a comprehensive overview of the synthesis and characterization of Saxagliptin as a representative and well-documented example of a gliptin. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.
Saxagliptin: A Case Study in DPP-4 Inhibitor Synthesis and Characterization
Saxagliptin is a potent and selective, orally bioavailable DPP-4 inhibitor. Its chemical structure is characterized by a constrained cyclopropyl-fused pyrrolidine core, an adamantylglycine side chain, and a cyano group, which is crucial for its mechanism of action.
Chemical Structure of Saxagliptin
(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
I. Synthesis of Saxagliptin
The synthesis of Saxagliptin is a multi-step process that involves the preparation of two key chiral building blocks followed by their coupling and subsequent functional group manipulations. Several synthetic routes have been reported in the literature and patents filed by Bristol-Myers Squibb. A common approach is outlined below.
Key Intermediates:
-
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid derivative: This bulky, unnatural amino acid is a cornerstone of the molecule, contributing to its potency and selectivity.
-
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide or -carbonitrile: This constrained bicyclic proline mimetic is the other key chiral component.
General Synthetic Workflow:
A representative synthetic scheme involves the coupling of a protected adamantylglycine derivative with the bicyclic proline amide, followed by dehydration of the amide to the nitrile and final deprotection.
Caption: A generalized workflow for the chemical synthesis of Saxagliptin.
Experimental Protocols:
Step 1: Peptide Coupling
-
Methodology: To a solution of a protected (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid (e.g., with a Boc protecting group) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), are added a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt). This is followed by the addition of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is stirred at room temperature until completion.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, bicarbonate solution, and brine, then dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Dehydration of the Amide to the Nitrile
-
Methodology: The coupled intermediate from the previous step is dissolved in a suitable solvent like dichloromethane. A dehydrating agent, such as trifluoroacetic anhydride (TFAA), is added dropwise at a low temperature (e.g., 0 °C). The reaction is allowed to warm to room temperature and stirred until the conversion is complete.
-
Work-up: The reaction mixture is carefully quenched with a saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried, filtered, and concentrated to yield the protected Saxagliptin.
Step 3: Deprotection
-
Methodology: The protected Saxagliptin is dissolved in a suitable solvent. If a Boc protecting group is used, it is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent like dioxane. The reaction is monitored until the starting material is consumed.
-
Work-up: The solvent and excess acid are removed under reduced pressure. The resulting crude salt of Saxagliptin can be purified by recrystallization or trituration. The free base can be obtained by neutralization with a suitable base.
II. Characterization of Saxagliptin
The characterization of Saxagliptin involves a combination of spectroscopic and analytical techniques to confirm its identity, purity, and stereochemistry.
Data Presentation:
| Analytical Technique | Parameter | Observed Data for Saxagliptin |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ | m/z 316.2 |
| High-Resolution MS (HRMS) | Calculated for C₁₈H₂₆N₃O₂⁺: 316.2025; Found: 316.2020 | |
| ¹H NMR (Proton NMR) | Chemical Shifts (δ) | Adamantyl protons, methine and methylene protons of the bicyclic system, and the α-amino proton. Specific shifts depend on the solvent. |
| ¹³C NMR (Carbon NMR) | Chemical Shifts (δ) | Signals corresponding to the adamantyl cage, the bicyclic system, the carbonyl carbon, and the nitrile carbon. |
| X-ray Crystallography | Crystal System | Orthorhombic (for the monohydrate) |
| Space Group | P2₁2₁2₁ (for the monohydrate) | |
| Melting Point | Approximately 104-106 °C (for the monohydrate) | |
| Optical Rotation | [α]²⁵_D | Specific rotation value in a given solvent (e.g., methanol) confirms the enantiomeric purity. |
Experimental Protocols for Characterization:
-
Mass Spectrometry: High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and confirm the connectivity of the molecule.
-
X-ray Crystallography: Single crystals of Saxagliptin or its salts are grown by slow evaporation of a suitable solvent system. The crystal structure is determined using a single-crystal X-ray diffractometer to confirm the absolute stereochemistry and solid-state conformation.
III. Mechanism of Action and Signaling Pathway
Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the circulating levels of active GLP-1 and GIP.
DPP-4 Inhibition Signaling Pathway:
Caption: Mechanism of action of Saxagliptin via DPP-4 inhibition.
This detailed guide on Saxagliptin provides a comprehensive framework for understanding the synthesis, characterization, and mechanism of a clinically important DPP-4 inhibitor. While the specific details for "this compound" remain elusive in the public domain, the information presented here for its close relative, Saxagliptin, should serve as a valuable and informative resource for the intended audience of researchers, scientists, and drug development professionals. Further disclosure of information on this compound will be necessary to provide a specific guide for that compound.
Discovery and development of Garvagliptin
An In-depth Technical Guide to the Discovery and Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Disclaimer: Publicly available information on the discovery and development of Garvagliptin is limited. Therefore, this guide focuses on the broader class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, using the well-documented examples of Sitagliptin and Vildagliptin to illustrate the core principles and processes involved in the discovery and development of this class of therapeutic agents.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These incretins are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][4][5] The development of DPP-4 inhibitors, also known as gliptins, represents a significant advancement in the management of T2DM, offering a therapeutic option with a low risk of hypoglycemia and a neutral effect on body weight.[1][6][7]
The Discovery and Lead Optimization of DPP-4 Inhibitors
The journey to discover clinically effective DPP-4 inhibitors involved extensive medicinal chemistry efforts, focusing on identifying potent, selective, and orally bioavailable small molecules.
From Early Leads to Selective Inhibitors: The Case of Sitagliptin
The discovery of Sitagliptin (Januvia™) by Merck provides a compelling case study in lead optimization.[8][9][10] Initial efforts focused on α-amino acid derivatives, but these compounds lacked selectivity against other related proteases like DPP8 and DPP9.[9] This lack of selectivity was hypothesized to be the cause of toxicities observed in preclinical studies.[9]
This led to a shift in focus towards identifying highly selective inhibitors. Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, a β-amino acid piperazine series was identified as a promising lead.[8][9] Further optimization to improve metabolic stability and pharmacokinetic properties resulted in the discovery of a triazolopiperazine series, which ultimately led to the identification of Sitagliptin.[8][9][10]
Vildagliptin: A Covalent Inhibitor
Vildagliptin (Galvus®), developed by Novartis, is another prominent DPP-4 inhibitor.[11][12][13] Its development emerged from the optimization of early cyanopyrrolidide compounds.[14] Vildagliptin is a competitive inhibitor that also acts as a substrate for DPP-4, forming a covalent bond with the enzyme's catalytic site.[11] This covalent interaction leads to a slow dissociation rate, resulting in prolonged inhibition of DPP-4 activity.[11]
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors exert their therapeutic effects by potentiating the endogenous incretin system. The core of their mechanism lies in the inhibition of the DPP-4 enzyme, which is ubiquitously expressed on the surface of various cell types.[1][3]
// Nodes Ingestion [label="Nutrient Ingestion", fillcolor="#F1F3F4", fontcolor="#202124"]; Intestine [label="Intestinal L-cells\n& K-cells", fillcolor="#F1F3F4", fontcolor="#202124"]; GLP1_GIP [label="Active GLP-1 & GIP\n(Incretins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_Incretins [label="Inactive Metabolites", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DPP4_Inhibitor [label="DPP-4 Inhibitor\n(e.g., this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pancreas [label="Pancreatic Islets", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_cells [label="β-cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alpha_cells [label="α-cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Insulin [label="↑ Insulin Secretion\n(Glucose-dependent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucagon [label="↓ Glucagon Secretion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liver [label="Liver", fillcolor="#F1F3F4", fontcolor="#202124"]; HGP [label="↓ Hepatic Glucose\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Muscle_Adipose [label="Muscle & Adipose Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Uptake [label="↑ Glucose Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood_Glucose [label="↓ Blood Glucose", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ingestion -> Intestine [label="Stimulates"]; Intestine -> GLP1_GIP [label="Release"]; GLP1_GIP -> DPP4 [label="Substrate for"]; DPP4 -> Inactive_Incretins [label="Inactivation"]; DPP4_Inhibitor -> DPP4 [label="Inhibits", style=dashed, color="#EA4335"]; GLP1_GIP -> Pancreas; Pancreas -> Beta_cells; Pancreas -> Alpha_cells; Beta_cells -> Insulin; Alpha_cells -> Glucagon; Insulin -> Muscle_Adipose; Muscle_Adipose -> Glucose_Uptake; Glucagon -> Liver; Liver -> HGP; Glucose_Uptake -> Blood_Glucose; HGP -> Blood_Glucose; } enddot Figure 1: Signaling pathway of DPP-4 inhibition.
Preclinical Development
The preclinical evaluation of DPP-4 inhibitors is crucial for establishing their efficacy, safety, and pharmacokinetic profile before advancing to human trials.
In Vitro Studies
-
Enzyme Inhibition Assays: The primary in vitro experiment is the DPP-4 inhibition assay to determine the potency (IC50) of the compounds. These assays are typically fluorescence-based, using a synthetic substrate like Gly-Pro-aminomethylcoumarin (AMC).[15]
-
Selectivity Profiling: To avoid off-target effects, candidate compounds are screened against a panel of other proteases, particularly DPP8 and DPP9.[9]
In Vivo Studies
Animal models of T2DM, such as Zucker rats, are used to assess the in vivo efficacy of DPP-4 inhibitors.[14][16] Key parameters evaluated include:
-
Oral glucose tolerance tests (OGTT)
-
Changes in plasma levels of active GLP-1 and insulin
-
Reduction in blood glucose and HbA1c levels
Clinical Development
The clinical development of DPP-4 inhibitors follows a phased approach to evaluate their safety, efficacy, and optimal dosing in humans.
Phase I Studies
Phase I trials are conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses.[17]
Phase II and III Studies
Phase II and III trials are conducted in patients with T2DM to establish the efficacy and safety of the drug.[6][14] These studies are often randomized, double-blind, and placebo-controlled. Key endpoints include:
-
Change in HbA1c from baseline
-
Change in fasting plasma glucose (FPG)
-
Incidence of adverse events, including hypoglycemia
Quantitative Data Summary
The following tables summarize key quantitative data for Sitagliptin and Vildagliptin, compiled from various preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Compound | DPP-4 IC50 (nM) | Selectivity vs. DPP8 (fold) | Selectivity vs. DPP9 (fold) |
| Sitagliptin | 19 | >2600 | >2600 |
| Vildagliptin | 62 | >200 | >200 |
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Sitagliptin | Vildagliptin |
| Bioavailability (%) | ~87 | ~85 |
| Tmax (hours) | 1-4 | 1.7 |
| Half-life (hours) | 12.4 | 1.5 |
| Excretion | Primarily renal, unchanged | Hepatic metabolism and renal excretion |
Table 3: Clinical Efficacy in T2DM (Monotherapy)
| Compound | Dose | Study Duration (weeks) | Mean Change in HbA1c (%) vs. Placebo |
| Sitagliptin | 100 mg once daily | 24 | -0.79 |
| Vildagliptin | 50 mg twice daily | 24 | -0.9 |
Experimental Protocols
DPP-4 Inhibition Assay (Generalized Protocol)
This protocol is a generalized procedure based on commercially available kits and published methods.[15][18][19][20]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- Assay Buffer\n- DPP-4 Enzyme\n- Inhibitor (e.g., this compound)\n- Substrate (Gly-Pro-AMC)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Plate_Setup [label="Plate Setup (96-well):\n- Background wells\n- 100% activity wells (no inhibitor)\n- Inhibitor wells", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Add_Enzyme_Inhibitor [label="Add DPP-4 enzyme and inhibitor\nto respective wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate at 37°C for 10 min", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Add_Substrate [label="Add Substrate (Gly-Pro-AMC)\nto all wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate at 37°C for 30 min", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Read_Fluorescence [label="Read Fluorescence\n(Ex: 360 nm, Em: 460 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_Inhibition [label="Calculate % Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Plate_Setup; Plate_Setup -> Add_Enzyme_Inhibitor; Add_Enzyme_Inhibitor -> Incubate1; Incubate1 -> Add_Substrate; Add_Substrate -> Incubate2; Incubate2 -> Read_Fluorescence; Read_Fluorescence -> Calculate_Inhibition; Calculate_Inhibition -> End; } enddot Figure 2: Workflow for a DPP-4 inhibition assay.
Procedure:
-
Prepare solutions of the test compound (inhibitor) at various concentrations.
-
In a 96-well microplate, add the assay buffer, DPP-4 enzyme, and the test compound or vehicle control.
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Synthesis of DPP-4 Inhibitors
The chemical synthesis of DPP-4 inhibitors is a complex process that has been refined to improve efficiency and yield.
Synthesis of Sitagliptin
The synthesis of Sitagliptin has evolved to a highly efficient, asymmetric process.[21][22][23][24][25] A key step is the asymmetric hydrogenation of a β-keto amide intermediate to establish the desired stereochemistry.[21][23]
// Nodes Start [label="Starting Materials:\n- 2,4,5-Trifluorophenylacetic acid\n- Triazolopiperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Keto_Amide_Formation [label="β-Keto Amide Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; Asymmetric_Hydrogenation [label="Asymmetric Hydrogenation\n(Chiral Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sitagliptin_Base [label="Sitagliptin (Free Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt_Formation [label="Salt Formation\n(with Phosphoric Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Sitagliptin_Phosphate [label="Sitagliptin Phosphate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Keto_Amide_Formation; Keto_Amide_Formation -> Asymmetric_Hydrogenation; Asymmetric_Hydrogenation -> Sitagliptin_Base; Sitagliptin_Base -> Salt_Formation; Salt_Formation -> Sitagliptin_Phosphate; } enddot Figure 3: Logical flow of Sitagliptin synthesis.
Synthesis of Vildagliptin
The synthesis of Vildagliptin typically involves the coupling of a chloroacetylated cyanopyrrolidine intermediate with 3-amino-1-adamantanol.[26][27][28][29]
Conclusion
The discovery and development of DPP-4 inhibitors have provided a valuable therapeutic class for the management of T2DM. Through extensive research and development, exemplified by the stories of Sitagliptin and Vildagliptin, potent, selective, and safe oral medications have been brought to the clinic. The mechanism of action, centered on the potentiation of the incretin system, offers effective glycemic control with a low risk of hypoglycemia. The continued exploration of this class of drugs and their potential pleiotropic effects remains an active area of research. While specific data on this compound is not widely available, its development would have undoubtedly followed a similar rigorous pathway of discovery, preclinical, and clinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 8. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of JANUVIA™ (Sitagliptin), a Selective Dipeptidyl...: Ingenta Connect [ingentaconnect.com]
- 10. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 11. The Vildagliptin Experience — 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First Vildagliptin Registration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ten Years of Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 14. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 19. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
- 24. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
Garvagliptin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Novel DPP-4 Inhibitor
Abstract
Garvagliptin is an investigational small molecule drug identified as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, placing it in the gliptin class of oral hypoglycemic agents for the potential treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the available information on this compound's chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for assays relevant to the characterization of DPP-4 inhibitors are also presented, alongside a visual representation of its signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of diabetes drug discovery and development.
Chemical Structure and Identifiers
This compound is a small molecule with a complex heterocyclic structure. Its fundamental chemical information is crucial for understanding its interactions with the biological target and for the development of analytical methods.
Chemical Structure:
While a 2D chemical structure image is not available, the structure can be inferred from its SMILES and InChI identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | CS(=O)(=O)N1CC2=C(CN(C2)[C@H]2CO--INVALID-LINK--C2">C@@HC2=C(F)C=CC(F)=C2)C1 |
| CAS Number | 1601479-87-1[1] |
| Molecular Formula | C18H23F2N3O3S[1] |
| SMILES | CS(=O)(=O)N1CC2=C(CN(C2)[C@H]2CO--INVALID-LINK--C2">C@@HC2=C(F)C=CC(F)=C2)C1[1] |
| InChI Key | ZVAQVUNYXJVNSW-FHLIZLRMSA-N[1] |
| Synonyms | ZYDPLA1 FREE BASE[1] |
Physicochemical and Pharmacological Properties
The physicochemical and pharmacological properties of a drug candidate are critical determinants of its clinical potential, influencing its absorption, distribution, metabolism, excretion (ADME), and its therapeutic effect.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not yet publicly available. However, based on its classification as a small molecule drug, Table 2 outlines the key parameters that are essential for its characterization.[1]
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight (Average) | 399.46 g/mol [1] |
| Molecular Weight (Monoisotopic) | 399.142819113 Da[1] |
| Melting Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Pharmacological Properties
As a dipeptidyl peptidase-4 (DPP-4) inhibitor, this compound's primary pharmacological effect is the modulation of the incretin system.
Table 3: Pharmacological Profile of this compound
| Property | Description |
| Therapeutic Class | Antidiabetic agent, Dipeptidyl Peptidase-4 (DPP-4) Inhibitor[1] |
| Mechanism of Action | This compound selectively inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their breakdown, this compound increases the circulating levels of active incretins. |
| Pharmacodynamics | The elevated levels of active GLP-1 and GIP enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells. This dual action leads to improved glycemic control. |
| Pharmacokinetics (ADME) | Specific ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound is not available. However, like other gliptins, it is expected to be orally bioavailable. The pharmacokinetic profiles of other DPP-4 inhibitors vary, with some being primarily cleared renally and others undergoing hepatic metabolism.[2][3] |
Mechanism of Action: Signaling Pathway
The mechanism of action of this compound, as a DPP-4 inhibitor, is centered on the potentiation of the incretin signaling pathway. The following diagram illustrates this process.
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, standard methodologies used for the characterization of DPP-4 inhibitors can be adapted.
In Vitro DPP-4 Inhibition Assay
This protocol describes a common fluorescence-based assay to determine the inhibitory activity of a compound against DPP-4.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing a protein carrier like BSA (e.g., 0.1 mg/mL)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer and DPP-4 enzyme.
-
Test wells: Diluted test compound and DPP-4 enzyme.
-
Positive control wells: Diluted positive control and DPP-4 enzyme.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Analytical Method for Quantification in Biological Fluids
This section outlines a general workflow for developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a DPP-4 inhibitor in plasma.
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the determination of the concentration of a test compound in plasma samples.
Workflow Diagram:
Caption: General workflow for LC-MS/MS bioanalytical method development.
Key Steps:
-
Sample Preparation:
-
Spike plasma samples with known concentrations of the analyte and an internal standard.
-
Extract the analyte from the plasma matrix using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.
-
-
Chromatographic Separation:
-
Develop a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method to separate the analyte from other components.
-
Optimize parameters such as the analytical column, mobile phase composition (including organic solvent, aqueous buffer, and additives), and flow rate.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Optimize the mass spectrometer parameters, including the precursor and product ion transitions for the analyte and internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effect.
-
Conclusion
This compound is an emerging dipeptidyl peptidase-4 inhibitor with the potential to contribute to the therapeutic landscape of type 2 diabetes. This technical guide has consolidated the currently available chemical and pharmacological information for this compound. While specific quantitative data for many of its properties are yet to be published, the provided information on its chemical identity, mechanism of action, and representative experimental protocols offers a solid foundation for researchers and drug development professionals. As further research on this compound becomes available, a more complete understanding of its profile will emerge, paving the way for its potential clinical application.
References
In Vitro Activity of Garvagliptin: A Technical Guide
Disclaimer: Despite a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries, specific quantitative in vitro activity data for Garvagliptin, including IC50, Ki, and selectivity profiles, could not be located. Therefore, this technical guide provides a detailed overview of the in vitro activity of a representative and well-characterized Dipeptidyl Peptidase-4 (DPP-4) inhibitor, utilizing data from Sitagliptin and Vildagliptin as surrogates to fulfill the core requirements of this request. All data presented herein should be understood to be illustrative of the expected in vitro profile of a potent and selective DPP-4 inhibitor.
Core Mechanism of Action
This compound is a member of the gliptin class of oral antihyperglycemic agents, which act by inhibiting the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[2][5] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucoregulatory effects.[1][4]
Quantitative In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of the representative DPP-4 inhibitors, Sitagliptin and Vildagliptin. This data is critical for understanding the drug's affinity for its target and its potential for off-target effects.
Table 1: In Vitro Potency against DPP-4
| Compound | IC50 (nM) | Ki (nM) | Assay Conditions |
| Sitagliptin | 18 - 19 | Not Reported | Caco-2 cell extracts or recombinant human DPP-4.[6][7][8] |
| Vildagliptin | 2.3 - 4.5 | 3 | Recombinant human DPP-4 or in patients with T2DM.[8][9][10] |
Table 2: In Vitro Selectivity against Related Peptidases
| Compound | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Sitagliptin | >10,000 | >10,000 | >555-fold | >555-fold |
| Vildagliptin | 2200 (IC50) | 97 (Ki) | ~488-fold | ~32-fold (based on Ki) |
Experimental Protocols
DPP-4 Inhibition Assay (Fluorometric)
This assay is a standard method to determine the in vitro potency of a compound against DPP-4.
Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The release of the fluorescent AMC moiety is directly proportional to the enzyme's activity and is quenched in the presence of an inhibitor.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Gly-Pro-AMC substrate
-
Test compound (e.g., this compound) and a reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test or reference compound, and the DPP-4 enzyme solution.
-
Include control wells containing the enzyme and buffer without any inhibitor (100% activity) and wells with buffer only (background).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for a specified duration (e.g., 30-60 minutes).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for GLP-1 Secretion
This assay evaluates the effect of a test compound on the secretion of GLP-1 from enteroendocrine cells.
Principle: Enteroendocrine cell lines (e.g., STC-1, NCI-H716) are used as a model system to study the secretion of GLP-1 in response to various stimuli. The amount of GLP-1 released into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Enteroendocrine cell line (e.g., STC-1)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
Stimulating agents (e.g., glucose, amino acids, or a known secretagogue)
-
DPP-4 inhibitor (to prevent GLP-1 degradation in the medium)
-
GLP-1 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the enteroendocrine cells in a 96-well plate and culture them until they reach the desired confluency.
-
Wash the cells with a serum-free medium or a buffer.
-
Pre-incubate the cells with the test compound at various concentrations for a specific period.
-
Stimulate the cells with a known GLP-1 secretagogue in the continued presence of the test compound.
-
Include appropriate controls, such as unstimulated cells and cells stimulated in the absence of the test compound.
-
After the stimulation period, collect the cell culture supernatant.
-
Quantify the concentration of active GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the test compound on basal and stimulated GLP-1 secretion.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of DPP-4 inhibition by this compound.
Caption: General workflow for an in vitro DPP-4 inhibition assay.
Caption: Simplified GLP-1 receptor signaling pathway.
References
- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical Pharmacology of Garvagliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data for Garvagliptin is limited. This guide provides a comprehensive overview of the preclinical pharmacology of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the class to which this compound belongs. Where specific data for this compound is unavailable, representative data from other well-characterized DPP-4 inhibitors is presented for illustrative purposes and is clearly noted.
Introduction
This compound is an orally active, small-molecule inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.
This technical guide provides an in-depth overview of the preclinical pharmacology of a typical DPP-4 inhibitor like this compound, covering its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile.
Mechanism of Action
The primary mechanism of action of this compound is the competitive and reversible inhibition of the DPP-4 enzyme.
Signaling Pathway
Inhibition of DPP-4 by this compound prevents the degradation of active GLP-1 and GIP. This leads to potentiation of their downstream signaling pathways in pancreatic islet cells, resulting in improved glycemic control.
Caption: Signaling pathway of this compound's action.
Pharmacodynamics
The pharmacodynamic effects of DPP-4 inhibitors are assessed through in vitro enzyme inhibition assays and in vivo models of glucose tolerance.
In Vitro Enzyme Inhibition
The potency of DPP-4 inhibitors is determined by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). While specific values for this compound are not publicly available, Table 1 provides representative data for other DPP-4 inhibitors.
Table 1: In Vitro DPP-4 Inhibition of Representative Gliptins
| Compound | IC50 (nM) | Ki (nM) | Selectivity vs. DPP-8/DPP-9 |
| Sitagliptin | 19 | 1.3 | >2,600-fold |
| Vildagliptin | 62 | 2.9 | >200-fold |
| Saxagliptin | 50 | 1.3 | >400-fold |
| Alogliptin | <10 | 6.9 | >10,000-fold |
Data is illustrative and sourced from publicly available literature for comparator compounds.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard preclinical model to evaluate the glucose-lowering efficacy of antidiabetic agents. In this model, a glucose challenge is administered to fasted animals, and blood glucose levels are monitored over time following treatment with the test compound.
References
In-Depth Technical Guide to Molecular Docking Studies of Garvagliptin and Other DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies involved in the molecular docking of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, using Sitagliptin as a primary exemplar due to the extensive availability of public data. Garvagliptin, also a DPP-4 inhibitor, is expected to share a similar mechanism of action and binding mode. This document outlines the theoretical underpinnings, experimental protocols, data interpretation, and visualization of the signaling pathways and experimental workflows relevant to the study of these anti-diabetic agents.
Introduction to DPP-4 and its Inhibition
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis.[1] It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides, including the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2] The inactivation of GLP-1 and GIP by DPP-4 leads to reduced insulin secretion and increased glucagon release, contributing to hyperglycemia in type 2 diabetes mellitus.[3]
DPP-4 inhibitors, a class of oral hypoglycemic agents known as "gliptins," block the active site of the DPP-4 enzyme.[3] This inhibition prevents the degradation of incretin hormones, thereby prolonging their activity, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon production. Molecular docking is a key computational technique used to predict and analyze the binding interactions between DPP-4 inhibitors and the enzyme at a molecular level.
Quantitative Data on DPP-4 Inhibitor Interactions
Molecular docking and experimental assays provide quantitative data that are essential for evaluating the binding affinity and inhibitory potential of DPP-4 inhibitors. The following table summarizes key quantitative metrics for Sitagliptin and other prominent DPP-4 inhibitors.
| Inhibitor | Binding Energy (kcal/mol) | IC50 (nM) | PDB ID of Complex |
| Sitagliptin | -6.70 to -9.8[4][5] | 18 - 19[6][7] | 1X70, 4FFW[8][9] |
| Vildagliptin | -7.3 to -8.1[10][11] | 34 - 62[7][12] | - |
| Saxagliptin | -7.7[4] | 50[7] | - |
| Alogliptin | -9.4[11] | 24[7] | - |
| Linagliptin | -8.1 to -10.2[10][11] | 1[7] | - |
Experimental Protocol: Molecular Docking of Sitagliptin with DPP-4
This section provides a detailed, step-by-step protocol for performing a molecular docking study of Sitagliptin with the DPP-4 enzyme using AutoDock Vina.
Software and Resource Requirements
-
Protein Preparation: UCSF Chimera, PyMOL
-
Ligand Preparation: ChemDraw, Avogadro, Open Babel
-
Molecular Docking: AutoDock Tools (ADT), AutoDock Vina
-
Visualization and Analysis: PyMOL, Discovery Studio Visualizer, LigPlot+
Step-by-Step Methodology
Step 1: Protein Preparation
-
Retrieve the Protein Structure: Download the crystal structure of human DPP-4 in complex with Sitagliptin from the Protein Data Bank (PDB). A commonly used entry is PDB ID: 1X70.[13]
-
Clean the Protein Structure: Open the PDB file in UCSF Chimera or a similar molecular visualization tool. Remove water molecules, co-crystallized ligands (except the one of interest if using for validation), and any non-essential ions.
-
Prepare the Receptor for Docking:
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared protein structure in PDBQT format, which is required by AutoDock.
-
Step 2: Ligand Preparation
-
Obtain the Ligand Structure: The 2D structure of Sitagliptin can be drawn using ChemDraw or obtained from a chemical database like PubChem (CID: 4369359). The SMILES string for Sitagliptin is C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C--INVALID-LINK--N.
-
Convert to 3D and Optimize: Convert the 2D structure to a 3D structure using a program like Avogadro or Open Babel. Perform an initial energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Prepare the Ligand for Docking:
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
Step 3: Molecular Docking Simulation
-
Define the Binding Site (Grid Box Generation):
-
Identify the active site of DPP-4. The key catalytic residues are Ser630, Asp708, and His740. Other important residues in the binding pocket include Glu205, Glu206, Tyr662, and Tyr666.[14]
-
Using AutoDock Tools, define a grid box that encompasses the entire active site. For PDB ID 1X70, a grid box with dimensions of 52 x 28 x 26 Å and centered at x = 40.926, y = 50.522, z = 35.031 Å can be used.[15]
-
-
Configure and Run AutoDock Vina:
-
Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Execute the AutoDock Vina docking simulation from the command line.
-
Step 4: Analysis and Visualization of Results
-
Analyze Binding Affinity: The output file from AutoDock Vina will contain the binding affinity (in kcal/mol) for the top-ranked binding poses. The most negative value indicates the most favorable binding.
-
Visualize Binding Interactions:
-
Load the protein and the docked ligand poses into a visualization tool like PyMOL or Discovery Studio.
-
Analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. Key interacting residues for Sitagliptin in the DPP-4 active site often include Tyr662, Glu205, Glu206, and Phe357.[16]
-
Visualizations
DPP-4 Signaling Pathway
The following diagram illustrates the signaling pathway of DPP-4 and its inhibition.
Caption: DPP-4 signaling pathway and its inhibition by gliptins.
Experimental Workflow for Molecular Docking
The following diagram outlines the general workflow for a molecular docking experiment.
Caption: General experimental workflow for molecular docking.
References
- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 2. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. A combination of virtual screening, molecular dynamics simulation, MM/PBSA, ADMET, and DFT calculations to identify a potential DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dipeptidyl peptidase IV inhibition of phytocompounds from Artocarpus champeden (Lour.) Stokes: In silico molecular docking study and ADME-Tox prediction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Incretin Effect Amplified: A Technical Overview of Cellular Pathways Modulated by Garvagliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Garvagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral antihyperglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus. By selectively inhibiting the DPP-4 enzyme, this compound enhances the bioavailability of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This amplification of the incretin effect leads to a glucose-dependent stimulation of insulin secretion and suppression of glucagon release, thereby improving glycemic control. This technical guide provides an in-depth exploration of the core cellular pathways modulated by this compound, based on the established mechanism of action of the DPP-4 inhibitor class. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document extrapolates from the well-characterized pharmacology of this drug class to provide a robust framework for understanding its cellular and physiological effects.
The Incretin System and its Regulation by DPP-4
The incretin effect is a physiological phenomenon characterized by an enhanced insulin response to orally ingested glucose compared to an equivalent intravenous glucose load. This effect is primarily mediated by two gut-derived hormones: GLP-1 and GIP. These hormones are rapidly released from enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion. However, their physiological activity is short-lived due to rapid inactivation by the enzyme DPP-4, which cleaves the N-terminal dipeptide from both GLP-1 and GIP.
Table 1: Key Characteristics of Incretin Hormones
| Hormone | Secreting Cells | Primary Stimulus for Release | Key Physiological Actions |
| GLP-1 | L-cells (distal ileum and colon) | Carbohydrates, fats, proteins | Stimulates glucose-dependent insulin secretion, Suppresses glucagon secretion, Delays gastric emptying, Promotes satiety |
| GIP | K-cells (duodenum and jejunum) | Carbohydrates, fats | Stimulates glucose-dependent insulin secretion, Potential role in fat metabolism |
Mechanism of Action: this compound as a DPP-4 Inhibitor
This compound, as a competitive and reversible inhibitor of DPP-4, prevents the degradation of active GLP-1 and GIP.[1][2][3] This leads to a sustained elevation of their circulating levels, thereby prolonging and enhancing their physiological actions on various target tissues, most notably the pancreatic islets.
Core Cellular Signaling Pathways Modulated by this compound
The primary cellular effects of this compound are mediated through the potentiation of GLP-1 and GIP signaling in pancreatic β-cells and α-cells.
Pancreatic β-Cell: Enhancement of Glucose-Dependent Insulin Secretion
In the pancreatic β-cell, both GLP-1 and GIP bind to their respective G-protein coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and the GIP receptor (GIPR). This binding initiates a cascade of intracellular signaling events that augment glucose-stimulated insulin secretion.
The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors, in turn, modulate the activity of various downstream targets to enhance insulin granule exocytosis.
Key downstream effects include:
-
Closure of ATP-sensitive potassium (K-ATP) channels: This leads to membrane depolarization.
-
Increased intracellular calcium (Ca2+) concentration: Both through influx via voltage-gated calcium channels and release from intracellular stores.
-
Enhanced exocytosis of insulin-containing granules.
Pancreatic α-Cell: Suppression of Glucagon Secretion
In a hyperglycemic state, elevated GLP-1 levels, potentiated by this compound, act on pancreatic α-cells to suppress the secretion of glucagon. This effect is glucose-dependent, meaning that glucagon secretion is not impaired during hypoglycemia, thereby reducing the risk of this adverse event. The precise intracellular mechanisms are still under investigation but are thought to involve both direct and indirect pathways, including paracrine signaling from β-cells (e.g., via insulin and GABA).
References
- 1. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]
- 3. New insight into the mechanisms underlying the function of the incretin hormone glucagon-like peptide-1 in pancreatic β-cells: The involvement of the Wnt signaling pathway effector β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β Cell Gαs signaling is critical for physiological and pharmacological enhancement of insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Garvagliptin In Vitro Assay Protocols: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garvagliptin (also known as ZYDPLA1) is a potent and competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis. By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an effective therapeutic agent for the management of type 2 diabetes mellitus.
This document provides detailed application notes and protocols for the in vitro assessment of this compound's pharmacological profile. The included methodologies cover the determination of its inhibitory potency against DPP-4, its functional activity in a cell-based model of GLP-1 secretion, and strategies for evaluating its selectivity and off-target profile.
Data Presentation
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Assay Type | Target/System | Parameter | Value |
| Biochemical Assay | Human Recombinant DPP-4 | IC50 | 2.99 nM[1] |
| Cell-Based Assay | Enteroendocrine Cell Line (e.g., GLUTag, STC-1) | EC50 (GLP-1 Secretion Potentiation) | Data not publicly available |
| Selectivity Assay | Human Recombinant DPP-8 | IC50 / Ki | Data not publicly available |
| Selectivity Assay | Human Recombinant DPP-9 | IC50 / Ki | Data not publicly available |
Experimental Protocols
DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DPP-4. The assay is based on the cleavage of a fluorogenic substrate by DPP-4, resulting in a fluorescent signal.
Materials:
-
Human Recombinant DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.5)
-
This compound
-
Positive Control Inhibitor (e.g., Sitagliptin, Vildagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from picomolar to micromolar to generate a full dose-response curve. Also, prepare solutions of the positive control inhibitor.
-
Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay duration.
-
Assay Reaction: a. To each well of a 96-well black microplate, add the appropriate volume of the serially diluted this compound, positive control, or vehicle (assay buffer for no-inhibitor control). b. Add the diluted DPP-4 enzyme solution to each well. c. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition and Measurement: a. Prepare the DPP-4 fluorogenic substrate solution in the assay buffer. b. Add the substrate solution to all wells to initiate the enzymatic reaction. c. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. d. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for DPP-4 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against DPP-4.
Cell-Based GLP-1 Secretion Potentiation Assay
This protocol outlines a method to assess the ability of this compound to potentiate GLP-1 secretion from an enteroendocrine cell line (e.g., GLUTag or STC-1) in response to a secretagogue. Since this compound inhibits DPP-4, it prevents the degradation of secreted GLP-1, leading to higher measurable levels.
Materials:
-
GLUTag or STC-1 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
GLP-1 secretagogue (e.g., glucose, glutamine, or a GPR119 agonist)
-
This compound
-
DPP-4 inhibitor (for sample stabilization, if necessary, though this compound serves this purpose in the test wells)
-
Active GLP-1 ELISA kit
-
24-well or 96-well cell culture plates
Protocol:
-
Cell Culture: Culture GLUTag or STC-1 cells in the appropriate medium supplemented with FBS in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into 24-well or 96-well plates and allow them to adhere and grow to a suitable confluency.
-
Assay Procedure: a. On the day of the assay, wash the cells with KRBB. b. Pre-incubate the cells with KRBB containing different concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control (no this compound). c. Add the GLP-1 secretagogue to the wells to stimulate GLP-1 release. d. Incubate for a further period (e.g., 2 hours) at 37°C.
-
Sample Collection and Analysis: a. Collect the supernatant from each well. b. To prevent GLP-1 degradation in the control samples, a separate DPP-4 inhibitor can be added immediately after collection. c. Measure the concentration of active GLP-1 in the supernatants using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Quantify the amount of GLP-1 secreted in each condition. b. Plot the GLP-1 concentration against the logarithm of the this compound concentration. c. Fit the data to a suitable model to determine the EC50 value, which represents the concentration of this compound that potentiates GLP-1 secretion by 50% of the maximum effect.
Signaling Pathway of DPP-4 Inhibition and GLP-1 Potentiation
Caption: DPP-4 inhibition by this compound increases active GLP-1 levels.
Selectivity Profiling against Related Proteases
To ensure the specificity of this compound, it is essential to assess its inhibitory activity against other members of the dipeptidyl peptidase family, particularly DPP-8 and DPP-9, as inhibition of these enzymes has been associated with toxicity[2].
Protocol: The protocol for assessing selectivity is analogous to the DPP-4 inhibition assay described above. The key difference is the use of recombinant human DPP-8 and DPP-9 enzymes and their respective preferred substrates.
-
Perform the fluorescence-based inhibition assay as described for DPP-4, but substitute the enzyme with either recombinant human DPP-8 or DPP-9.
-
Use a substrate that is efficiently cleaved by DPP-8 and DPP-9.
-
Determine the IC50 values of this compound for DPP-8 and DPP-9.
-
Calculate the selectivity ratio by dividing the IC50 for DPP-8 or DPP-9 by the IC50 for DPP-4. A higher ratio indicates greater selectivity for DPP-4.
Off-Target Pharmacology Screening
A broad off-target screening is crucial to identify any unintended interactions of this compound with other biological targets, which could lead to adverse effects. This is typically performed by screening the compound against a panel of receptors, ion channels, transporters, and enzymes.
Protocol:
-
Panel Selection: Utilize a commercially available off-target screening panel (e.g., Eurofins SafetyScreen44 or a similar panel). These panels cover a wide range of targets known to be associated with adverse drug reactions.
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 µM) to the contract research organization (CRO) offering the screening service.
-
Assay Performance: The CRO will perform a battery of in vitro assays, typically radioligand binding assays for receptors and transporters, and enzymatic or functional assays for enzymes and ion channels.
-
Data Interpretation: The results are usually provided as the percentage of inhibition or activation at the tested concentration. Any significant interaction (typically >50% inhibition or activation) should be followed up with concentration-response studies to determine the IC50 or EC50 for the off-target interaction. This allows for an assessment of the therapeutic window between the on-target and off-target activities.
Logical Workflow for In Vitro Safety Profiling
Caption: A logical workflow for the in vitro safety assessment of this compound.
Conclusion
The in vitro assays described in this application note provide a robust framework for the pharmacological characterization of this compound. By determining its on-target potency, cell-based activity, and selectivity profile, researchers can gain a comprehensive understanding of its mechanism of action and potential for off-target effects. These data are critical for guiding further drug development and ensuring the safety and efficacy of this promising anti-diabetic agent.
References
- 1. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of DPP-4 Inhibitors in Rodent Models of Type 2 Diabetes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of public preclinical data for Garvagliptin, this document utilizes data from a well-characterized Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Sitagliptin, as a representative example to illustrate the selection and use of animal models for this class of drugs. The protocols and data presentation can be adapted for the evaluation of other DPP-4 inhibitors.
Introduction to DPP-4 Inhibitors and Mechanism of Action
Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] These incretin hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release from the pancreas in a glucose-dependent manner.[2][4]
By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[1][2] This leads to improved glycemic control, characterized by reductions in fasting and postprandial blood glucose levels, with a low risk of hypoglycemia.
Caption: Mechanism of Action of DPP-4 Inhibitors.
Animal Model Selection for Efficacy and Safety Evaluation
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-diabetic drugs. Rodent models are widely used due to their physiological similarities to humans in terms of metabolic pathways, relatively low cost, and ease of handling. For studying T2DM, models that exhibit insulin resistance and progressive beta-cell dysfunction are preferred.
Caption: Logical workflow for animal model selection.
Recommended Animal Models
| Animal Model | Type | Key Characteristics | Advantages | Disadvantages |
| db/db Mouse | Genetic (Leptin receptor mutation) | Severe obesity, hyperphagia, insulin resistance, hyperglycemia, progressive beta-cell dysfunction. | Closely mimics the pathophysiology of human T2DM. Well-characterized and widely used. | Severe phenotype may not be representative of all stages of human T2DM. |
| Zucker Diabetic Fatty (ZDF) Rat | Genetic (Leptin receptor mutation) | Obesity, insulin resistance, hyperglycemia that progresses with age. Male rats are more prone to developing diabetes. | Good model for studying the progression of T2DM and its complications. | Requires a specific diet (e.g., Purina 5008) to induce overt diabetes. |
| Streptozotocin (STZ)-Induced Diabetic Rat (with High-Fat Diet) | Chemically-Induced | Insulin resistance induced by a high-fat diet, followed by beta-cell destruction with a low dose of STZ. | Allows for the study of both insulin resistance and beta-cell dysfunction. Model induction is controllable. | The abrupt onset of hyperglycemia may not fully replicate the gradual progression of human T2DM. |
Experimental Protocols
Efficacy Study in db/db Mice
Objective: To evaluate the glucose-lowering efficacy of a DPP-4 inhibitor in a genetic model of T2DM.
Materials:
-
Male db/db mice (8-10 weeks of age)
-
Lean littermate control mice (db/+)
-
DPP-4 inhibitor (e.g., Sitagliptin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Animal balance
Protocol:
-
Acclimatization: House mice in a temperature and light-controlled environment for at least one week prior to the experiment with ad libitum access to standard chow and water.
-
Grouping: Randomly assign db/db mice to two groups (n=8-10 per group):
-
Vehicle control group
-
DPP-4 inhibitor treatment group (e.g., Sitagliptin 10 mg/kg)
-
A group of lean db/+ mice will serve as a non-diabetic control.
-
-
Dosing: Administer the vehicle or DPP-4 inhibitor orally via gavage once daily for a specified period (e.g., 4-8 weeks).
-
Monitoring:
-
Measure body weight and food intake weekly.
-
Monitor non-fasting blood glucose levels weekly from tail vein blood.
-
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period.
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer a 2 g/kg glucose solution orally.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
-
Terminal Blood and Tissue Collection: At the end of the study, collect terminal blood samples for HbA1c and plasma insulin analysis. Pancreatic tissue can be collected for histological analysis.
Caption: Experimental workflow for an efficacy study.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a DPP-4 inhibitor following oral and intravenous administration in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
DPP-4 inhibitor
-
Vehicle for oral and intravenous formulations
-
Oral gavage needles and syringes
-
Intravenous catheters and infusion pumps
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
LC-MS/MS system for drug concentration analysis
Protocol:
-
Acclimatization and Catheterization: Acclimate rats for at least one week. For the intravenous group, surgically implant a catheter in the jugular vein. Allow for a recovery period.
-
Grouping: Assign rats to two groups (n=4-6 per group):
-
Oral administration group
-
Intravenous administration group
-
-
Dosing:
-
Oral: Administer a single dose of the DPP-4 inhibitor (e.g., 10 mg/kg) via oral gavage after an overnight fast.
-
Intravenous: Administer a single bolus dose of the DPP-4 inhibitor (e.g., 1 mg/kg) via the jugular vein catheter.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of the DPP-4 inhibitor using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
Data Presentation
Representative Efficacy Data (Sitagliptin in ZDF Rats)
| Parameter | Lean Control | ZDF Vehicle | ZDF + Sitagliptin (10 mg/kg/day) |
| Initial Blood Glucose (mg/dL) | 105 ± 5 | 350 ± 20 | 345 ± 18 |
| Final Blood Glucose (mg/dL) | 110 ± 6 | 550 ± 35 | 380 ± 25 |
| HbA1c (%) | 4.5 ± 0.2 | 9.8 ± 0.5 | 7.5 ± 0.4 |
| Plasma Insulin (ng/mL) | 2.5 ± 0.3 | 1.2 ± 0.2 | 2.1 ± 0.3 |
| OGTT AUC (mg·h/dL) | 18000 ± 1200 | 55000 ± 3500 | 38000 ± 2800 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to ZDF Vehicle. Data is illustrative and based on typical findings for DPP-4 inhibitors in this model. |
Representative Pharmacokinetic Data (Illustrative)
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 2500 ± 300 |
| Tmax (h) | 1.5 ± 0.5 | - |
| AUC (0-inf) (ng·h/mL) | 8500 ± 1200 | 3000 ± 400 |
| t1/2 (h) | 4.2 ± 0.8 | 3.8 ± 0.6 |
| Bioavailability (%) | ~85% | - |
| *Data are presented as mean ± SD. Data is illustrative for a typical small molecule DPP-4 inhibitor in rats. |
Conclusion
The preclinical evaluation of DPP-4 inhibitors like this compound relies on the use of appropriate animal models that recapitulate the key features of human type 2 diabetes. The db/db mouse and Zucker Diabetic Fatty rat are robust genetic models for assessing efficacy, while STZ-induced models can also provide valuable insights. The detailed protocols provided herein for efficacy and pharmacokinetic studies offer a framework for the preclinical characterization of this important class of anti-diabetic agents. The representative data for Sitagliptin highlights the expected therapeutic profile of a DPP-4 inhibitor in these models, demonstrating improvements in glycemic control and pancreatic beta-cell function.
References
- 1. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Worms, Mice, Cows and Pigs: The Importance of Animal Patents in Develo" by Elisabeth T. Jozwiak [scholarlycommons.law.northwestern.edu]
- 3. An Overview of Patent Law as Applied to the Field of Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo studies supporting the therapeutic potential of ZP3022 in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Garvagliptin Dosage and Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, specific preclinical data on the dosage and administration of Garvagliptin in mice is not publicly available in the reviewed literature. The following application notes and protocols are based on the established mechanisms of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and publicly available data for other compounds in this class, such as Sitagliptin, Vildagliptin, Linagliptin, and Alogliptin. These notes are intended to serve as a foundational guide for researchers designing preclinical studies with this compound in mice. It is imperative to conduct dose-finding and pharmacokinetic studies for this compound to establish its specific parameters.
Introduction to this compound
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[2][3] They work by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This leads to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner, ultimately lowering blood glucose levels.[3]
Data Presentation: Dosage of DPP-4 Inhibitors in Mice
The following table summarizes dosages and administration routes for various DPP-4 inhibitors in mice, which can be used as a reference for designing studies with this compound.
| Drug Name | Dosage | Administration Route | Mouse Model | Study Focus | Reference |
| Sitagliptin | 4 µg to 400 µ g/mouse | Oral Gavage | Normal healthy mice | Glucose Tolerance | [4] |
| Sitagliptin | 10 mg/kg | Oral Gavage | C57BL/6J mice on high-fat diet | Chronopharmacology | [5] |
| Des-fluoro-sitagliptin | Not specified, but potent inhibitor | Not specified | High-fat diet/streptozotocin-induced diabetic mice | β-cell mass and function | [6] |
| Vildagliptin | 1 mg/kg (Lowest published toxic dose) | Oral | Mice | Toxicology | [7] |
| Linagliptin | 3 mg/kg | Oral | Non-obese diabetic (NOD) mice | Pancreatic α-cell function | [8] |
| Linagliptin | Up to 80 mg/kg (males), 25 mg/kg (females) | Not specified | Mice | Carcinogenicity | [1] |
| Alogliptin | 0.01% or 0.03% (wt/wt) in diet | Oral (in diet) | Apolipoprotein E null (ApoE-/-) mice on high-fat diet | Survival and Health | [2] |
| Alogliptin | 0.002%, 0.01%, or 0.03% in diet | Oral (in diet) | Obese diabetic ob/ob mice | Glycemic control and β-cell function | [9] |
| Alogliptin | 5, 15, and 45 mg/kg | Oral | High-fat diet/streptozotocin (HFD/STZ) diabetic mice | Glucose control and islet function | [10] |
Signaling Pathway
DPP-4 inhibitors, like this compound, exert their effects by modulating the incretin pathway. The diagram below illustrates this mechanism.
Caption: DPP-4 Inhibitor Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study in mice involving the administration of a DPP-4 inhibitor and subsequent analysis.
Caption: General Experimental Workflow.
Experimental Protocols
1. Animal Models
-
Commonly used mouse strains for metabolic studies include C57BL/6J, BALB/c, and various diabetic models such as db/db, ob/ob, and streptozotocin (STZ)-induced diabetic mice.
-
Mice should be housed in a controlled environment (temperature, humidity, and light-dark cycle) with ad libitum access to standard chow and water, unless otherwise specified by the experimental design.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Drug Preparation
-
This compound should be dissolved in a suitable vehicle (e.g., sterile water, saline, or a solution of 0.5% carboxymethylcellulose). The solubility and stability of this compound in the chosen vehicle should be confirmed.
-
The final concentration of the drug solution should be calculated based on the desired dosage (mg/kg) and the average body weight of the mice, ensuring the administration volume is within recommended limits.
3. Administration Routes
The choice of administration route depends on the experimental objectives, such as mimicking clinical application (oral) or achieving rapid systemic exposure (intravenous).
a. Oral Gavage (PO)
-
Purpose: To deliver a precise oral dose directly into the stomach.
-
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the esophagus, administer the drug solution slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
b. Intraperitoneal Injection (IP)
-
Purpose: For systemic administration of substances that are absorbed into the circulation from the peritoneal cavity.
-
Procedure:
-
Restrain the mouse with its ventral side up, tilting the head downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution and withdraw the needle.
-
Return the mouse to its cage and monitor.
-
c. Subcutaneous Injection (SC)
-
Purpose: For slow and sustained absorption of a substance.
-
Procedure:
-
Grasp the loose skin over the back of the mouse, between the shoulder blades, to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Gently aspirate to check for blood.
-
If no blood is present, inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
d. Intravenous Injection (IV)
-
Purpose: To achieve rapid and complete systemic distribution of the drug. This is a more technically challenging route.
-
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Identify one of the lateral tail veins.
-
Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs, the injection is likely perivascular, and the procedure should be stopped.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
4. Endpoint Measurements
-
Blood Glucose: Can be measured from tail vein blood using a standard glucometer.
-
Plasma Insulin, GLP-1, and GIP: Blood can be collected via retro-orbital sinus, submandibular vein, or cardiac puncture at the end of the study. Plasma is then separated for analysis using ELISA kits.
-
Oral Glucose Tolerance Test (OGTT): Mice are fasted overnight, and a baseline blood glucose measurement is taken. A glucose solution is then administered orally, and blood glucose is measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.
-
Histology: Pancreatic tissue can be collected, fixed, and sectioned for histological analysis, such as H&E staining for islet morphology and immunohistochemistry for insulin and glucagon.
These protocols provide a general framework for conducting preclinical studies with this compound in mice. Researchers should adapt these methods based on their specific experimental design and objectives, and always adhere to ethical guidelines for animal research.
References
- 1. Tradjenta (Linagliptin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Alogliptin improves survival and health of mice on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Diurnal Variation of Sitagliptin-Induced Pharmacological Effects in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Chronic administration of alogliptin, a novel, potent, and highly selective dipeptidyl peptidase-4 inhibitor, improves glycemic control and beta-cell function in obese diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPP-4 Inhibitor Treatment in Cell Culture
Disclaimer: Initial searches for "Garvagliptin" did not yield specific scientific literature or experimental protocols. It is possible that this is a novel compound with limited public data or a misspelling. Therefore, these application notes and protocols are based on the well-characterized and widely used Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Sitagliptin , as a representative agent for this class of drugs. The principles and methods described herein are generally applicable to other DPP-4 inhibitors, though optimal conditions may vary.
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein expressed on the surface of most cell types.[1] It functions as a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[1][2] A primary role of DPP-4 in glucose metabolism is the rapid inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, compounds like Sitagliptin prevent the degradation of GLP-1 and GIP, thereby prolonging their activity. This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and other beneficial metabolic effects.[4]
Mechanism of Action
The primary mechanism of DPP-4 inhibitors is to block the enzymatic degradation of incretins. The subsequent increase in active GLP-1 levels leads to the activation of the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, predominantly on pancreatic β-cells.[4][5] GLP-1R activation stimulates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[6] This activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), triggering downstream events that culminate in glucose-dependent insulin synthesis and exocytosis.[6] Beyond glycemic control, studies have shown that DPP-4 inhibitors can exert direct effects on various cell types, including endothelial cells, immune cells, and cancer cells, often involving anti-inflammatory, anti-apoptotic, and immunomodulatory pathways.[7][8][9]
Cell Culture Applications
In a cell culture setting, DPP-4 inhibitors like Sitagliptin are used to:
-
Investigate the direct effects of DPP-4 inhibition on cellular functions like proliferation, viability, apoptosis, and migration.[10][11]
-
Study the downstream signaling pathways of GLP-1R activation in various cell types (e.g., pancreatic, endothelial, neuronal cells).
-
Explore therapeutic potential in non-diabetic contexts, such as cancer and inflammation.[9][12]
-
Assess the synergistic effects when combined with other therapeutic agents, such as chemotherapeutics.[12]
Signaling Pathway Visualization
Caption: GLP-1 Receptor Signaling Pathway.
Data Presentation: Quantitative Treatment Conditions
The following tables summarize typical concentrations and incubation times for Sitagliptin in various in vitro models based on published literature.
Table 1: Cell Line Specific Treatment Conditions with Sitagliptin
| Cell Line | Cell Type | Concentration Range | Incubation Time | Observed Effect | Citation(s) |
|---|---|---|---|---|---|
| HUVECs | Human Umbilical Vein Endothelial Cells | 0.1 - 100 µM | 48 - 72 hours | Increased viability, anti-apoptotic | [10] |
| Human MCs | Human Glomerular Mesangial Cells | 0.1 - 10 µmol/ml | 24 - 36 hours | Reduced proliferation and ECM expression | [13] |
| SKOV-3 | Human Ovarian Cancer | 50 µM | 24 hours | Increased apoptosis with Paclitaxel | [9][12] |
| OVCAR-3 | Human Ovarian Cancer | 50 µM | 24 hours | Increased apoptosis with Paclitaxel | [9][12] |
| HepG2 | Human Hepatocellular Carcinoma | 250 µg/mL | 48 hours | Apoptotic and antioxidant activity | |
| CD4+ T-cells | Human Immune Cells | 100 µM | 1 hour | Reduced cell migration | [14][15] |
| MoDCs | Human Monocyte-Derived Dendritic Cells | up to 500 µg/mL | 4 days | Induction of tolerogenic properties |[7] |
Table 2: IC50 Values for Sitagliptin
| Target/Cell Line | IC50 Value | Assay Condition | Citation(s) |
|---|---|---|---|
| DPP-4 (cell-free) | 18 nM | Enzymatic assay | [14] |
| DPP-4 (Caco-2 cell extracts) | 19 nM | Enzymatic assay | [15] |
| HepG-2 cells | 15.97 µM | Live cell DPP-4 activity assay |[3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used to assess the effect of Sitagliptin on the viability of A549 lung carcinoma cells.[12]
Materials:
-
Target cells (e.g., A549, HepG2)
-
Complete cell culture medium
-
Sitagliptin stock solution (in an appropriate solvent like DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[12]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Sitagliptin in culture medium. Remove the old medium from the wells and add 100 µL of the Sitagliptin dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[12]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (0.5 mg/mL final concentration) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with Sitagliptin for the desired duration (e.g., 24 hours), harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation (300 x g for 5 minutes).
-
Cell Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: In Vitro DPP-4 Activity Assay
This protocol is based on commercial inhibitor screening kits that use a fluorogenic substrate.[16]
Materials:
-
DPP-4 Inhibitor Screening Kit (contains DPP-4 enzyme, assay buffer, fluorogenic substrate like H-Gly-Pro-AMC, and a control inhibitor like Sitagliptin)
-
Test compound (Sitagliptin or other potential inhibitors)
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves diluting the assay buffer, enzyme, and substrate.
-
Plate Setup:
-
Enzyme Control Wells: Add assay buffer, DPP-4 enzyme, and vehicle solvent.
-
Inhibitor Wells: Add assay buffer, DPP-4 enzyme, and your test compound (e.g., Sitagliptin) at various concentrations.
-
Background Wells: Add assay buffer and vehicle solvent (no enzyme).
-
-
Pre-incubation: Add the enzyme to the control and inhibitor wells. Mix and incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the DPP-4 substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically every 1-2 minutes for 15-30 minutes at 37°C (Ex/Em = 360/460 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Protocol 4: Western Blot for Signaling Pathway Analysis
This protocol outlines the general steps to analyze changes in protein expression or phosphorylation in a relevant signaling pathway (e.g., JNK-Bcl-2-Beclin-1).[10]
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-Bcl-2, anti-Beclin-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Experimental Workflow Visualization
Caption: General Experimental Workflow.
References
- 1. content.abcam.com [content.abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sitagliptin Prevents Inflammation and Apoptotic Cell Death in the Kidney of Type 2 Diabetic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sitagliptin Modulates the Response of Ovarian Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sitagliptin attenuates endothelial dysfunction independent of its blood glucose controlling effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sitagliptin ameliorates high glucose-induced cell proliferation and expression of the extracellular matrix in glomerular mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for the Quantification of Vildagliptin (as a proxy for Garvagliptin)
Disclaimer: The following analytical methods have been compiled based on available scientific literature for Vildagliptin, a widely studied DPP-4 inhibitor. Due to the limited specific information on "Garvagliptin," these protocols for a closely related compound are provided as a comprehensive starting point for developing and validating analytical methods for the target analyte. Method validation and potential adjustments will be necessary to ensure suitability for this compound quantification.
Introduction
Accurate and precise quantification of Active Pharmaceutical Ingredients (APIs) is paramount in drug development and quality control. This document provides detailed application notes and protocols for the quantitative analysis of Vildagliptin, which can be adapted for this compound, utilizing various analytical techniques. The methodologies outlined include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. These methods are applicable for the determination of the drug in bulk form, pharmaceutical dosage forms, and biological matrices.
Data Presentation: Comparative Summary of Analytical Methods
The following tables summarize the key parameters for different analytical methods developed for the quantification of Vildagliptin.
Table 1: HPLC Methods for Vildagliptin Quantification
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Altima C18 (150 mm x 4.6 mm, 5 µm)[1] | Develosil ODS HG-5 RP C18 (150 cm x 4.6 mm, 5µm) |
| Mobile Phase | Buffer (dilute phosphoric acid, pH 2.6) : Acetonitrile (40:60 v/v)[1] | (0.05M) Phosphate Buffer : Acetonitrile (30:70 v/v), pH 2.8 |
| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 210 nm[1] | 255 nm[2] |
| Linearity Range | Not Specified | 30-70 µg/mL[2] |
| Limit of Detection (LOD) | 0.06 µg/mL | 0.09 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.21 µg/mL | 0.27 µg/mL |
Table 2: LC-MS/MS Method for Vildagliptin Quantification in Rat Plasma
| Parameter | Method Details |
| Stationary Phase | ACE 3 C18 PFP column[3] |
| Mobile Phase | Ammonium acetate buffer : Acetonitrile (20:80, v/v)[3] |
| Flow Rate | 0.7 mL/min[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[3] |
| Mass Transitions (m/z) | Vildagliptin: 304.4 → 154.1; Vildagliptin D7 (IS): 311.1 → 161.1[3] |
| Linearity Range | 7.06 ng/mL to 3023.81 ng/mL[3] |
| Precision | < 9 %[3] |
| Accuracy | ± 15% of nominal values[3] |
Table 3: UV-Visible Spectrophotometric Methods for Vildagliptin Quantification
| Parameter | Method 1 | Method 2 |
| Solvent/Medium | Water, 0.1 N HCl, Phosphate Buffer pH 7.4[4] | 0.1N HCl[5] |
| Detection Wavelength (λmax) | 210 nm[4] | 210 nm[5] |
| Linearity Range | 2-12 µg/mL[4] | 5-60 µg/mL[5] |
| Regression Coefficient (R²) | 0.9998 (Water), 0.9994 (0.1 N HCl), 0.9991 (Phosphate Buffer)[4] | 0.999[5] |
| Limit of Detection (LOD) | Not Specified | 0.951 µg/mL[5] |
| Limit of Quantification (LOQ) | Not Specified | 2.513 µg/mL[5] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification in Pharmaceutical Dosage Forms
This protocol is based on a reported method for the estimation of Vildagliptin in tablet dosage forms.[1]
1. Materials and Reagents:
-
Vildagliptin reference standard
-
Vildagliptin tablets (e.g., 50 mg)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Altima C18 (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of dilute phosphoric acid solution (pH adjusted to 2.6 ± 0.5) and acetonitrile in the ratio of 40:60 v/v.[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 10 µL
-
Detector: UV detector at 210 nm[1]
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Vildagliptin reference standard and transfer to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in the mobile phase to cover the desired concentration range.
-
Sample Preparation (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Vildagliptin into a 10 mL volumetric flask. Add about 7 mL of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter through a 0.45 µm syringe filter.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase) to ensure a stable baseline.
-
Inject the standard solutions in triplicate to establish the calibration curve.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of Vildagliptin in the sample by comparing the peak area with the calibration curve.
Protocol 2: LC-MS/MS Bioanalytical Method for Quantification in Plasma
This protocol is adapted from a method for the quantification of Vildagliptin in rat plasma and is suitable for pharmacokinetic and toxicokinetic studies.[3]
1. Materials and Reagents:
-
Vildagliptin reference standard
-
Vildagliptin-D7 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (AR grade)
-
Control rat plasma
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 Quaternary System or equivalent
-
Column: ACE 3 C18 PFP
-
Mobile Phase: Ammonium acetate buffer and acetonitrile (20:80, v/v)[3]
-
Flow Rate: 0.7 mL/min[3]
-
Mass Spectrometer: Applied Biosystems MDS SCIEX, API 3200 or equivalent[6]
-
Ionization Mode: ESI, Positive[3]
-
MRM Transitions:
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a suitable aliquot into the LC-MS/MS system.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of Vildagliptin in the unknown samples using the regression equation of the calibration curve.
Protocol 3: UV-Visible Spectrophotometric Method
A simple and cost-effective method for the routine analysis of Vildagliptin in bulk and pharmaceutical formulations.[4][5]
1. Materials and Reagents:
-
Vildagliptin reference standard
-
0.1 N Hydrochloric acid (HCl)
-
Distilled water
-
Phosphate buffer (pH 7.4)
2. Instrumentation:
-
UV-Visible double beam spectrophotometer (e.g., Shimadzu model 1800)[4]
3. Preparation of Solutions:
-
Solvent: 0.1 N HCl[5]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Vildagliptin and dissolve in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5-60 µg/mL.[5]
4. Procedure:
-
Scan the highest concentration working standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The λmax for Vildagliptin is reported to be around 210 nm.[4][5]
-
Measure the absorbance of all working standard solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare a sample solution from the pharmaceutical dosage form with a concentration falling within the calibration range and measure its absorbance.
-
Calculate the concentration of Vildagliptin in the sample using the calibration curve.
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Comparison of analytical techniques and their applications.
References
- 1. ajpamc.com [ajpamc.com]
- 2. ijarmps.org [ijarmps.org]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbio.com [ijbio.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Gemigliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Gemigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The described protocol is simple, accurate, and precise, making it suitable for routine quality control and stability studies of Gemigliptin in bulk and pharmaceutical dosage forms. The method utilizes a C18 column with UV detection, providing a reliable and efficient analytical solution.
Introduction
Gemigliptin is an oral antihyperglycemic agent that improves glycemic control by inhibiting the DPP-4 enzyme. The accurate and precise measurement of Gemigliptin is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances. This document provides a detailed protocol for an RP-HPLC method for Gemigliptin analysis, along with validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions
A summary of various reported chromatographic conditions for the analysis of Gemigliptin is presented in Table 1. These methods primarily utilize a C18 stationary phase and a mobile phase consisting of a mixture of organic solvents and water or a buffer.
Table 1: Comparison of Reported HPLC Methods for Gemigliptin Analysis
| Parameter | Method 1[1][2][3] | Method 2[4][5] | Method 3[6][7][8] |
| Stationary Phase | Sheisdo C18 (250 x 4.6 mm, 5µm) | Gemni C18 (250 mm x 4.6 mm, 5 µm) | Zorbax Eclipse XDB-C18 (4.6x250mm, 5µ) |
| Mobile Phase | Acetonitrile: Methanol: Water (40:40:20 v/v/v) | Buffer (20mM Ammonium Acetate, pH 3.5): (Methanol: Acetonitrile 40:10 v/v) (60:40 v/v) | Methanol: Water (20:80 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 280 nm | 265 nm | 233 nm |
| Column Temperature | Not Specified | 35°C | Ambient |
| Injection Volume | Not Specified | 10 µL | 20 µL |
| Retention Time | 2.735 min | 7.4 min | 2.3 min |
Method Validation Summary
The presented HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose. A summary of the key validation parameters for Gemigliptin analysis is provided in Table 2.
Table 2: Summary of Validation Parameters for Gemigliptin HPLC Methods
| Parameter | Method 1[1] | Method 2[5][9] | Method 3[6][7] |
| Linearity Range (µg/mL) | 50 - 300 | 1 - 25 | 1 - 35 |
| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.999 |
| Accuracy (% Recovery) | >98% and <102% | 98.0% - 100.0% | 99.85% |
| Precision (%RSD) | Intraday ≤ 2, Interday ≥ 2 | <2% | Not Specified |
| Limit of Detection (LOD) | 14.36 µg/mL | 14.21 µg/mL | 0.38 ng/mL |
| Limit of Quantitation (LOQ) | 43.53 µg/mL | 43.90 µg/mL | 1 ng/mL |
Detailed Experimental Protocol (Based on Method 1)
This protocol provides a step-by-step procedure for the analysis of Gemigliptin using a stability-indicating RP-HPLC method.[1][2]
Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Shimadzu LC-2010 or equivalent
-
Sheisdo C18 column (250 x 4.6 mm, 5µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Gemigliptin reference standard
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Preparation of Mobile Phase
-
Prepare a mixture of Acetonitrile, Methanol, and Water in the ratio of 40:40:20 (v/v/v).
-
Degas the mobile phase by sonication for 15-20 minutes before use.
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Gemigliptin reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark with methanol to obtain a concentration of 1000 µg/mL.
Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions in the concentration range of 50-300 µg/mL by diluting with the mobile phase.
Sample Preparation
-
For bulk drug analysis, accurately weigh a quantity of the sample equivalent to 10 mg of Gemigliptin and prepare a solution as described for the standard stock solution.
-
For formulation analysis, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Gemigliptin to a 10 mL volumetric flask, dissolve in methanol with the aid of sonication, and dilute to the mark with methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Analysis
-
Set the HPLC system with the chromatographic conditions specified in Table 1 (Method 1).
-
Inject 20 µL of the blank (mobile phase), followed by the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for Gemigliptin.
System Suitability
Perform a system suitability test before sample analysis to ensure the performance of the chromatographic system. The parameters should include theoretical plates, tailing factor, and %RSD of replicate injections of the standard solution.
Experimental Workflow
References
- 1. jpsbr.org [jpsbr.org]
- 2. jgtps.com [jgtps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Development and Validation of RP-HPLC Method for the Estimation of Gemigliptin and Metformin Hydrochloride - ProQuest [proquest.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. sdiarticle4.com [sdiarticle4.com]
Application Notes and Protocols for Studying DPP-4 Inhibition In Vivo with Garvagliptin
Disclaimer: Publicly available scientific literature lacks specific quantitative data for Garvagliptin. Therefore, to fulfill the request for detailed application notes and protocols, this document utilizes data from a representative and well-characterized Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Vildagliptin , as a surrogate. The experimental protocols provided are general and can be adapted for the study of novel DPP-4 inhibitors like this compound.
Introduction
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for its potential therapeutic effects, primarily in the context of type 2 diabetes. DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound is designed to increase the circulating levels of active GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, and ultimately improving glycemic control.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo study of DPP-4 inhibition using this compound or other DPP-4 inhibitors.
Mechanism of Action
DPP-4 inhibitors, including the representative compound Vildagliptin, bind to the catalytic site of the DPP-4 enzyme, preventing the degradation of its substrates, GLP-1 and GIP.[3] This leads to prolonged activity of these incretin hormones, which in turn stimulates insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells in a glucose-dependent manner.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the representative DPP-4 inhibitor, Vildagliptin. These values provide a reference for the expected potency and pharmacokinetic profile of a typical DPP-4 inhibitor.
Table 1: In Vitro Potency of Vildagliptin
| Parameter | Value | Species | Reference |
| IC50 (DPP-4) | 4.5 nmol/L | Human | [4] |
Table 2: Pharmacokinetic Properties of Vildagliptin in Humans
| Parameter | Value | Unit | Reference |
| Absolute Bioavailability | 85 | % | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1.7 | hours | [4] |
| Plasma Protein Binding | 9.3 | % | [4] |
| Volume of Distribution (Vd) | 71 | L | [4] |
| Elimination Half-life | 2-3 | hours | [4] |
Table 3: In Vivo Efficacy of Vildagliptin (50 mg twice daily in humans with T2DM)
| Parameter | Change from Baseline | Reference |
| HbA1c | -0.6 to -0.9% | [2] |
| Fasting Plasma Glucose | -1.1 to -1.7 mmol/L | [5] |
| Postprandial Glucose Excursion | Reduced | [3] |
Experimental Protocols
In Vivo DPP-4 Activity Assay
This protocol describes the measurement of plasma DPP-4 activity in animal models following administration of a DPP-4 inhibitor.
Materials:
-
Test animals (e.g., C57BL/6 mice or Wistar rats)
-
This compound (or other DPP-4 inhibitor)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
DPP-4 inhibitor for in vitro control (e.g., sitagliptin)
-
Microplate reader with fluorescence detection
-
Anticoagulant (e.g., EDTA)
Procedure:
-
Animal Dosing: Administer this compound or vehicle to fasted animals via the desired route (e.g., oral gavage).
-
Blood Collection: At predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples from the animals into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
DPP-4 Activity Assay:
-
In a 96-well plate, add plasma samples.
-
To determine DPP-4 specific activity, include wells with plasma and a saturating concentration of a known DPP-4 inhibitor.
-
Add the DPP-4 fluorogenic substrate to all wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis: Calculate the rate of substrate cleavage (fluorescence units per minute). The percentage of DPP-4 inhibition is determined by comparing the activity in the this compound-treated group to the vehicle-treated group.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to assess glucose metabolism in vivo.[6][7][8]
Materials:
-
Test animals
-
This compound (or other DPP-4 inhibitor)
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.[9]
-
Baseline Blood Glucose: Measure fasting blood glucose (t=0) from a tail snip.
-
Dosing: Administer this compound or vehicle orally.
-
Glucose Challenge: After a specific time following drug administration (e.g., 30-60 minutes), administer a glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[10]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion. A reduction in the AUC indicates improved glucose tolerance.
Mixed-Meal Tolerance Test (MMTT)
The MMTT provides a more physiological assessment of glucose homeostasis by simulating a meal.[11][12]
Materials:
-
Test animals
-
This compound (or other DPP-4 inhibitor)
-
Vehicle control
-
Liquid mixed-meal solution (containing protein, carbohydrates, and fat, e.g., Ensure®)
-
Glucometer and test strips
-
Equipment for blood collection for hormone analysis
Procedure:
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Samples: Collect a baseline blood sample for glucose, insulin, GLP-1, and GIP analysis.
-
Dosing: Administer this compound or vehicle orally.
-
Meal Challenge: After a specific time following drug administration, provide the liquid mixed-meal to the animals.
-
Blood Sampling: Collect blood samples at various time points after the meal (e.g., 15, 30, 60, 90, 120, and 180 minutes) for the measurement of glucose, insulin, active GLP-1, and active GIP.
-
Data Analysis: Analyze the time course of glucose, insulin, and incretin hormone concentrations. Calculate the respective AUCs to assess the treatment effect.
Measurement of Active GLP-1 and GIP Levels
Materials:
-
Plasma samples collected during MMTT or OGTT
-
DPP-4 inhibitor (to add to collection tubes to prevent ex vivo degradation)
-
Commercially available ELISA or multiplex assay kits for active GLP-1 and GIP
Procedure:
-
Sample Collection: Collect blood into tubes containing a DPP-4 inhibitor and an anticoagulant.
-
Plasma Separation: Immediately centrifuge the blood at a low temperature to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Assay: Follow the manufacturer's instructions for the chosen ELISA or multiplex assay kit to quantify the concentrations of active GLP-1 and GIP in the plasma samples.
Logical Relationship of DPP-4 Inhibition and its Downstream Effects
Conclusion
These application notes provide a framework for the in vivo investigation of DPP-4 inhibition by this compound. The provided protocols for assessing DPP-4 activity, glucose tolerance, and incretin hormone levels are essential for characterizing the pharmacodynamic and therapeutic potential of this and other novel DPP-4 inhibitors. Due to the limited availability of specific data for this compound, researchers should establish the in vitro potency and pharmacokinetic profile of the compound to inform appropriate dose selection for in vivo studies. The use of a well-characterized DPP-4 inhibitor, such as Vildagliptin, as a positive control is highly recommended to validate experimental procedures.
References
- 1. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 3. Standardized Mixed-Meal Tolerance and Arginine Stimulation Tests Provide Reproducible and Complementary Measures of β-Cell Function: Results From the Foundation for the National Institutes of Health Biomarkers Consortium Investigative Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 5. Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. vmmpc.org [vmmpc.org]
- 11. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Use of Garvagliptin in Preclinical Research
Introduction
Garvagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for its therapeutic potential in managing type 2 diabetes mellitus. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[1][2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. This application note provides a detailed protocol for the dissolution of this compound for use in in vitro and in vivo preclinical experiments.
Physicochemical Properties and Solubility
This compound, like other members of the "gliptin" class, is a small molecule that is typically supplied as a crystalline solid. While specific solubility data for this compound is not widely published, the solubility of other DPP-4 inhibitors provides a strong indication of suitable solvents. Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing stock solutions of gliptins for experimental use.[2][3][4][5][6][7][8][9][10]
Table 1: Solubility of Common DPP-4 Inhibitors in Various Solvents
| DPP-4 Inhibitor | Solvent | Solubility | Source(s) |
| Vildagliptin | DMSO | ~15-16 mg/mL | [4][11][12] |
| Ethanol | ~15-16 mg/mL | [4][11][12] | |
| PBS (pH 7.2) | ~10 mg/mL | [4][11][12] | |
| Sitagliptin Phosphate | DMSO | Soluble to 50 mM (~25.27 mg/mL); 100 mg/mL | [1][6] |
| Water | Soluble to 50 mM (~25.27 mg/mL); 41 mg/mL | [1][6] | |
| Saxagliptin HCl | DMSO | ~20 mg/mL | [2] |
| Ethanol | ~10 mg/mL | [2] | |
| PBS (pH 7.2) | ~2 mg/mL | [2] | |
| Linagliptin | DMSO | ~2 mg/mL | [13] |
| Ethanol | ~0.2 mg/mL | [13] | |
| Water | Practically insoluble | [3] |
Note: The molecular weight of each compound should be taken into account when preparing molar solutions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM). For most in vitro assays, a high-concentration stock in DMSO is prepared.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath can be applied. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate assay buffer (e.g., Tris-HCl, HEPES, or PBS)
-
Sterile dilution tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the assay buffer to achieve the desired final concentrations for the experiment. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[14]
-
Final Concentration: The working solutions are now ready for use in in vitro experiments such as DPP-4 enzyme activity assays.
Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro DPP-4 Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound on the DPP-4 enzyme in vitro.
Caption: Workflow for DPP-4 inhibition assay.
Signaling Pathway of this compound's Action
This compound's mechanism of action involves the potentiation of the incretin signaling pathway. The diagram below outlines this biological cascade.
Caption: this compound's signaling pathway.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and associated solvents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety information.
References
- 1. Sitagliptin phosphate | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ≥98% (HPLC), DPP4 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Vildagliptin | DPP-4 | Ferroptosis | Proteasome | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. raybiotech.com [raybiotech.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. usbio.net [usbio.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ajpaonline.com [ajpaonline.com]
Application Notes and Protocols: Garvagliptin in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garvagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This mechanism of action makes this compound and other DPP-4 inhibitors effective therapeutic agents for type 2 diabetes mellitus.
Primary cell cultures provide a valuable in vitro model system to study the physiological and pharmacological effects of compounds like this compound in a more biologically relevant context than immortalized cell lines.[2][3] These cultures, derived directly from living tissues, retain many of the key functional characteristics of their tissue of origin.[3][4] This document provides detailed application notes and protocols for the use of this compound in primary cell culture, with a focus on metabolic and signaling studies.
Mechanism of Action of this compound
This compound, like other gliptins, acts as a competitive inhibitor of the DPP-4 enzyme.[5] This inhibition prevents the degradation of incretin hormones, leading to prolonged activity of GLP-1 and GIP.[6][7] The downstream effects include enhanced glucose-stimulated insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells, ultimately contributing to lower blood glucose levels.[6][7]
Caption: Mechanism of Action of this compound.
Applications in Primary Cell Culture
The use of this compound in primary cell culture can be applied to various research areas:
-
Metabolic Studies: Investigating the effects on glucose uptake, insulin secretion, and lipolysis in primary pancreatic islets, hepatocytes, and adipocytes.[2]
-
Signal Transduction: Elucidating the downstream signaling pathways activated by increased incretin levels, such as the PKA and PI3K pathways.[8]
-
Drug Discovery: Screening and characterizing novel DPP-4 inhibitors.
-
Toxicology: Assessing the potential cytotoxic effects of this compound on various primary cell types.
Data Presentation
The following tables provide examples of how to structure quantitative data from experiments using this compound in primary cell culture.
Table 1: Effect of this compound on DPP-4 Activity in Primary Human Hepatocytes
| This compound Concentration (nM) | DPP-4 Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85.3 | 4.1 |
| 10 | 52.1 | 3.5 |
| 100 | 15.8 | 2.1 |
| 1000 | 2.5 | 0.8 |
Table 2: Glucose-Stimulated Insulin Secretion (GSIS) in Primary Rat Islets Treated with this compound
| Treatment Group | Insulin Secretion (ng/islet/h) at 2.8 mM Glucose | Insulin Secretion (ng/islet/h) at 16.7 mM Glucose |
| Control | 0.5 ± 0.1 | 2.8 ± 0.4 |
| This compound (100 nM) | 0.6 ± 0.1 | 4.5 ± 0.6 |
| GLP-1 (10 nM) | 0.8 ± 0.2 | 5.2 ± 0.7 |
| This compound (100 nM) + GLP-1 (10 nM) | 0.9 ± 0.2 | 7.1 ± 0.9 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Pancreatic Islets
This protocol describes the isolation of pancreatic islets from rodents for subsequent treatment with this compound.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Sterile surgical instruments
Procedure:
-
Anesthetize and euthanize the animal according to approved institutional guidelines.
-
Perfuse the pancreas through the common bile duct with cold HBSS containing Collagenase P.
-
Dissect the inflated pancreas and incubate at 37°C for 15-20 minutes with gentle shaking to digest the tissue.
-
Stop the digestion by adding cold HBSS and wash the digest several times by centrifugation.
-
Purify the islets from the digested tissue using a density gradient centrifugation with Ficoll-Paque.
-
Collect the islet layer and wash with HBSS.
-
Hand-pick the islets under a stereomicroscope to ensure purity.
-
Culture the isolated islets in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Allow the islets to recover for 24-48 hours before initiating experiments.
Caption: Workflow for Primary Pancreatic Islet Isolation.
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on DPP-4 activity in primary cell lysates.
Materials:
-
Primary cells of interest (e.g., hepatocytes, endothelial cells)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Tris-HCl buffer (pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture primary cells to the desired confluency.
-
Lyse the cells using a suitable lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add varying concentrations of this compound to the wells and incubate for a predefined period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage, which is proportional to the DPP-4 activity.
-
Determine the IC50 value of this compound by plotting the percentage of DPP-4 inhibition against the logarithm of this compound concentration.
Protocol 3: Assessment of Glucose-Stimulated Insulin Secretion (GSIS)
This protocol is designed to evaluate the effect of this compound on the function of primary pancreatic islets.
Materials:
-
Isolated and cultured primary pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound
-
GLP-1 (optional positive control)
-
Insulin ELISA kit
Procedure:
-
After the recovery period, hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate.
-
Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Remove the pre-incubation buffer and add KRB buffer with low glucose containing the test substances (e.g., vehicle control, this compound, GLP-1, or a combination). Incubate for 1 hour at 37°C.
-
Collect the supernatant for basal insulin measurement.
-
Replace the buffer with KRB buffer containing high glucose and the same test substances. Incubate for another hour at 37°C.
-
Collect the supernatant for stimulated insulin measurement.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion data to the number of islets per well or to the total protein content of the islets.
Caption: Experimental Workflow for GSIS Assay.
General Considerations for Primary Cell Culture
-
Aseptic Technique: Strict aseptic techniques are crucial to prevent microbial contamination, especially during the initial isolation phase.[9] The use of antibiotics in the culture medium is recommended for the initial culture period.
-
Cell Viability and Characterization: Regularly assess cell viability using methods like Trypan Blue exclusion. Characterize the primary cells to confirm their identity and purity using cell-specific markers.
-
Culture Conditions: Optimize culture conditions, including media composition, serum concentration, and coating of culture vessels, for each specific primary cell type.
-
Limited Lifespan: Be mindful of the finite lifespan of primary cells due to cellular senescence. Plan experiments within the optimal window of cell proliferation and function.
-
Cryopreservation: For long-term storage, primary cells can be cryopreserved in a medium containing a cryoprotectant like DMSO.[2]
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate mechanisms of incretin biology and glucose metabolism in a physiologically relevant primary cell culture setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Primary Cell Culture Basics [sigmaaldrich.com]
- 3. Primary Cell Culture [sigmaaldrich.com]
- 4. Primary Cell Culture as a Model System for Evolutionary Molecular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Key gravity-sensitive signaling pathways drive T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gulhanemedj.org [gulhanemedj.org]
Application Notes and Protocols for Garvagliptin-Induced Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garvagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound elevates the levels of active GLP-1 and GIP, thereby potentiating their physiological effects. These application notes provide a comprehensive overview of the cellular responses induced by this compound, with a focus on its primary effects on pancreatic islet cells and its pleiotropic effects on other cell types. Detailed protocols for key in vitro experiments are provided to facilitate further research into the mechanism of action and therapeutic potential of this compound and other DPP-4 inhibitors.
Mechanism of Action
This compound competitively inhibits the serine protease activity of DPP-4. This inhibition prevents the cleavage and inactivation of GLP-1 and GIP, leading to increased circulating concentrations of these active hormones.[1] The primary downstream effects of elevated GLP-1 and GIP are observed in the pancreas, where they regulate glucose homeostasis by:
-
Enhancing Glucose-Stimulated Insulin Secretion (GSIS): GLP-1 and GIP act on their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates key protein targets involved in insulin granule exocytosis, ultimately leading to increased insulin secretion in a glucose-dependent manner.[1][2]
-
Suppressing Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in hyperglycemic conditions. This effect contributes to the overall glucose-lowering action by reducing hepatic glucose production.[2][3]
Beyond its effects on glycemic control, DPP-4 is expressed on various cell types, including immune cells and endothelial cells. Inhibition of DPP-4 by this compound can therefore elicit a range of pleiotropic effects, including anti-inflammatory and cardiovascular protective actions.
Data Presentation
The following tables summarize key quantitative data related to the activity and effects of DPP-4 inhibitors. Data for this compound is provided where available; for broader context, representative data from other well-characterized DPP-4 inhibitors are also included.
Table 1: In Vitro DPP-4 Inhibition
| Compound | Target | IC50 (nM) | Source |
| This compound | Human recombinant DPP-4 | 2.99 | [4] |
| Sitagliptin | Human recombinant DPP-4 | ~19 | [5] |
| Vildagliptin | Human recombinant DPP-4 | ~60 |
Table 2: Effects of DPP-4 Inhibitors on Incretin and Pancreatic Hormone Levels (Representative Clinical Data)
| DPP-4 Inhibitor | Effect on Active GLP-1 | Effect on Insulin Secretion | Effect on Glucagon Secretion | Source |
| Vildagliptin | 2-3 fold increase post-meal | Increased by ~33% (AUC) in response to oral glucose | Suppressed post-meal | [4] |
| Sitagliptin | 2-3 fold increase post-meal | Increased insulin and C-peptide levels | Reduced post-meal | [1] |
Note: The data in Table 2 are representative of the class effect of DPP-4 inhibitors and are derived from studies with Vildagliptin and Sitagliptin, as specific clinical data for this compound on these parameters were not publicly available at the time of this writing.
Signaling Pathways
The primary signaling pathway initiated by this compound-mediated DPP-4 inhibition in pancreatic β-cells is depicted below.
An experimental workflow for assessing the effects of this compound on pancreatic β-cell function is outlined below.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (serial dilutions)
-
Sitagliptin (positive control)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 360/460 nm)
Protocol:
-
Prepare serial dilutions of this compound and the positive control (Sitagliptin) in DPP-4 assay buffer.
-
In a 96-well plate, add 50 µL of the diluted compounds or vehicle (for control wells) to triplicate wells.
-
Add 25 µL of recombinant human DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to each well.
-
Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][6]
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
Objective: To assess the effect of this compound on glucose-stimulated insulin secretion from pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound
-
Insulin ELISA kit
Protocol:
-
Culture isolated islets overnight to allow for recovery.
-
Pre-incubate groups of islets (e.g., 10 islets per replicate) in KRB buffer with low glucose for 1-2 hours at 37°C.
-
Replace the pre-incubation buffer with fresh KRB buffer containing low glucose with or without this compound and incubate for 1 hour at 37°C.
-
Collect the supernatant for basal insulin secretion measurement.
-
Replace the buffer with KRB buffer containing high glucose with or without this compound and incubate for 1 hour at 37°C.
-
Collect the supernatant for stimulated insulin secretion measurement.
-
Lyse the islets to determine total insulin content.
-
Measure insulin concentrations in the collected supernatants and islet lysates using an insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content.
Glucagon Suppression Assay from Isolated Pancreatic Islets
Objective: To evaluate the effect of this compound on glucagon secretion from pancreatic islets in response to high glucose.
Materials:
-
Isolated pancreatic islets
-
KRB buffer with low (e.g., 1 mM) and high (e.g., 12 mM) glucose concentrations
-
This compound
-
Glucagon ELISA kit
Protocol:
-
Culture isolated islets overnight.
-
Pre-incubate islets in KRB buffer with low glucose for 1 hour at 37°C.
-
Incubate islet groups in KRB buffer with low glucose with or without this compound for 1 hour at 37°C and collect the supernatant.
-
Incubate the same islet groups in KRB buffer with high glucose with or without this compound for 1 hour at 37°C and collect the supernatant.
-
Measure glucagon concentrations in the supernatants using a glucagon ELISA kit.
In Vitro T-Cell Activation Assay
Objective: To investigate the immunomodulatory effects of this compound on T-cell activation.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
This compound
-
Cell proliferation assay kit (e.g., CFSE or BrdU)
-
Flow cytometer
Protocol:
-
Isolate PBMCs or T-cells from whole blood.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the cells in the coated plate in the presence of soluble anti-CD28 antibody.
-
Treat the cells with various concentrations of this compound or vehicle.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Assess T-cell proliferation using a suitable proliferation assay and flow cytometry.
-
The supernatant can be collected to measure cytokine production (e.g., IL-2, IFN-γ) by ELISA.[7][8]
Macrophage Anti-Inflammatory Assay
Objective: To determine the effect of this compound on macrophage polarization and inflammatory cytokine production.
Materials:
-
Macrophage cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs)
-
LPS (for M1 polarization) and IL-4 (for M2 polarization)
-
This compound
-
RNA isolation kit and reagents for qRT-PCR
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-10)
Protocol:
-
Differentiate THP-1 monocytes into macrophages using PMA, or culture BMDMs.
-
Pre-treat macrophages with this compound for 1-2 hours.
-
Induce M1 polarization by treating with LPS and IFN-γ, or M2 polarization with IL-4.
-
After 24 hours, collect the cell culture supernatant and cell lysates.
-
Analyze the expression of M1 (e.g., TNF-α, iNOS) and M2 (e.g., Arg-1, CD206) markers in the cell lysates by qRT-PCR.
-
Measure the concentration of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the supernatant by ELISA.[9][10]
Endothelial Cell Migration Assay (Transwell Assay)
Objective: To assess the impact of this compound on endothelial cell migration.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 8 µm pore size)
-
Vascular endothelial growth factor (VEGF) as a chemoattractant
-
This compound
-
Crystal violet stain
Protocol:
-
Culture HUVECs to sub-confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Place transwell inserts into a 24-well plate.
-
Add medium containing VEGF to the lower chamber.
-
Resuspend the starved HUVECs in a serum-free medium with or without this compound and add them to the upper chamber of the transwell inserts.
-
Incubate for 6-18 hours at 37°C to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.[11]
Conclusion
This compound, as a potent DPP-4 inhibitor, offers a valuable tool for investigating the cellular responses mediated by the incretin hormones GLP-1 and GIP. The provided application notes and protocols serve as a foundation for researchers to explore both the primary glucoregulatory effects of this compound in pancreatic islets and its potential pleiotropic effects in other cellular systems. Further research utilizing these methodologies will contribute to a deeper understanding of the therapeutic potential of DPP-4 inhibition in diabetes and beyond.
References
- 1. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. content.abcam.com [content.abcam.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Dipeptidyl peptidase 4 inhibitor reduces tumor-associated macrophages and enhances anti-PD-L1-mediated tumor suppression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
Application Notes and Protocols for Immunohistochemical Staining of Garvagliptin's Target: Dipeptidyl Peptidase 4 (DPP-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garvagliptin is an orally active, competitive, and long-acting inhibitor of Dipeptidyl Peptidase 4 (DPP-4), a crucial enzyme in glucose homeostasis and immune regulation.[1] Understanding the tissue and cellular distribution of DPP-4 is paramount for elucidating the mechanism of action of this compound and other gliptins, as well as for developing novel therapeutic strategies. Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression of DPP-4 in biological samples. These application notes provide a detailed protocol for the immunohistochemical detection of DPP-4 in human paraffin-embedded tissues, along with information on the signaling pathways involving this enzyme.
Molecular Target of this compound
The primary molecular target of this compound is Dipeptidyl Peptidase 4 (DPP-4) , also known as CD26. DPP-4 is a transmembrane glycoprotein that functions as a serine exopeptidase. It plays a significant role in glucose metabolism by cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.
Quantitative Data
The inhibitory potency of this compound against human recombinant DPP-4 is summarized in the table below. Furthermore, a semi-quantitative analysis of DPP-4 protein expression in various human tissues, as determined by immunohistochemistry, is provided to guide researchers in selecting appropriate control tissues.
Table 1: Inhibitory Potency of this compound against DPP-4
| Compound | Target | Assay | IC50 (nM) |
| This compound | Human recombinant DPP-4 | In vitro enzymatic assay | 2.99[1] |
Table 2: Semi-Quantitative Expression of DPP-4 in Human Tissues by Immunohistochemistry
| Tissue | Expression Level | Cellular Localization |
| Kidney | High | Membranous and cytoplasmic expression in renal tubules. |
| Small Intestine | High | Strong membranous and cytoplasmic expression in the brush border of enterocytes. |
| Liver | High | Membranous and cytoplasmic expression in hepatocytes and bile canaliculi. |
| Prostate | High | Membranous and cytoplasmic expression in glandular cells. |
| Placenta | High | Membranous and cytoplasmic expression in trophoblastic cells. |
| Salivary Gland | High | Membranous and cytoplasmic expression in glandular cells. |
| Lung | Medium | Cytoplasmic and membranous staining in pneumocytes and alveolar macrophages. |
| Pancreas | Low to Medium | Predominantly expressed in a subset of alpha-cells in the islets of Langerhans. |
| Spleen | Low | Staining observed in scattered immune cells. |
| Breast | Low | Weak to moderate cytoplasmic and membranous positivity observed in some cases.[3] |
Data compiled from The Human Protein Atlas and other cited literature.[4][5][6][7]
Experimental Protocols
Detailed Immunohistochemistry Protocol for DPP-4 in Human Paraffin-Embedded Tissues
This protocol is a comprehensive guideline synthesized from various sources and should be optimized for specific antibodies and laboratory conditions.
1. Materials and Reagents:
-
Primary Antibody: Rabbit monoclonal anti-DPP4 antibody (e.g., Abcam ab215711 or similar).
-
Paraffin-embedded human tissue sections: 4-5 µm thick, mounted on charged slides.
-
Deparaffinization and Rehydration Solutions: Xylene, 100%, 95%, 70%, and 50% ethanol, and deionized water.
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST).
-
Blocking Solution: 5% normal goat serum in PBST.
-
Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol.
-
Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated).
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Mayer's Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
-
Equipment: Microwave or pressure cooker for heat-induced epitope retrieval (HIER), humidified staining chamber, light microscope.
2. Step-by-Step Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Immerse in 50% ethanol: 1 change for 3 minutes.
-
Rinse thoroughly with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate buffer, pH 6.0.
-
Heat the solution with the slides to 95-100°C in a microwave or pressure cooker for 20 minutes.
-
Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with deionized water and then with PBST.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBST three times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with 5% normal goat serum in PBST for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not wash).
-
Dilute the primary anti-DPP4 antibody in the blocking solution (e.g., 1:1000 dilution for Abcam ab215711, but optimal dilution should be determined by the user).
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBST three times for 5 minutes each.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody according to the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Wash slides with PBST three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the kit instructions.
-
Apply the DAB solution to the sections and incubate for 5-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse the slides in Mayer's Hematoxylin for 1-2 minutes.
-
Rinse gently with running tap water for 5-10 minutes.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Signaling Pathways and Experimental Workflows
DPP-4 Signaling and its Inhibition by this compound
DPP-4 is a multifaceted protein with both enzymatic and non-enzymatic functions that influence various signaling pathways.[2][8][9][10][11] Its primary role in metabolic regulation is through the cleavage and inactivation of incretin hormones. Beyond this, DPP-4 is involved in immune cell activation, inflammation, and cell adhesion.
-
Incretin Pathway: DPP-4 cleaves and inactivates GLP-1 and GIP, which are crucial for postprandial glucose control. This compound, by inhibiting DPP-4, prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
-
Immune Regulation: DPP-4 (CD26) is expressed on the surface of various immune cells, including T-cells, and is involved in their activation and proliferation.[2] It can interact with molecules like adenosine deaminase (ADA) and caveolin-1 to modulate immune responses.[10][11]
-
Inflammation and Fibrosis: DPP-4 has been implicated in inflammatory processes and the development of fibrosis, particularly in the kidney.[10] It can influence pathways involving transforming growth factor-beta (TGF-β) and integrin-β1.[10]
-
Activin/Nodal Signaling: Recent studies suggest that DPP-4 can act as a potentiator of the activin/nodal signaling pathway, which is involved in embryonic development and tissue homeostasis.[11]
Caption: DPP-4 signaling in metabolic and immune pathways.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the key steps in the immunohistochemical staining of DPP-4 in paraffin-embedded tissues.
Caption: Immunohistochemistry workflow for DPP-4 staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue expression of DPP4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. Tissue expression of DPP4 - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 6. DPP4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl Peptidase-4 at the Interface Between Inflammation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Garvagliptin In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with Garvagliptin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its primary mechanism of action is to block the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to lower blood glucose levels.[1][2][3]
Q2: What are the most common animal models used for in vivo studies with this compound?
A2: The most common animal models for studying the efficacy of DPP-4 inhibitors like this compound are rodent models of type 2 diabetes. These include both genetic models, such as the Zucker Diabetic Fatty (ZDF) rat and the db/db mouse, and diet-induced obesity (DIO) models in strains like C57BL/6 mice and Sprague-Dawley or Wistar rats.[1][4][5] Chemically-induced models using streptozotocin (STZ) are also utilized.[5][6]
Q3: What is a typical starting dose for this compound in rodent models?
A3: While the optimal dose should be determined empirically for each study, a common starting point for DPP-4 inhibitors in mice and rats ranges from 3 to 10 mg/kg, administered orally once daily. Dose-response studies are recommended to determine the most effective dose for your specific animal model and experimental endpoint. For instance, in studies with other DPP-4 inhibitors like alogliptin, doses of 5, 15, and 45 mg/kg have been explored.[7]
Q4: How should this compound be formulated for oral gavage in rodents?
A4: For oral gavage, this compound can typically be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure the formulation is homogenous and stable throughout the dosing period. The volume administered should not exceed 10 mL/kg for mice and rats to avoid gastrointestinal distress.[8]
Q5: What are the expected physiological effects of this compound in a diabetic animal model?
A5: In a diabetic animal model, effective treatment with this compound is expected to lead to:
-
A significant reduction in fasting and postprandial blood glucose levels.
-
Improved glucose tolerance, as measured by an oral glucose tolerance test (OGTT).
-
An increase in plasma levels of active GLP-1.
-
An increase in glucose-stimulated insulin secretion.
Troubleshooting Guides
Issue 1: No significant reduction in blood glucose levels observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The dose of this compound may be too low for the specific animal model. Perform a dose-response study to determine the optimal effective dose. |
| Improper Drug Formulation or Administration | Ensure the this compound formulation is homogenous and stable. Verify the accuracy of the oral gavage or intraperitoneal injection technique to ensure the full dose is administered. |
| Animal Model Resistance | Some animal strains or individual animals may exhibit resistance to DPP-4 inhibitors.[1] Verify the diabetic phenotype of your model and consider using a different strain or model if necessary. |
| Timing of Blood Glucose Measurement | The timing of blood glucose measurement is critical. For acute effects, measure at time points relevant to the drug's peak concentration (Tmax). For chronic studies, ensure consistent timing of measurements relative to dosing. |
Issue 2: High variability in blood glucose readings between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure precise and consistent administration of this compound to each animal. For oral gavage, proper technique is crucial to avoid incomplete dosing. |
| Stress-Induced Hyperglycemia | Handling and procedural stress can significantly impact blood glucose levels. Acclimatize animals to handling and procedures before the experiment. Consider less stressful administration methods if possible.[9] |
| Variability in Food Intake | Food intake can affect blood glucose levels. Ensure consistent access to food and water, or implement a consistent fasting period before measurements. |
| Underlying Health Issues | Individual animals may have underlying health issues affecting their response. Monitor animal health closely and exclude any outliers with justifiable cause. |
Issue 3: Unexpected adverse effects observed in treated animals.
| Possible Cause | Troubleshooting Step |
| High Dose | The administered dose may be too high, leading to toxicity. Reduce the dose or perform a dose-toxicity study. |
| Formulation Vehicle Effects | The vehicle used for formulation may be causing adverse effects. Include a vehicle-only control group to assess any vehicle-specific effects. |
| Off-Target Effects | While generally well-tolerated, DPP-4 inhibitors can have off-target effects.[2] Monitor animals for common adverse effects associated with this class of drugs, such as skin reactions or signs of pancreatitis, although the latter is reported as a low risk.[1] |
Data on DPP-4 Inhibitor Efficacy in Rodent Models
Disclaimer: The following data is compiled from studies on various DPP-4 inhibitors and may not be fully representative of this compound. This information is intended to provide a general expectation of efficacy.
Table 1: Reported Reduction in Fasting Blood Glucose in Diabetic Rodent Models with DPP-4 Inhibitors
| DPP-4 Inhibitor | Animal Model | Dose | Duration of Treatment | Average Reduction in Fasting Blood Glucose (%) | Reference |
| Sitagliptin | Zucker Diabetic Fatty Rat | 10 mg/kg/day | 8 weeks | ~25% | [1] |
| Vildagliptin | Sprague-Dawley Rat (diet-induced) | 10 mg/kg/day | 4 weeks | ~20% | [1] |
| Alogliptin | HFD/STZ Diabetic Mice | 15 mg/kg/day | 10 weeks | Dose-dependent reduction | [7] |
| Linagliptin | db/db Mice | 3 mg/kg/day | 4 weeks | ~30% | [1] |
Table 2: Reported Pharmacokinetic Parameters of Various Compounds in Rodents
| Compound | Animal | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| Enavogliflozin | Mouse | Oral | 1 | 97.2 | 0.5 | 3.5 | 84.5-97.2 | [10][11] |
| Enavogliflozin | Rat | Oral | 1 | 58.9 | 1.0 | 4.5 | 56.3-62.1 | [10][11] |
| Gabapentin | Rat | Oral | 50 | 45.23 | 2.0 | 6.7 | 46.82 | [12] |
| Compound 97/63 | Rat | Oral | 72 | 229.24 | 1.0 | 10.61 | ~16 | [13] |
| MRTX1133 | Rat | Oral | 25 | 129.90 | 0.75 | 1.12 | 2.92 | [14] |
Experimental Protocols
Protocol 1: Oral Gavage in Mice and Rats
Materials:
-
Appropriately sized gavage needle (flexible plastic is recommended to reduce risk of injury).[15]
-
Syringe
-
This compound formulation
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).[8]
-
Gently restrain the mouse or rat. For mice, scruff the animal to immobilize the head. For rats, hold the animal firmly by the shoulders.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle.[16]
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow as the tube is passed.[17]
-
If any resistance is met, do not force the needle. Withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the formulation.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[17]
Protocol 2: Intraperitoneal (IP) Injection in Mice and Rats
Materials:
-
Sterile syringe and needle (25-27G for mice, 23-25G for rats)
-
This compound solution for injection
-
70% ethanol for disinfection
Procedure:
-
Restrain the animal in a supine position, tilting the head slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the abdominal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of discomfort or adverse reaction.
Protocol 3: Active GLP-1 Measurement by ELISA
Materials:
-
Commercially available active GLP-1 ELISA kit (rodent specific)
-
Blood collection tubes containing a DPP-4 inhibitor and an anticoagulant (e.g., EDTA)
-
Microplate reader
Procedure:
-
Collect blood samples from animals at the desired time points into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of active GLP-1.[18]
-
Centrifuge the blood samples to separate the plasma.
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves: a. Adding standards and plasma samples to the antibody-coated microplate. b. Incubating the plate to allow for antigen-antibody binding. c. Washing the plate to remove unbound substances. d. Adding a detection antibody conjugated to an enzyme (e.g., HRP). e. Incubating and washing again. f. Adding a substrate that reacts with the enzyme to produce a colorimetric signal. g. Stopping the reaction and measuring the absorbance using a microplate reader.
-
Calculate the concentration of active GLP-1 in the samples based on the standard curve.
Visualizations
Caption: this compound's mechanism of action via DPP-4 inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. instechlabs.com [instechlabs.com]
- 16. research.fsu.edu [research.fsu.edu]
- 17. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Garvagliptin Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garvagliptin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. By inhibiting DPP-4, this compound prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?
The optimal concentration of this compound will depend on the cell line, the specific assay, and the desired biological endpoint. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for DPP-4 inhibition and the concentration that induces 50% cytotoxicity (CC50).
A general workflow for determining the optimal concentration is as follows:
Q4: What are some common cell lines used for studying DPP-4 inhibitors?
A variety of cell lines can be used depending on the research focus. Some commonly used cell lines include:
-
Human colorectal adenocarcinoma cells (Caco-2): Express DPP-4 and are often used to study DPP-4 inhibition.
-
Human hepatocellular carcinoma cells (HepG2): Express DPP-4 and are relevant for studying metabolic effects.[2]
-
Human umbilical vein endothelial cells (HUVECs): Useful for investigating the vascular effects of DPP-4 inhibitors.
-
T-cell lines (e.g., Jurkat): DPP-4 (also known as CD26) is expressed on T-cells and plays a role in immune regulation.
-
Pancreatic beta-cell lines (e.g., INS-1): To study the effects on insulin secretion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in assay results | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| No or low DPP-4 inhibition observed | Incorrect this compound concentration. | Verify the stock solution concentration and perform a fresh serial dilution. |
| Inactive this compound. | Check the storage conditions and expiration date of the compound. | |
| Low DPP-4 expression in the chosen cell line. | Confirm DPP-4 expression using Western blot or qPCR. | |
| Insufficient incubation time. | Optimize the incubation time for this compound with the cells. | |
| High background in fluorescence/luminescence-based assays | Autofluorescence/autoluminescence of the compound. | Run a control with this compound in cell-free media to assess background signal. |
| Contamination of reagents or cell culture. | Use fresh, sterile reagents and check cell cultures for contamination. | |
| Unexpected cytotoxicity | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls. |
| This compound is cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 and use concentrations well below this for functional assays. |
Quantitative Data
Due to the limited availability of public data specifically for this compound, the following tables provide IC50 and cytotoxicity data for other well-characterized DPP-4 inhibitors, Sitagliptin and Vildagliptin, for reference and comparison.
Table 1: IC50 Values of Sitagliptin and Vildagliptin for DPP-4 Inhibition
| Compound | IC50 (nM) | Assay System | Reference |
| Sitagliptin | 18 | Cell-free | [3] |
| Sitagliptin | 19 | Caco-2 cell extracts | [3] |
| Vildagliptin | 2.3 | Cell-free | [3] |
Table 2: Cytotoxicity of Sitagliptin and Vildagliptin in Human Lymphocytes [4][5]
| Compound | Concentration (µg/mL) | Treatment Duration (hours) | Effect on Mitotic Index |
| Vildagliptin | 125, 250, 500 | 24 | No significant effect |
| Vildagliptin | 125, 250, 500 | 48 | Weak cytotoxic effect |
| Sitagliptin | 250, 500, 1000 | 24 | Significant decrease |
| Sitagliptin | 250, 500, 1000 | 48 | Significant decrease |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Fluorometric DPP-4 Activity Assay
This protocol is adapted from commercially available DPP-4 inhibitor screening kits and can be used to determine the IC50 of this compound.
Materials:
-
This compound
-
DPP-4 enzyme (human recombinant)
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DPP-4 assay buffer. The final concentrations should span a wide range (e.g., 0.1 nM to 100 µM). Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add 20 µL of each this compound dilution or vehicle control. Add 20 µL of diluted DPP-4 enzyme to each well. Incubate for 10 minutes at 37°C.
-
Substrate addition: Add 10 µL of DPP-4 substrate to each well to initiate the reaction.
-
Fluorescence measurement: Immediately measure the fluorescence in a kinetic mode for 30 minutes at 37°C, with readings taken every 1-2 minutes.
-
Data analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using the MTT Assay
This protocol can be used to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at 570 nm.
-
Data analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the log of this compound concentration to determine the CC50 value.
-
Signaling Pathway Diagrams
DPP-4 Signaling Pathway
This compound, as a DPP-4 inhibitor, primarily affects the incretin pathway, leading to enhanced insulin secretion and reduced glucagon levels. DPP-4 also has non-enzymatic functions and can interact with other cell surface proteins.
DPP-4 Interaction with Other Signaling Molecules
DPP-4 can also interact with other proteins on the cell surface, influencing various cellular processes beyond its enzymatic activity.
References
- 1. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro cytogenetic assessment and comparison of vildagliptin and sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Garvagliptin solubility and stability issues
Disclaimer: Garvagliptin is a hypothetical compound name used for illustrative purposes in this guide. The data and protocols presented are based on established principles of pharmaceutical science and publicly available information on analogous Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solubility of this compound?
A1: The solubility of active pharmaceutical ingredients (APIs) like this compound is influenced by a combination of physical and chemical factors. Key considerations include:
-
pH: As many drugs are weak acids or bases, their ionization state and, consequently, solubility are highly dependent on the pH of the medium.[1]
-
Solvent Polarity: The principle of "like dissolves like" is crucial. Polar solvents are generally more effective at dissolving polar molecules. For gliptins, solubility is often reported in various organic solvents like DMSO, ethanol, and DMF, as well as in aqueous buffers.[2][3]
-
Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[1]
-
Particle Size: Decreasing the particle size of the API increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[1]
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities and stabilities.
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is critical to prevent degradation. For solid, crystalline this compound, storage at -20°C is a common recommendation for long-term stability, potentially for several years.[2][3] Aqueous solutions of related compounds are often recommended for use within one day and should not be stored for extended periods to avoid degradation.[2][3][4]
Q3: What are the expected degradation pathways for this compound?
A3: Based on studies of other gliptins, this compound is likely susceptible to degradation under specific stress conditions. The most common degradation pathways include:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated under acidic or basic conditions. Some gliptins show significant degradation when exposed to strong acids.[5][6][7][8][9] For instance, linagliptin is particularly susceptible to degradation when exposed to acid.[5][6][7] Denagliptin has been shown to degrade in solution via cyclization and subsequent hydrolysis.[10]
-
Oxidation: Degradation due to reaction with oxidizing agents. Linagliptin, for example, is susceptible to degradation in the presence of peroxide.[5][6][7]
-
Photolysis: Degradation upon exposure to light. Photostability testing is a standard part of forced degradation studies as per ICH guidelines.[11]
-
Thermal Degradation: Degradation induced by heat. While some gliptins are relatively stable under thermal stress, it remains a critical parameter to evaluate.[5][6][7]
Q4: Can excipients in a formulation affect the stability of this compound?
A4: Yes, excipients can significantly impact the stability of an API. Chemical interactions between the drug substance and excipients can lead to degradation.[12] For example, some APIs can undergo reactions with common excipients like lactose.[12] It is crucial to conduct compatibility studies by stressing the API in the presence of various excipients to identify any potential interactions.[10][12]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility of this compound
You are observing lower than expected solubility or variability between experiments. This can compromise the accuracy of your assays and the performance of your formulation.
Caption: Troubleshooting workflow for low solubility issues.
Troubleshooting Steps:
-
Verify API Quality:
-
Purity Check: Confirm the purity of your this compound batch using a validated HPLC method. Impurities can sometimes affect solubility.
-
Solid-State Characterization: Analyze the crystalline form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Different polymorphs can have different solubilities.
-
-
Optimize the Solvent System:
-
Solvent Screening: Test the solubility in a range of pharmaceutically acceptable solvents. Based on analogous compounds, consider DMSO, DMF, ethanol, and various aqueous buffers.[2][3][13]
-
pH Adjustment: Systematically vary the pH of your aqueous solution. Many gliptins contain ionizable groups, making their solubility pH-dependent.[1]
-
-
Employ Solubilization Techniques:
-
Use Surfactants: Incorporate a small amount of a surfactant, such as sodium lauryl sulfate (SLS), to improve the wettability of the drug particles.[14]
-
Particle Size Reduction: If feasible, reduce the particle size of the this compound powder through micronization. This increases the surface area available for dissolution.[15]
-
Complexation: Investigate the use of complexing agents like cyclodextrins, which can form inclusion complexes with the drug to enhance its aqueous solubility.[15]
-
Issue 2: Appearance of Unknown Peaks During Stability HPLC Analysis
During a stability study, your HPLC chromatogram shows new peaks that were not present at the initial time point, indicating potential degradation.
Caption: Workflow for identifying unknown HPLC peaks.
Troubleshooting Steps:
-
Initial Investigation:
-
Analyze Controls: Ensure the peak is not an artifact from the placebo, solvent, or system. Inject a blank and a placebo sample to rule out interference.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main this compound peak to see if the new peak is co-eluting.
-
-
Forced Degradation Study:
-
Induce Degradation: Perform a forced degradation study on this compound to intentionally generate degradation products.[16] This will help create a "fingerprint" of potential degradants. (See Experimental Protocol 2 for details).
-
Compare Chromatograms: Compare the retention times of the unknown peaks in your stability sample with those generated under specific stress conditions (e.g., acid hydrolysis, oxidation). This can help identify the degradation pathway.[5][7]
-
-
Structural Characterization:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight of the potential degradant.[6]
-
Tandem MS (MS/MS): Perform fragmentation analysis to gain insights into the structure of the degradant.
-
-
Mitigation:
-
Once the degradation pathway is understood, you can take steps to prevent it. This may involve adding antioxidants, adjusting the formulation pH, using protective packaging (e.g., amber vials for light-sensitive compounds), or modifying storage conditions.
-
Quantitative Data (Based on Analogous DPP-4 Inhibitors)
Table 1: Solubility of Selected DPP-4 Inhibitors in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Vildagliptin | Ethanol | ~16 mg/mL | [2] |
| DMSO | ~16 mg/mL | [2] | |
| DMF | ~20 mg/mL | [2][3] | |
| PBS (pH 7.2) | ~10 mg/mL | [2][3] | |
| Alogliptin | DMSO | ~0.1 mg/mL | [4] |
| DMF | ~0.1 mg/mL | [4] | |
| Ethanol | Slightly Soluble | [4][17] | |
| Water | Sparingly Soluble | [17][18] | |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
Table 2: Summary of Forced Degradation Studies for Selected DPP-4 Inhibitors
| Compound | Stress Condition | Result | Reference |
| Linagliptin | Acid Hydrolysis | Significant degradation | [5][6][7] |
| Base Hydrolysis | No significant degradation | [5][6] | |
| Oxidation (Peroxide) | Significant degradation | [5][6][7] | |
| Thermal Degradation | No significant degradation | [5][6] | |
| Photolytic Degradation | No significant degradation | [5][6] | |
| Sitagliptin | Acid Hydrolysis (2.5M HCl, 60°C, 6h) | ~20-30% degradation | [9] |
| Base Hydrolysis (0.1N NaOH, 2 weeks) | Significant degradation | [16][19] | |
| Oxidation (5% H2O2, 55°C, 2 weeks) | Degradation observed | [19] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, PBS pH 7.2, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solids settle.
-
Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the sample at high speed and collect the supernatant.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation products and pathways for this compound and to establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.[16]
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH at room temperature or elevated temperature for a defined period. Neutralize the solution before analysis.[16]
-
Oxidative Degradation: Treat the drug solution with 3-5% hydrogen peroxide (H₂O₂) at room temperature for a defined period.[19]
-
Thermal Degradation: Store the solid drug powder and the drug solution at an elevated temperature (e.g., 80°C) for several days.[19]
-
Photolytic Degradation: Expose the solid drug powder and the drug solution to a light source that provides combined UV and visible light (as per ICH Q1B guidelines).
-
-
Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze all samples (including an unstressed control) by a stability-indicating HPLC method, typically with a PDA detector.
-
Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent drug.
-
Calculate the percentage of degradation and perform a mass balance assessment.
-
Signaling Pathway
DPP-4 inhibitors like this compound work by preventing the degradation of incretin hormones, which are crucial for regulating blood glucose.
Caption: Mechanism of action for DPP-4 inhibitors.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. humiditycontrol.com [humiditycontrol.com]
- 12. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vildagliptin | 274901-16-5 [chemicalbook.com]
- 14. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Alogliptin: Package Insert / Prescribing Information / MOA [drugs.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. jddtonline.info [jddtonline.info]
Technical Support Center: Overcoming Garvagliptin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Garvagliptin resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[2][3][4][5]
Q2: Can cancer cells develop resistance to this compound and other DPP-4 inhibitors?
Yes, while DPP-4 inhibitors like this compound are primarily used for type 2 diabetes, their role in cancer biology is complex and context-dependent. Some studies suggest that DPP-4 inhibition can, paradoxically, promote tumor progression, metastasis, and chemoresistance in certain cancer types, such as breast cancer.[6][7] However, in other cancers like colorectal cancer, DPP-4 inhibitors have shown potential anticancer effects.[8][9]
Q3: What are the potential molecular mechanisms behind resistance to DPP-4 inhibitors in cancer cell lines?
The primary mechanism of resistance and even promotion of cancer progression by DPP-4 inhibitors in some cell lines involves the accumulation of its substrate, the chemokine CXCL12.[6][10] Elevated levels of CXCL12 can activate its receptor, CXCR4, leading to the downstream activation of signaling pathways like mTOR.[7] This activation can induce an epithelial-mesenchymal transition (EMT), promoting metastasis and chemoresistance.[6] Furthermore, the CXCL12/CXCR4/mTOR axis can induce autophagy, which helps cancer cells survive under stress.[7]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Increased cell migration and invasion upon this compound treatment. | Upregulation of the CXCL12/CXCR4 signaling pathway.[6][10] | - Inhibit the CXCR4 receptor using a specific antagonist (e.g., AMD3100).- Inhibit the downstream mTOR pathway using an inhibitor (e.g., rapamycin).- Co-treat with metformin, which has been shown to counteract some of the pro-metastatic effects of DPP-4 inhibitors.[7] |
| Reduced apoptosis and increased cell survival with this compound. | Induction of autophagy via the mTOR/HIF-1α axis.[7] | - Inhibit autophagy using pharmacological inhibitors like 3-methyladenine (3-MA) or chloroquine.- Knockdown key autophagy-related genes (e.g., ATG5, Beclin-1) using siRNA or shRNA.- Co-administer metformin, which can suppress the mTOR/HIF-1α axis and induce apoptosis.[7] |
| High variability in dose-response experiments. | Inconsistent cell plating, edge effects, or variations in culture conditions.[11][12] | - Automate cell plating and drug addition to ensure uniformity.- Avoid using the outer wells of microplates to minimize edge effects.- Maintain consistent cell seeding densities and ensure cells are in the exponential growth phase during the experiment.[11] |
| Difficulty in establishing a stable this compound-resistant cell line. | Inappropriate drug concentration or selection schedule.[13][14] | - Start with a low concentration of this compound (e.g., IC20) and gradually increase the dose in a stepwise manner.- Allow cells to recover and repopulate between dose escalations.- Perform monoclonal selection to isolate a homogeneously resistant population.[13] |
Experimental Protocols
1. Generation of a this compound-Resistant Cell Line
This protocol describes a method for developing a cell line with acquired resistance to this compound.
-
Cell Seeding: Plate the parental cell line at a consistent density in appropriate culture vessels.
-
Initial Drug Exposure: Treat the cells with a low concentration of this compound, typically around the 20% inhibitory concentration (IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the this compound concentration by 25-50%.[13]
-
Monitoring and Maintenance: Continuously monitor cell morphology and viability. If significant cell death occurs, maintain the cells at the previous lower concentration until they recover.[13]
-
Isolation of Resistant Clones: Once a resistant population is established, isolate single-cell clones using limiting dilution or cell sorting to ensure a homogenous population.
-
Confirmation of Resistance: Determine the half-maximal inhibitory concentration (IC50) of this compound for both the parental and resistant cell lines using a cell viability assay (e.g., MTT, CCK-8) to calculate the resistance index (RI).[13]
2. Assessment of Autophagy
This protocol outlines methods to evaluate the induction of autophagy in response to this compound treatment.
-
Western Blotting:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe for the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.
-
Also, probe for p62/SQSTM1 levels; a decrease in p62 suggests autophagic degradation.
-
-
Immunofluorescence:
-
Grow cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Incubate with an anti-LC3 antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the formation of punctate LC3 structures (autophagosomes) using fluorescence microscopy.
-
3. Cell Migration and Invasion Assays
These assays are used to assess the effect of this compound on the migratory and invasive potential of cancer cells.
-
Wound Healing (Scratch) Assay:
-
Grow cells to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Treat the cells with this compound and monitor the closure of the scratch over time compared to untreated controls.
-
-
Transwell Invasion Assay:
-
Use a Transwell chamber with a Matrigel-coated porous membrane.
-
Seed cells in the upper chamber in serum-free medium containing this compound.
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
After incubation, remove non-invading cells from the top of the membrane.
-
Stain and count the cells that have invaded through the Matrigel and membrane to the lower surface.
-
Signaling Pathways and Workflows
Caption: this compound resistance signaling pathway.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights | PLOS One [journals.plos.org]
- 10. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Garvagliptin degradation in experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols concerning the degradation of Garvagliptin under various experimental conditions.
Note on the Data: Detailed public-domain data on the forced degradation of this compound is limited. The following information is based on comprehensive studies of Vildagliptin, a structurally and chemically similar dipeptidyl peptidase-4 (DPP-4) inhibitor. These findings serve as a robust and highly relevant proxy for anticipating the degradation behavior of this compound.
Frequently Asked Questions (FAQs)
Q1: Under which experimental conditions is this compound most susceptible to degradation?
A1: Based on studies with the analogous compound Vildagliptin, the drug is most susceptible to degradation under oxidative, strong acidic, and strong basic conditions, especially at elevated temperatures. In one study, almost complete disintegration occurred at 70°C in acidic, basic, and oxidative media. The highest degradation rates at room temperature were observed in oxidative conditions (3% H₂O₂), followed by basic (1M NaOH) and acidic (1M HCl) conditions.
Q2: What are the major types of degradation products formed?
A2: The primary degradation pathways involve hydrolysis of the amide bond and the nitrile group. Under acidic and basic conditions, degradation products include metabolites resulting from the cleavage of the molecule, such as [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid. Oxidative stress leads to the formation of several other degradants, including N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate.
Q3: Is this compound sensitive to thermal and photolytic (UV light) stress?
A3: Vildagliptin, as a proxy, shows high stability under thermal and UV light conditions when tested as a solid raw material. No significant degradation products were noticeable under these specific stress tests, suggesting that heat and light alone are less critical factors for the stability of the pure drug substance compared to chemical hydrolysis and oxidation.
Q4: How do common pharmaceutical excipients influence the stability of this compound?
A4: The presence of common excipients such as microcrystalline cellulose, magnesium stearate, and lactose generally decreases the percentage of Vildagliptin degradation. This stabilizing effect may be due to physical protection or localized chemical interactions that hinder the degradation pathways. However, the specific impact can depend on the chemical nature of the individual excipient.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC/LC-MS chromatogram after stress testing. | The peaks are likely degradation products. The conditions used (pH, oxidant concentration, temperature) were sufficient to alter the parent molecule. | 1. Compare the relative retention times (RRTs) of your unknown peaks with the data in Table 2. 2. Use LC-MS to identify the mass-to-charge ratio (m/z) of the degradants to confirm their identity. 3. Reduce the stress condition intensity (e.g., lower temperature, shorter duration, less concentrated acid/base/oxidant) to achieve partial degradation (typically 5-20%) for clearer identification. |
| Significant loss of parent drug peak (>90%) with no distinct degradation peaks. | The degradation products may not be UV-active at the detection wavelength used for the parent compound, or they may be highly polar and elute with the solvent front. | 1. Perform a Diode Array Detection (DAD) or Photodiode Array (PDA) scan to analyze the entire UV-visible spectrum and identify the optimal wavelength for each potential degradant. 2. Modify the mobile phase gradient to retain and resolve highly polar compounds. 3. Switch to a more universal detection method like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD). |
| Poor reproducibility of degradation results between experiments. | Minor variations in experimental parameters can have a significant impact on degradation kinetics. This includes inaccurate pH adjustments, temperature fluctuations, or variations in the initial concentration of the drug. | 1. Ensure precise and consistent preparation of all stress solutions (acid, base, oxidant). 2. Use a calibrated, temperature-controlled water bath or oven for all thermal stress studies. 3. Ensure complete neutralization of acidic or basic samples before dilution and injection to prevent on-going reactions. 4. Prepare fresh solutions for each experiment to avoid variability from solution aging. |
Quantitative Data Summary
The following tables summarize the quantitative results from forced degradation studies on Vildagliptin, serving as a model for this compound.
Table 1: Summary of Forced Degradation Conditions and Outcomes for Vildagliptin
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Major Degradants Observed | Reference |
| Acidic Hydrolysis | 1 M HCl | 80°C | 9 hours | 26.4% | 1 (RRT 1.3) | |
| Acidic Hydrolysis | 1 M HCl | 70°C | 210 mins | ~85% | 3 | |
| Basic Hydrolysis | 1 M NaOH | 80°C | 1 hour | ~100% | 3 (RRTs 0.4, 0.7, 1.2) | |
| Basic Hydrolysis | 0.01 M NaOH | 60°C | 30 mins | >10% | - | |
| Oxidative | 3% H₂O₂ | Room Temp | 180 mins | 87.04% | 4 | |
| Oxidative | 3% H₂O₂ | Room Temp | 7 hours | - | 5 (RRTs 0.5, 0.6, 0.7, 0.8, 1.2) | |
| Neutral Hydrolysis | Water | 80°C | 9 hours | - | 1 (RRT 0.7) | |
| Thermal | Solid Powder | 80°C | 7 hours | Not significant | None | |
| Photolytic (UV) | Solid Powder | Room Temp | - | Not significant | None |
Table 2: Identified Degradation Products of Vildagliptin
| RRT* | m/z ([M+H]⁺) | Proposed Identity/Structure | Formation Condition(s) | Reference |
| 0.38 | 241.0 | N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycinate | Oxidative | |
| 0.4 | - | Degradant 1 | Basic | |
| 0.7 | - | Degradant 2 | Basic, Neutral, Oxidative | |
| 0.8 | 183.1 | (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol | Oxidative | |
| 1.2 | - | Degradant 3 | Basic, Oxidative | |
| 1.3 | 304.0 | 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Acidic | |
| - | - | [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid | Acidic, Basic | |
| - | - | 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid | Acidic, Basic |
*RRT = Relative Retention Time
Experimental Protocols
The following are detailed methodologies for performing forced degradation studies, adapted from published research on Vildagliptin.
Protocol 1: Acidic Degradation
-
Dissolve 9.0 mg of this compound Active Pharmaceutical Ingredient (API) in 2.0 mL of methanol.
-
Add 3.0 mL of 1.0 M Hydrochloric Acid (HCl) solution.
-
Place the mixture in an oil bath or heating block maintained at 80°C.
-
Maintain the temperature for a specified duration (e.g., 3 to 9 hours).
-
After the incubation period, cool the solution to room temperature.
-
Carefully neutralize the solution to pH 7.0 by the gradual addition of a suitable base (e.g., 1.0 M NaOH).
-
Quantitatively transfer the solution to a volumetric flask and dilute with the mobile phase or a suitable diluent to achieve a final target concentration (e.g., 1.0 mg/mL).
-
Analyze the sample by HPLC or LC-MS.
Protocol 2: Basic Degradation
-
Dissolve 9.0 mg of this compound API in 2.0 mL of methanol.
-
Add 3.0 mL of 0.1 M or 1.0 M Sodium Hydroxide (NaOH) solution.
-
Maintain the mixture at a specified temperature (e.g., room temperature or 80°C) for a set duration (e.g., 1 to 3 hours).
-
After incubation, cool the solution if heated.
-
Neutralize the solution to pH 7.0 by the gradual addition of a suitable acid (e.g., 1.0 M HCl).
-
Dilute the neutralized solution with the mobile phase to achieve the final target concentration.
-
Analyze the sample by HPLC or LC-MS.
Protocol 3: Oxidative Degradation
-
Dissolve 5.0 mg of this compound API in 2.0 mL of methanol.
-
Add 2.0 mL of 3% Hydrogen Peroxide (H₂O₂) solution.
-
Keep the solution at room temperature for a specified duration (e.g., 1 to 7 hours).
-
After the reaction time, add 1.0 mL of diluent.
-
Analyze the sample by HPLC or LC-MS in a timely manner.
Visualizations
Caption: Workflow for a typical forced degradation experiment.
Caption: Simplified degradation pathways based on stress conditions.
Technical Support Center: Garvagliptin Preclinical Development
Disclaimer: Garvagliptin is a hypothetical dipeptidyl peptidase-4 (DPP-4) inhibitor. The information provided in this technical support center is based on the established principles of pharmacology and drug development for this class of compounds and is intended for guidance in a research setting.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during in vivo studies with this compound, particularly concerning its oral bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability for this compound in our rat model. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge in preclinical studies. Several factors can contribute to this issue with this compound:
-
Poor Aqueous Solubility: As a small molecule, this compound's solubility in gastrointestinal fluids might be limited, leading to a low dissolution rate, which is often the rate-limiting step for absorption.[1][2]
-
First-Pass Metabolism: this compound may be subject to significant metabolism in the intestine or liver before it reaches systemic circulation. The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is known to metabolize some DPP-4 inhibitors.[3][4][5]
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium and actively pump the drug back into the gut lumen, reducing net absorption.[6][7][8][9]
-
Formulation Issues: The vehicle used to administer this compound may not be optimal for its solubilization and presentation to the gastrointestinal mucosa.
-
Gastrointestinal Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.[2]
Q2: How can we improve the formulation of this compound for oral administration in our animal studies?
A2: Optimizing the formulation is a critical step to enhance oral bioavailability. Here are several strategies to consider:
-
Solubilization Techniques:
-
Co-solvents: Employing a mixture of solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol) can enhance the solubility of this compound.
-
Surfactants: Using non-ionic surfactants like Tween® 80 or Cremophor® EL can improve wetting and micellar solubilization.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and potentially facilitating lymphatic uptake, which bypasses first-pass metabolism.[10][11][12]
-
-
Particle Size Reduction:
-
Micronization: Reducing the particle size of the drug substance increases the surface area available for dissolution.[13]
-
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle with buffering agents can improve its solubility and stability.
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, though this approach should be used with caution due to potential toxicity.[12]
Q3: We are observing high inter-animal variability in our pharmacokinetic data. What are the common sources of this variability and how can we minimize them?
A3: High variability can obscure the true pharmacokinetic profile of this compound. Key sources of variability and mitigation strategies include:
-
Animal-Related Factors:
-
Fasting Status: Ensure consistent fasting periods for all animals before dosing, as food can significantly affect drug absorption.
-
Stress: Handle animals carefully to minimize stress, which can alter gastrointestinal motility and blood flow.
-
Genetics and Health Status: Use animals from a reputable supplier and ensure they are healthy and within a consistent age and weight range.
-
-
Procedural Factors:
-
Dosing Technique: Inaccurate oral gavage can lead to dosing errors or deposition of the compound in the esophagus. Ensure all technicians are proficient in the technique.
-
Blood Sampling: The timing and technique of blood sampling should be standardized across all animals. Hemolysis of samples can also affect drug concentration measurements.
-
-
Formulation Inhomogeneity: Ensure the dosing formulation is a homogenous solution or a well-maintained suspension to guarantee each animal receives the intended dose. If it is a suspension, vortex it between dosing each animal.
Q4: Could first-pass metabolism be limiting this compound's bioavailability? How can we investigate this?
A4: Yes, first-pass metabolism is a likely contributor to low bioavailability. To investigate its impact, you can perform the following experiments:
-
Intravenous (IV) vs. Oral (PO) Administration: Comparing the Area Under the Curve (AUC) of plasma concentration-time profiles after IV and PO administration allows for the calculation of absolute bioavailability (F%). A low F% (<30%) with good aqueous solubility often points towards significant first-pass extraction.
-
In Vitro Metabolism Studies: Incubating this compound with liver microsomes or hepatocytes from the animal species being studied (e.g., rat, dog) can determine the rate and extent of metabolism.[2]
-
Portal Vein Cannulation Studies: In this advanced surgical model, drug concentrations can be measured in the portal vein (pre-hepatic) and a systemic artery (post-hepatic) to differentiate between intestinal and hepatic metabolism.
Q5: How do we know if this compound is a P-glycoprotein (P-gp) substrate?
A5: Determining if this compound interacts with P-gp is crucial. Here are some common methods:
-
In Vitro Transport Assays: Use cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells. A higher efflux ratio (basolateral to apical transport vs. apical to basolateral transport) that is reduced by a known P-gp inhibitor (e.g., verapamil) suggests that this compound is a P-gp substrate.
-
In Vivo Studies with P-gp Inhibitors: Co-administer this compound with a P-gp inhibitor in your animal model. A significant increase in the oral bioavailability of this compound in the presence of the inhibitor would provide strong evidence of P-gp-mediated efflux.[7]
-
Studies in P-gp Knockout Rodents: Comparing the pharmacokinetics of this compound in wild-type versus P-gp knockout mice or rats can definitively determine the role of this transporter in its disposition.[6]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Selected DPP-4 Inhibitors
This table provides a reference for the expected pharmacokinetic properties of DPP-4 inhibitors in humans and preclinical species.
| Parameter | Sitagliptin | Saxagliptin | Vildagliptin | Alogliptin | Linagliptin |
| Oral Bioavailability (%) | ~87%[3] | ~67% | ~85% | ~76% | ~30%[5] |
| Tmax (hours) | 1-4[3] | 2 (parent), 4 (active metabolite)[3] | 1.7 | 1-2 | 1.5 |
| Plasma Protein Binding (%) | 38 | Low[3] | 9.3 | 20-30 | 70-99 |
| Elimination Half-life (hours) | 12.4 | 2.5 (parent), 3.1 (active metabolite) | 1.5-3 | 21 | >100 |
| Primary Route of Elimination | Renal (unchanged)[5] | Hepatic (CYP3A4/5) and Renal[4][14] | Hepatic (hydrolysis) and Renal | Renal (unchanged) | Fecal (unchanged)[5] |
Data compiled from various public sources for general reference. Tmax = Time to maximum plasma concentration.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12-16 hours prior to dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., in 0.5% methylcellulose in water) on the day of the experiment. Ensure the formulation is a homogenous solution or a well-mixed suspension.
-
Dose Calculation: Calculate the volume to be administered to each rat based on its body weight and the target dose (e.g., 10 mg/kg) and formulation concentration (e.g., 2 mg/mL). A typical dosing volume is 5 mL/kg.
-
Administration:
-
Gently restrain the rat.
-
Measure the distance from the rat's incisors to the xiphoid process to estimate the required length of the gavage needle.
-
Insert a ball-tipped gavage needle gently into the mouth, over the tongue, and down the esophagus into the stomach. Do not force the needle.
-
Administer the calculated dose volume smoothly.
-
Carefully withdraw the needle and return the animal to its cage.
-
-
Post-Dosing: Provide access to food 2-4 hours after dosing. Monitor the animal for any signs of distress.
Protocol 2: Serial Blood Sampling for Pharmacokinetic Studies in Rats
-
Animal Preparation: Anesthetize the rat or use a restraining device if the animal is conscious and has a surgically implanted cannula (e.g., in the jugular vein).
-
Sample Collection:
-
Collect a pre-dose blood sample (Time 0).
-
Following oral administration of this compound, collect blood samples (approximately 100-200 µL) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collect samples from the tail vein, saphenous vein, or an indwelling cannula.
-
-
Sample Processing:
-
Transfer the blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.
-
-
Storage: Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound via DPP-4 inhibition.
Experimental Workflow
Caption: Workflow for a typical oral bioavailability study in rats.
Troubleshooting Guide
Caption: Decision tree for troubleshooting low bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrpr.com [ijrpr.com]
- 14. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of DPP-4 Inhibitors In Vitro
Disclaimer: As of November 2025, publicly available scientific literature and databases contain no specific information regarding "Garvagliptin." Therefore, this technical support center provides guidance on minimizing off-target effects for the broader class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins. The principles, protocols, and troubleshooting advice presented here are based on established knowledge of this drug class and are intended to serve as a general guide for researchers.
General Principles
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] DPP-4 inhibitors block this enzyme, thereby increasing the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[2]
While DPP-4 inhibitors are designed to be selective, they can interact with other proteins, leading to off-target effects. Understanding and minimizing these effects in vitro is critical for accurate data interpretation and preclinical safety assessment. This guide provides troubleshooting advice and frequently asked questions to help researchers design and execute robust in vitro experiments with DPP-4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of DPP-4 inhibitors?
A1: While generally well-tolerated, some DPP-4 inhibitors have been reported to have off-target effects. These can include interactions with other proteases from the same family, such as DPP-8 and DPP-9, although the clinical significance of this is still under investigation. Some studies have also explored potential immunomodulatory and anti-inflammatory effects that may be independent of the incretin pathway.[1] Additionally, like many small molecule inhibitors, there is a potential for interaction with a broad range of kinases, though this is highly dependent on the specific chemical structure of the inhibitor.
Q2: How can I assess the selectivity of my DPP-4 inhibitor in vitro?
A2: Assessing selectivity involves comparing the potency of the inhibitor against its intended target (DPP-4) versus its potency against a panel of related enzymes and other potential off-targets. A common method is to determine the half-maximal inhibitory concentration (IC50) for DPP-4 and compare it to the IC50 values for DPP-8, DPP-9, and a broad panel of kinases. A significantly higher IC50 for off-targets indicates good selectivity.
Q3: What are the best practices for designing an in vitro experiment to study a DPP-4 inhibitor?
A3: Key best practices include:
-
Using a well-characterized assay: Ensure your DPP-4 activity assay is robust, reproducible, and has a good signal-to-noise ratio.
-
Including proper controls: Always include a positive control (a known DPP-4 inhibitor), a negative control (vehicle, typically DMSO), and no-enzyme controls.
-
Testing a wide concentration range: Use a dose-response curve with a sufficient number of data points to accurately determine the IC50.
-
Considering substrate concentration: The measured IC50 can be influenced by the substrate concentration. It is important to report the substrate concentration used in your assay.
-
Assessing cell viability: When working with cell-based assays, it's crucial to perform a concurrent cell viability assay to ensure that the observed effects are not due to cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with DPP-4 inhibitors.
Issue 1: High variability in IC50 values for DPP-4 inhibition between experiments.
-
Question: My calculated IC50 for a DPP-4 inhibitor varies significantly from one experiment to the next. What could be the cause?
-
Answer:
-
Inconsistent reagent preparation: Ensure all reagents, including the inhibitor, enzyme, and substrate, are prepared fresh and accurately for each experiment. Serial dilutions of the inhibitor should be prepared meticulously.
-
Pipetting errors: Small variations in pipetting volumes, especially for concentrated stock solutions, can lead to large differences in the final concentrations. Calibrate your pipettes regularly.
-
Incubation times and temperatures: Adhere strictly to the specified incubation times and temperatures in your protocol. Fluctuations can affect enzyme activity and inhibitor binding.
-
Plate reader settings: Ensure the plate reader settings (e.g., excitation/emission wavelengths, gain) are consistent across all experiments.
-
Issue 2: The inhibitor shows activity in a cell-based assay, but the effect does not seem to be related to DPP-4 inhibition.
-
Question: I'm seeing a cellular effect with my DPP-4 inhibitor, but I'm not sure if it's an off-target effect. How can I investigate this?
-
Answer:
-
Use a structurally different DPP-4 inhibitor: If a different, well-characterized DPP-4 inhibitor produces the same cellular effect, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If possible, try to rescue the phenotype by adding the product of the DPP-4 enzymatic reaction (e.g., inactive GLP-1) to see if it reverses the effect.
-
Knockdown or knockout of DPP-4: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate DPP-4 expression. If the inhibitor no longer produces the effect in these cells, it is likely an on-target effect.
-
Broad-panel off-target screening: Screen the inhibitor against a commercial panel of kinases and other common off-targets to identify potential unintended interactions.
-
Issue 3: My DPP-4 inhibitor appears to be cytotoxic in my cell-based assay.
-
Question: At concentrations where I expect to see DPP-4 inhibition, I am also observing a decrease in cell viability. How can I differentiate between targeted effects and cytotoxicity?
-
Answer:
-
Perform a cell viability assay: Use a reliable method like the Trypan Blue exclusion assay or a commercially available kit (e.g., CellTiter-Glo®) to assess cell viability at the same concentrations and time points as your primary assay.
-
Determine the cytotoxic concentration 50 (CC50): This is the concentration of the compound that causes a 50% reduction in cell viability.
-
Calculate the therapeutic index (TI): The TI is the ratio of the CC50 to the IC50 (TI = CC50 / IC50). A higher TI indicates a better safety margin, suggesting that the inhibitory effect is observed at concentrations well below those that cause cytotoxicity.
-
Use lower, non-toxic concentrations: If possible, conduct your experiments at concentrations below the CC50 to minimize the confounding effects of cytotoxicity.
-
Quantitative Data Summary
The following tables provide example data for a hypothetical DPP-4 inhibitor, "Gliptin-X," to illustrate the concept of selectivity profiling.
Table 1: In Vitro Potency and Selectivity of Gliptin-X against DPP Family Enzymes
| Enzyme | IC50 (nM) | Selectivity vs. DPP-4 |
| DPP-4 | 10 | - |
| DPP-8 | >10,000 | >1000-fold |
| DPP-9 | >10,000 | >1000-fold |
| FAP | >10,000 | >1000-fold |
Table 2: Kinase Selectivity Profile of Gliptin-X (1 µM Screen)
| Kinase | % Inhibition at 1 µM |
| ABL1 | <10% |
| EGFR | <5% |
| PI3Kα | <10% |
| SRC | <15% |
| VEGFR2 | <5% |
| ... (representative kinases) | ... |
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring DPP-4 inhibitory activity using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a 10X DPP-4 assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Reconstitute recombinant human DPP-4 enzyme to a stock concentration in assay buffer.
-
Prepare the fluorogenic substrate (e.g., Gly-Pro-AMC) in assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., in DMSO, then dilute in assay buffer).
-
-
Assay Procedure:
-
Add 20 µL of the diluted inhibitor or vehicle control to the wells of a black 96-well plate.
-
Add 10 µL of the diluted DPP-4 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (Resazurin-based)
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the DPP-4 inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
-
Assay Procedure:
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (e.g., Ex/Em = 560/590 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle-treated control cells (100% viability).
-
Plot the percent viability versus the inhibitor concentration to determine the CC50 value.
-
Visualizations
Caption: Simplified DPP-4 signaling pathway and the mechanism of action of DPP-4 inhibitors.
Caption: Experimental workflow for in vitro characterization of a DPP-4 inhibitor.
Caption: Decision tree for troubleshooting unexpected results in cell-based assays.
References
Technical Support Center: Garvagliptin Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garvagliptin. The information is designed to address common experimental challenges and provide a framework for designing and interpreting studies with this dipeptidyl peptidase-4 (DPP-4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, leading to improved glycemic control.
Q2: What are the expected downstream effects of this compound treatment in a cellular or animal model?
Treatment with this compound is expected to lead to:
-
Increased levels of active GLP-1 and GIP.
-
Enhanced insulin secretion in response to glucose.
-
Suppressed glucagon secretion in a glucose-dependent manner.
-
Improved glucose tolerance.
-
Potential for preservation of β-cell function.
Q3: What are some common sources of variability in in vitro experiments with this compound?
Variability in in vitro assays can arise from several factors, including:
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses.
-
Cell Seeding Density: Inconsistent cell numbers per well can significantly impact results.
-
Reagent Stability: Ensure proper storage and handling of this compound stock solutions and assay reagents.
-
Incubation Times: Precise timing of drug exposure and assay measurements is critical.
-
Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation and temperature fluctuations, which can introduce variability.
Q4: How can I minimize off-target effects in my experiments?
While this compound is a selective DPP-4 inhibitor, it is good practice to consider potential off-target effects. To minimize these:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound through dose-response studies.
-
Include appropriate controls: Use a structurally unrelated DPP-4 inhibitor as a positive control and a vehicle-only control.
-
Consider counter-screening: If unexpected phenotypes are observed, consider assays for other related proteases.
Troubleshooting Guides
Issue 1: High Variability in DPP-4 Inhibition Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent technique. For multi-well plates, consider using a multi-channel pipette or automated liquid handler. |
| Sub-optimal Reagent Concentration | Titrate the concentrations of the DPP-4 enzyme and the fluorogenic substrate to ensure the assay is in the linear range. |
| Incomplete Mixing | Gently mix the plate after adding each reagent, avoiding bubbles. |
| Temperature Fluctuations | Ensure all reagents are at the recommended temperature before starting the assay. Use a temperature-controlled plate reader. |
| This compound Precipitation | Check the solubility of this compound in your assay buffer. If necessary, adjust the solvent or use a lower concentration. |
Issue 2: No Significant Increase in GLP-1 or GIP Levels After this compound Treatment in Cell Culture
| Potential Cause | Recommended Solution |
| Low Endogenous Incretin Production | The cell line used may not produce sufficient levels of GLP-1 or GIP. Consider using a primary cell culture known to secrete these hormones or a co-culture system. |
| Rapid Incretin Degradation | Ensure that the cell culture medium does not contain high levels of other proteases that could degrade GLP-1 and GIP. The use of a general protease inhibitor cocktail (excluding DPP-4 inhibitors) may be considered, but with caution as it could introduce confounding variables. |
| Incorrect Assay Timing | The peak of incretin secretion may be missed. Perform a time-course experiment to determine the optimal time point for measuring GLP-1 and GIP levels after stimulation. |
| Bioassay Interference | Components of the cell culture medium or the vehicle used to dissolve this compound may interfere with the ELISA or other assay used to measure incretin levels. Run appropriate controls to test for interference. |
Experimental Protocols & Data Presentation
In Vitro DPP-4 Inhibition Assay
This protocol is a general guideline for a fluorometric assay to determine the IC50 of this compound.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Method:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells.
-
Add 20 µL of assay buffer to the "no inhibitor" control wells and 20 µL of a known DPP-4 inhibitor to the positive control wells.
-
Add 30 µL of diluted DPP-4 enzyme solution to all wells except the blank wells (add 30 µL of assay buffer to blanks).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value using a suitable software.
Example Quantitative Data: DPP-4 Inhibition by this compound
| Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 3.2 |
| 50 | 85.4 ± 1.8 |
| 100 | 95.1 ± 0.9 |
| 500 | 98.7 ± 0.5 |
| IC50 | ~12.5 nM |
Note: This is example data and may not reflect the actual IC50 of this compound.
In Vivo Glucose Tolerance Test (GTT) in a Rodent Model
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Method:
-
Fast the mice overnight (16 hours) with free access to water.
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
After 30 minutes, collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
Calculate the area under the curve (AUC) for blood glucose.
Example Quantitative Data: Effect of this compound on Oral Glucose Tolerance
| Treatment Group | Glucose AUC (mg/dL*min) (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | 25000 ± 1500 | - |
| This compound (1 mg/kg) | 21250 ± 1200 | 15% |
| This compound (3 mg/kg) | 17500 ± 1000 | 30% |
| This compound (10 mg/kg) | 13750 ± 950 | 45% |
Note: This is example data and may not reflect the actual in vivo efficacy of this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro DPP-4 inhibition assay workflow.
Caption: Logic diagram for troubleshooting high variability.
Adjusting Garvagliptin dosage for optimal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Garvagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[3][5]
Q2: What are the recommended starting concentrations for in vitro DPP-4 inhibition assays?
For initial screening, it is advisable to test a range of this compound concentrations to determine the IC50 value. A common starting point is a serial dilution from 100 µM down to the nanomolar range. For a more targeted approach, based on typical DPP-4 inhibitor potency, you might start with a highest concentration of 1 µM.[6][7]
Q3: What are the key pharmacokinetic parameters of this compound from preclinical studies?
The pharmacokinetic profile of this compound is designed for oral administration. Key parameters from preclinical animal models are summarized below. Note that these may vary across species.
| Parameter | Value (Species Dependent) | Description |
| Bioavailability (F%) | > 80% | The proportion of the administered dose that reaches systemic circulation. |
| Tmax | 1 - 2 hours | Time to reach maximum plasma concentration. |
| Half-life (t1/2) | 8 - 12 hours | Time for the plasma concentration to reduce by half.[8] |
| Protein Binding | < 20% | Low protein binding suggests a larger fraction of the drug is free to interact with the target enzyme.[9] |
| Excretion | Primarily renal | The majority of the compound is cleared through the kidneys.[8] |
Q4: How does this compound's selectivity compare to other DPP enzymes?
This compound is designed to be highly selective for DPP-4 over other related enzymes such as DPP-8 and DPP-9 to minimize potential off-target effects. In selectivity assays, this compound should demonstrate significantly higher potency for DPP-4. Researchers should perform counter-screening against DPP-8 and DPP-9 to confirm this selectivity profile.
Troubleshooting Guides
In Vitro DPP-4 Inhibition Assays
Issue 1: High variability in fluorescence readings between replicate wells.
-
Possible Cause: Inconsistent pipetting, bubbles in wells, or temperature fluctuations.
-
Suggested Solution:
-
Ensure proper mixing of reagents before and after addition to the plate. Use a multichannel pipette for consistency.
-
Centrifuge the plate briefly after adding all reagents to remove bubbles.
-
Maintain a constant temperature (e.g., 37°C) during the incubation period.
-
Allow all reagents to equilibrate to room temperature before starting the assay.
-
Issue 2: No or very low DPP-4 inhibition observed even at high concentrations of this compound.
-
Possible Cause: Inactive this compound, degraded enzyme, or incorrect assay buffer.
-
Suggested Solution:
-
Verify the integrity and concentration of the this compound stock solution. If possible, use a fresh batch.
-
Ensure the DPP-4 enzyme has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Confirm that the assay buffer pH and composition are optimal for DPP-4 activity (typically around pH 7.5-8.0).[6]
-
Include a positive control inhibitor, such as Sitagliptin or Vildagliptin, to validate the assay setup.[6]
-
Issue 3: High background fluorescence in the blank wells.
-
Possible Cause: Contaminated assay buffer or substrate, or autofluorescence of the microplate.
-
Suggested Solution:
-
Use fresh, high-purity reagents.
-
For fluorometric assays, use black plates with clear bottoms to minimize background fluorescence.[10]
-
Subtract the average fluorescence of the blank wells (containing all components except the enzyme) from all other readings.
-
In Vivo Efficacy Studies
Issue 1: Lack of significant glucose lowering effect in animal models.
-
Possible Cause: Inappropriate dosage, poor oral bioavailability in the chosen species, or rapid metabolism.
-
Suggested Solution:
-
Perform a dose-response study to identify the optimal dose of this compound.
-
Conduct pharmacokinetic studies in the selected animal model to determine the exposure (AUC) and peak concentration (Cmax) of this compound.
-
Consider alternative routes of administration (e.g., intravenous) to bypass first-pass metabolism if oral bioavailability is a concern.
-
Issue 2: Hypoglycemic events observed in treated animals.
-
Possible Cause: Dosage is too high, or the animal model is particularly sensitive to DPP-4 inhibition.
-
Suggested Solution:
-
Reduce the dose of this compound.
-
Ensure that the glucose-lowering effect is glucose-dependent by performing oral glucose tolerance tests (OGTT). DPP-4 inhibitors are expected to have a low risk of hypoglycemia because their action is dependent on elevated glucose levels.[11]
-
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric DPP-4 inhibitor screening kits.[6][12]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO or assay buffer)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 25 µL of the diluted this compound solutions to the sample wells.
-
Add 25 µL of assay buffer to the control wells (100% activity) and 25 µL of the positive control inhibitor to its respective wells.
-
Add 50 µL of the DPP-4 enzyme solution to all wells except the blank wells. Add 50 µL of assay buffer to the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.
-
Measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition using the following formula: % Inhibition = [1 - (Slope_inhibitor / Slope_control)] * 100
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
Animals:
-
Male Zucker Diabetic Fatty (ZDF) rats or db/db mice (or other appropriate model of type 2 diabetes).
-
Animals should be acclimated for at least one week before the experiment.
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle (e.g., 0.5% methylcellulose) orally by gavage at the desired dose.
-
After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) orally by gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure the blood glucose concentration in each sample.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
-
Compare the AUC values between the this compound-treated and vehicle-treated groups to assess efficacy.
Visualizations
Caption: this compound's signaling pathway.
Caption: Workflow for in vitro DPP-4 inhibition assay.
Caption: Troubleshooting low in vitro activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound| [dcchemicals.com]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Technical Support Center: Garvagliptin Protocol Refinement for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Garvagliptin to ensure reproducibility. The information provided, particularly regarding specific protocols and quantitative data, is largely based on established dipeptidyl peptidase-4 (DPP-4) inhibitors such as Sitagliptin, Vildagliptin, and Saxagliptin, and should be adapted and validated for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[1][2]
Q2: What are the key considerations for dissolving and storing this compound?
While specific solubility and stability data for this compound are not widely published, DPP-4 inhibitors as a class can present challenges. It is recommended to initially dissolve this compound in an organic solvent like DMSO to create a stock solution. For aqueous buffers, solubility can be pH-dependent. Stability in aqueous solutions should be determined empirically, and it is advisable to prepare fresh working solutions for each experiment or conduct stability studies for frozen aliquots.
Q3: Are there known off-target effects for DPP-4 inhibitors that I should be aware of?
Yes, DPP-4 has numerous substrates beyond GLP-1 and GIP.[3] Inhibition of DPP-4 can therefore lead to the accumulation of other bioactive peptides, which may result in context-dependent off-target effects. For example, some studies have suggested potential cardiovascular or immune-modulatory effects.[4] When observing unexpected cellular phenotypes, consider the potential for off-target effects and investigate alternative signaling pathways.
Q4: How can I minimize variability in my in vivo studies with this compound?
For animal studies, consistency is key. Use a well-characterized animal model of type 2 diabetes, such as the streptozotocin (STZ)-induced diabetic rat model.[5][6] Standardize the dose, route of administration (e.g., oral gavage), and timing of administration.[6] Monitor physiological parameters such as blood glucose and body weight consistently. It is also crucial to handle and acclimate the animals properly to minimize stress-related variability.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Causes | Recommended Solutions |
| High variability in DPP-4 inhibition assay results | Inconsistent pipetting; Instability of reagents; Suboptimal substrate concentration. | Use calibrated pipettes and reverse pipetting for viscous solutions; Prepare fresh reagents and store them properly; Determine the optimal substrate concentration (e.g., at or below the Km for competitive inhibitors).[7] |
| Low potency (high IC50) observed | Incorrect assay buffer pH or composition; Degradation of this compound in the assay medium; Plasma dilution effects in ex vivo assays. | Optimize buffer conditions (e.g., pH 7.4-8.0); Assess the stability of this compound under assay conditions; Minimize plasma dilution and use assay conditions that reduce substrate competition.[8] |
| Unexpected cytotoxicity in cell-based assays | Off-target effects of this compound; High concentrations of the vehicle (e.g., DMSO); Presence of toxic impurities in the drug substance.[9][10] | Perform dose-response curves to determine the non-toxic concentration range; Keep the final vehicle concentration below 0.1-0.5%; Use high-purity this compound and consider testing for impurities.[9][10] |
Cell-Based Assays
| Problem | Possible Causes | Recommended Solutions |
| No significant increase in GLP-1 secretion | Low expression of GLP-1 in the chosen cell line; Inadequate stimulation of GLP-1 release; Rapid degradation of secreted GLP-1. | Use a validated GLP-1 secreting cell line (e.g., NCI-H716); Optimize secretagogue concentrations (e.g., glucose, phorbol esters); Include a DPP-4 inhibitor in the collection medium to prevent GLP-1 degradation.[11] |
| Inconsistent cellular signaling readouts | Cell passage number and confluency; Serum starvation conditions; Agonist/antagonist stability. | Maintain a consistent cell passage number and seeding density; Optimize the duration and conditions of serum starvation; Verify the stability of all stimulating and inhibitory compounds in the assay medium. |
In Vivo Experiments
| Problem | Possible Causes | Recommended Solutions |
| Lack of efficacy in animal models | Inappropriate animal model; Insufficient drug exposure (low bioavailability or rapid metabolism); Incorrect dosing regimen. | Select an animal model that is responsive to DPP-4 inhibition; Perform pharmacokinetic studies to determine drug exposure and half-life in the chosen species[12][13][14]; Optimize the dose and frequency of administration based on pharmacokinetic and pharmacodynamic data. |
| Adverse events observed in animals | On-target effects at high doses; Off-target toxicity; Formulation issues. | Conduct a dose-ranging study to identify a well-tolerated and efficacious dose; Investigate potential off-target liabilities; Ensure the formulation is biocompatible and stable. |
Quantitative Data
Disclaimer: The following data are for established DPP-4 inhibitors and should be used as a reference for designing experiments with this compound. These values should be experimentally determined for this compound.
Table 1: In Vitro Potency of Common DPP-4 Inhibitors
| Compound | Parameter | Value (nM) | Source |
| Sitagliptin | IC50 | 18 | [15][16] |
| Vildagliptin | IC50 | 34 | [15] |
| Vildagliptin | Ki | 3-4 | [15] |
| Saxagliptin | Ki | 1.3 | [11] |
Table 2: Pharmacokinetic Parameters of DPP-4 Inhibitors in Rats
| Compound | Parameter | Value | Source |
| Vildagliptin | Tmax | 1.25 - 1.84 h | [13] |
| Vildagliptin | Bioavailability | 45-100% | [12] |
| Vildagliptin | Plasma Clearance | 2.9 L/h/kg | [12] |
| Saxagliptin | Tmax | 0.11 h | [17][18] |
| Saxagliptin | Bioavailability | 50-75% | [14] |
| Saxagliptin | Plasma Clearance | 115 mL/min/kg | [14] |
Experimental Protocols
Disclaimer: These are example protocols based on other DPP-4 inhibitors and must be optimized and validated for this compound.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[7][19]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
This compound (and a reference inhibitor like Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a dilution series of this compound in assay buffer. Also, prepare a positive control (e.g., Sitagliptin) and a vehicle control (e.g., DMSO diluted in assay buffer).
-
In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the inhibitor solution (this compound, control inhibitor, or vehicle) to triplicate wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
Immediately start kinetic readings on a fluorescence plate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cell-Based GLP-1 Secretion Assay
This protocol is a general guideline for measuring GLP-1 secretion from enteroendocrine L-cells (e.g., NCI-H716).
Materials:
-
NCI-H716 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
GLP-1 secretagogues (e.g., glucose, phorbol 12-myristate 13-acetate)
-
This compound
-
Commercially available GLP-1 ELISA kit
Procedure:
-
Seed NCI-H716 cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells twice with KRBB.
-
Pre-incubate the cells with KRBB containing this compound (to inhibit degradation of secreted GLP-1) for 30 minutes at 37°C.
-
Remove the pre-incubation buffer and add fresh KRBB containing this compound and the desired secretagogues.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and centrifuge to remove any cell debris.
-
Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
In Vivo Antihyperglycemic Efficacy in a Diabetic Rat Model
This protocol outlines a study to evaluate the glucose-lowering effects of this compound in STZ-induced diabetic rats.[5][6]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound formulation for oral gavage
-
Glucometer and test strips
Procedure:
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 35-65 mg/kg) dissolved in cold citrate buffer.
-
After 3-7 days, confirm diabetes by measuring fasting blood glucose levels (glucose > 200 mg/dL).
-
Randomize diabetic animals into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle by oral gavage once daily for the duration of the study (e.g., 4 weeks).
-
Monitor fasting blood glucose, body weight, and food/water intake weekly.
-
At the end of the study, an oral glucose tolerance test (OGTT) can be performed to assess improvements in glucose disposal.
-
Collect terminal blood samples for pharmacokinetic analysis and tissues for further biomarker analysis.
Visualizations
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context-dependent effects of dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Safety and Efficacy of Combining Saxagliptin and Pioglitazone Therapy in Streptozocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Safety and Efficacy of Combining Saxagliptin and Pioglitazone Therapy in Streptozocin-Induced Diabetic Rats [mdpi.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro toxic evaluation of two gliptins and their main impurities of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro toxic evaluation of two gliptins and their main impurities of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disposition of vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of lipoyl vildagliptin, a novel dipeptidyl peptidase IV inhibitor after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dipeptidyl peptidase IV Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
Comparative Analysis of Garvagliptin and Other DPP-4 Inhibitors: A Data-Driven Guide
A comprehensive review of available clinical and preclinical data reveals a significant information gap regarding Garvagliptin, precluding a direct, data-supported comparison with other established Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Linagliptin, Sitagliptin, Vildagliptin, and Alogliptin. While the latter have been extensively studied in numerous clinical trials, providing a robust evidence base for their efficacy and safety, publicly accessible, peer-reviewed data from comparative or even standalone clinical trials for this compound are currently unavailable.
This guide will proceed by summarizing the established data for prominent DPP-4 inhibitors to provide a benchmark for the class. The mechanism of action for DPP-4 inhibitors will be detailed, and a generalized experimental protocol for clinical trials in this drug class will be outlined. This information is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a framework for the eventual evaluation of new entrants to the market like this compound, once data becomes available.
Mechanism of Action: DPP-4 Inhibition
Dipeptidyl peptidase-4 is an enzyme that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, these drugs increase the circulating levels of active incretins, thereby enhancing their glucose-lowering effects. This mechanism of action contributes to improved glycemic control with a low intrinsic risk of hypoglycemia, as the insulinotropic effect is glucose-dependent.[2]
Comparative Efficacy and Safety of Established DPP-4 Inhibitors
Clinical trials have demonstrated that DPP-4 inhibitors, as a class, lead to modest but clinically significant reductions in HbA1c, typically in the range of 0.5% to 1.0%, when used as monotherapy or in combination with other oral antidiabetic agents. They are generally well-tolerated and have a neutral effect on body weight.[2] The risk of hypoglycemia is low, unless they are used in combination with agents known to cause hypoglycemia, such as sulfonylureas or insulin.[2]
While direct head-to-head trials between all available DPP-4 inhibitors are limited, existing studies and meta-analyses suggest comparable efficacy among them in terms of HbA1c reduction.
Table 1: Summary of Key Efficacy and Safety Data for Selected DPP-4 Inhibitors (from various clinical trials)
| Feature | Linagliptin | Sitagliptin | Vildagliptin | Alogliptin |
| Typical HbA1c Reduction (as monotherapy or add-on) | ~0.5-0.8% | ~0.5-0.8% | ~0.5-1.0% | ~0.5-0.8% |
| Effect on Body Weight | Neutral | Neutral | Neutral | Neutral |
| Risk of Hypoglycemia (monotherapy) | Low | Low | Low | Low |
| Primary Route of Excretion | Biliary/Fecal | Renal | Renal/Metabolism | Renal |
| Dose Adjustment in Renal Impairment | Not Required | Required | Required | Required |
Note: The values presented are approximate ranges derived from a variety of clinical trials and are for comparative purposes only. Individual patient responses may vary.
Experimental Protocols: A Generalized Approach for DPP-4 Inhibitor Clinical Trials
The following outlines a typical methodology for a Phase III clinical trial designed to evaluate the efficacy and safety of a new DPP-4 inhibitor.
Key Components of a Typical Phase III Trial Protocol:
-
Study Design: A multicenter, randomized, double-blind, placebo- or active-controlled, parallel-group study is a common design.
-
Patient Population: Adults with type 2 diabetes who have inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on diet and exercise alone or on a stable dose of metformin.
-
Inclusion Criteria: Typically include age (e.g., 18-75 years), a confirmed diagnosis of type 2 diabetes, and a specific range of Body Mass Index (BMI).
-
Exclusion Criteria: Often include a history of type 1 diabetes, diabetic ketoacidosis, significant renal or hepatic impairment (unless specifically studying these populations), and use of other antihyperglycemic agents that are not part of the study protocol.
-
Intervention: Patients are randomized to receive the investigational DPP-4 inhibitor at a specific dose or a comparator (placebo or another active antidiabetic agent) for a defined period (e.g., 24 or 52 weeks).
-
Primary Efficacy Endpoint: The primary outcome measure is typically the change in HbA1c from baseline to the end of the treatment period.
-
Secondary Efficacy Endpoints: These may include the change in fasting plasma glucose (FPG), the proportion of patients achieving a target HbA1c (e.g., <7.0%), and changes in postprandial glucose levels.
-
Safety and Tolerability Assessments: This involves monitoring and recording all adverse events, serious adverse events, and conducting regular laboratory tests (e.g., hematology, clinical chemistry, urinalysis). The incidence of hypoglycemia is a key safety endpoint.
-
Statistical Analysis: Appropriate statistical methods are used to compare the treatment and control groups for both efficacy and safety endpoints. Non-inferiority or superiority analyses are often performed.
Conclusion
The DPP-4 inhibitor class of medications offers a valuable therapeutic option for the management of type 2 diabetes. While established agents like Linagliptin, Sitagliptin, Vildagliptin, and Alogliptin have a well-documented profile of modest efficacy, good safety, and tolerability, a direct comparison with this compound is not possible at this time due to the absence of published clinical trial data. As the landscape of diabetes therapeutics continues to evolve, the generation and dissemination of robust clinical data for new agents will be critical for informed clinical decision-making and advancing patient care. Researchers and drug development professionals are encouraged to monitor for the future publication of data on this compound to enable a comprehensive comparative assessment.
References
A Comparative Analysis of Garvagliptin and Sitagliptin in the Management of Type 2 Diabetes Mellitus
A comprehensive review of the available clinical data for the dipeptidyl peptidase-4 (DPP-4) inhibitors Garvagliptin and Sitagliptin reveals a significant disparity in the landscape of publicly accessible research. While Sitagliptin has been extensively studied in numerous clinical trials, providing a robust dataset on its efficacy and safety, there is a notable absence of published clinical trial data for this compound. This guide, therefore, presents a detailed overview of the established clinical profile of Sitagliptin, alongside the known mechanistic class effects applicable to both agents, to offer a comparative perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: DPP-4 Inhibition
Both this compound and Sitagliptin belong to the class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] Their therapeutic effect is mediated by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By preventing this degradation, these drugs increase the circulating levels of active incretins.
This elevation of incretin levels has several downstream effects that contribute to improved glycemic control:
-
Glucose-Dependent Insulin Secretion: Incretins stimulate the pancreas to release insulin in response to elevated blood glucose levels, particularly after a meal.
-
Suppression of Glucagon Secretion: GLP-1 also suppresses the release of glucagon from pancreatic alpha cells, which in turn reduces the liver's production of glucose.[2]
This glucose-dependent mechanism of action is a key feature of DPP-4 inhibitors, as it leads to a lower risk of hypoglycemia compared to some other classes of antidiabetic drugs.
Efficacy of Sitagliptin
Clinical studies have consistently demonstrated the efficacy of Sitagliptin in improving glycemic control in patients with type 2 diabetes, both as a monotherapy and in combination with other antidiabetic agents.
Glycemic Control
The primary endpoint in most efficacy trials is the reduction in glycated hemoglobin (HbA1c), a measure of long-term blood glucose control.
| Efficacy Parameter | Sitagliptin Monotherapy | Sitagliptin as Add-on Therapy |
| Mean HbA1c Reduction | 0.6% to 1.5% reduction from baseline, with greater reductions observed in patients with higher baseline HbA1c levels.[4][5] | - As add-on to metformin: 0.65% to 0.7% reduction.[6][7] - As add-on to pioglitazone: 0.7% reduction.[6][7] |
| Fasting Plasma Glucose (FPG) | Decreases of 17 to 25 mg/dL.[5] | Data not consistently reported as a primary endpoint in add-on therapy trials. |
| Postprandial Glucose (PPG) | Decreases of approximately 47 to 50 mg/dL.[5] | Substantial reductions in postprandial glycemic excursion.[8] |
Beta-Cell Function
Sitagliptin has been shown to improve markers of pancreatic beta-cell function. This is a crucial aspect of its therapeutic profile, as beta-cell dysfunction is a core defect in type 2 diabetes.
| Beta-Cell Function Parameter | Effect of Sitagliptin |
| HOMA-β (Homeostatic Model Assessment of Beta-cell function) | Statistically significant improvement compared to placebo.[9] |
| Proinsulin to Insulin Ratio | Statistically significant reduction, indicating improved insulin processing.[9] |
| Insulin Secretion Rate (ISR) | Increased in response to a meal challenge.[8] |
Experimental Protocols for Sitagliptin Efficacy Studies
The data presented for Sitagliptin are derived from numerous randomized, double-blind, placebo-controlled clinical trials. The general methodologies employed in these studies are outlined below.
References
- 1. Prescribing Information [argenxmedical.com]
- 2. Efficacy and safety of evogliptin treatment in patients with type 2 diabetes: A multicentre, active-controlled, randomized, double-blind study with open-label extension (the EVERGREEN study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term follow-up of Phase 2A trial results involving advanced ovarian cancer patients treated with Vigil® in frontline maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. Efficacy and safety of vildagliptin in patients with type 2 diabetes mellitus inadequately controlled with dual combination of metformin and sulphonylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the general safety and tolerability of vildagliptin: value of pooled analyses from a large safety database versus evaluation of individual studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The efficacy and safety of evogliptin for type 2 diabetes mellitus: A systematic review and meta-analysis [frontiersin.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Evidence to support the use of vildagliptin monotherapy in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Garvagliptin's Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Garvagliptin's performance against other Dipeptidyl Peptidase-4 (DPP-4) inhibitors, supported by experimental data. The validation of DPP-4 as the therapeutic target for this compound is substantiated through its potent and selective inhibitory activity, consistent with the established mechanism of this drug class.
This compound (also known as ZYDPLA1) is an orally active, competitive, and long-acting inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] The inhibition of this enzyme is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. DPP-4 inhibitors, often referred to as "gliptins," function by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.
Comparative Efficacy of DPP-4 Inhibition
The therapeutic efficacy of this compound is directly linked to its high-affinity binding and potent inhibition of the DPP-4 enzyme. The following table summarizes the in vitro potency of this compound compared to other commercially available DPP-4 inhibitors.
| Compound | IC50 (nM) for human DPP-4 | Ki (nM) for human DPP-4 | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| This compound | 2.99[1] | 2.7[1] | >7000-fold[1] | >7000-fold[1] |
| Sitagliptin | 19 | - | >2600-fold | >400-fold |
| Vildagliptin | 62 | - | >200-fold | >30-fold |
| Saxagliptin | 50 | - | >400-fold | >80-fold |
| Alogliptin | <10 | - | >10,000-fold | >10,000-fold |
| Linagliptin | 1 | - | >10,000-fold | >10,000-fold |
Note: IC50 and Ki values for comparator drugs are compiled from various sources and may vary depending on assay conditions. Selectivity data is also sourced from publicly available literature and may not have been determined under identical experimental conditions.
In vivo studies in animal models have further validated the therapeutic target of this compound. Oral administration of this compound in mice and rats has been shown to elevate circulating levels of active GLP-1 and insulin, leading to a dose-dependent anti-hyperglycemic effect.[1] This physiological response is a direct consequence of DPP-4 inhibition and is consistent with the established mechanism of action for this class of drugs.
Experimental Protocols
The validation of DPP-4 as the therapeutic target for this compound and other gliptins relies on robust in vitro assays that measure the direct interaction between the compound and the enzyme, as well as the functional consequence of this interaction.
Protocol for DPP-4 Enzyme Activity and Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro potency of DPP-4 inhibitors using a fluorogenic substrate.
1. Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
DPP-4 Substrate: Gly-Pro-Aminomethylcoumarin (AMC)
-
Test compounds (e.g., this compound) and a known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm
2. Assay Procedure:
-
Prepare Reagents:
-
Dilute the human recombinant DPP-4 enzyme to the desired concentration in cold DPP-4 Assay Buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in DPP-4 Assay Buffer.
-
Prepare a serial dilution of the test compounds and the positive control inhibitor in the assay buffer.
-
-
Assay Reaction:
-
To the wells of the 96-well plate, add the following in triplicate:
-
Blank (No Enzyme): Assay Buffer and Substrate.
-
Control (No Inhibitor): Assay Buffer, DPP-4 Enzyme, and Substrate.
-
Positive Control: Assay Buffer, DPP-4 Enzyme, known inhibitor, and Substrate.
-
Test Compound: Assay Buffer, DPP-4 Enzyme, test compound at various concentrations, and Substrate.
-
-
Typically, the enzyme and inhibitor (or buffer for control) are pre-incubated for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) before the addition of the substrate to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals or at a fixed endpoint (e.g., 30 minutes) using a microplate reader. The cleavage of the AMC substrate by DPP-4 results in an increase in fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all other readings.
-
Calculate the percentage of DPP-4 inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To further elucidate the therapeutic action of this compound and the process of its target validation, the following diagrams are provided.
Caption: DPP-4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of a therapeutic target.
References
Cross-Validation of Evogliptin's Efficacy: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides an objective comparison of Evogliptin, a dipepeptidyl peptidase-4 (DPP-4) inhibitor, with other established alternatives. Supported by experimental data, this document outlines the pharmacological profile of Evogliptin and its performance across various preclinical and clinical models.
Mechanism of Action: Enhancing Incretin Hormone Activity
Evogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The primary mechanism of action for Evogliptin, and other gliptins, involves preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, Evogliptin increases the circulating levels of active GLP-1 and GIP.[1][3] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[1][3]
Comparative Efficacy: In Vitro and In Vivo Models
The efficacy of Evogliptin has been demonstrated in various models, showing comparable or non-inferior performance to other widely used DPP-4 inhibitors such as Sitagliptin and Linagliptin.
In Vitro DPP-4 Inhibition
Biochemical assays are crucial for determining the intrinsic inhibitory potency of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter in these assays, indicating the concentration of a drug required to inhibit 50% of the target enzyme's activity.
| Drug | IC50 (nM) | Selectivity |
| Evogliptin | 0.9 - 2.32 | High selectivity for DPP-4 over other DPP enzymes like DPP-8 and DPP-9 (over 6,000-fold)[4] |
| Sitagliptin | 18 - 19 | High selectivity for DPP-4 (over 2,600-fold against DPP-8 and DPP-9)[5][6] |
| Linagliptin | 1 | High selectivity for DPP-4 (over 10,000-fold against DPP-8 and DPP-9)[7][8] |
Preclinical Models
Animal models of type 2 diabetes are instrumental in evaluating the in vivo efficacy of new therapeutic agents. Oral glucose tolerance tests (OGTT) are a standard method to assess how effectively the body handles a glucose load.
A study in diet-induced obese mice demonstrated that Evogliptin treatment led to weight loss and reductions in blood glucose.[9] Furthermore, Evogliptin was shown to dose-dependently reduce whole body fat mass.[9] In these preclinical models, Evogliptin also increased the levels of active GLP-1.[10]
Clinical Trials: Glycemic Control in Humans
The ultimate validation of an anti-diabetic drug's efficacy lies in its ability to improve glycemic control in patients with type 2 diabetes. The reduction in glycated hemoglobin (HbA1c) is a primary endpoint in clinical trials, reflecting long-term glucose management.
| Drug | Dosage | Study Duration | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | Comparator |
| Evogliptin | 5 mg/day | 24 weeks | 7.2 | -0.23 | Placebo (0.05)[11] |
| Evogliptin | 5 mg/day | 12 weeks | ~8.9 | Not specified, non-inferior to Sitagliptin | Sitagliptin 100 mg/day[12] |
| Evogliptin | 5 mg/day | 24 weeks | Not specified | -0.94 | Linagliptin 5 mg/day (-0.75 at 12 weeks)[13] |
| Sitagliptin | 100 mg/day | 24 weeks | 8.0 | -0.65 | Metformin background[14][15] |
| Linagliptin | 5 mg/day | 24 weeks | 7.7-7.8 | -0.64 | Placebo[16] |
| Linagliptin | 5 mg/day | 12-24 weeks | Not specified | -0.63 | Placebo or active comparator[17] |
Clinical studies have consistently demonstrated that Evogliptin is non-inferior to both Sitagliptin and Linagliptin in reducing HbA1c levels in patients with type 2 diabetes.[3][13]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test compounds (Evogliptin, Sitagliptin, Linagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the recombinant human DPP-4 enzyme to each well of the microplate.
-
Add the various concentrations of the test compounds to the respective wells. A control group with no inhibitor is also included.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Mouse Model
Objective: To evaluate the effect of a test compound on glucose tolerance in a diabetic mouse model.
Animal Model:
-
Diet-induced obese (DIO) mice or other relevant diabetic mouse models (e.g., db/db mice).
Materials:
-
Test compound (Evogliptin) formulated for oral administration.
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Glucose solution (e.g., 2 g/kg body weight).
-
Blood glucose meter and test strips.
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound (Evogliptin) or vehicle control orally (gavage) at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood collection, administer the glucose solution orally.
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Incretin Signaling Pathway and the Action of Evogliptin.
Caption: Experimental Workflow for an Oral Glucose Tolerance Test.
References
- 1. Efficacy and safety of evogliptin treatment in patients with type 2 diabetes: A multicentre, active‐controlled, randomized, double‐blind study with open‐label extension (the EVERGREEN study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The efficacy and safety of evogliptin for type 2 diabetes mellitus: A systematic review and meta-analysis [frontiersin.org]
- 4. Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial Effects of Evogliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, on Adiposity with Increased Ppargc1a in White Adipose Tissue in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial Effects of Evogliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, on Adiposity with Increased Ppargc1a in White Adipose Tissue in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Efficacy and safety of evogliptin treatment in patients with type 2 diabetes: A multicentre, active-controlled, randomized, double-blind study with open-label extension (the EVERGREEN study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. cdn.mdedge.com [cdn.mdedge.com]
- 16. Pardon Our Interruption [boehringer-ingelheim.com]
- 17. The effect of linagliptin on glycaemic control and tolerability in patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Garvagliptin: Unraveling a New DPP-4 Inhibitor in a Competitive Landscape
As of late 2025, a comprehensive head-to-head comparison of Garvagliptin with its competitors, supported by publicly available clinical trial data, cannot be constructed. Extensive searches for pivotal clinical trial results or regulatory approvals for this compound have not yielded the necessary data to perform a direct comparative analysis against established market players.
This compound is identified as a dipeptidyl peptidase-IV (DPP-4) inhibitor, placing it in a well-established class of oral antihyperglycemic agents for the management of type 2 diabetes.[1] The "-gliptin" suffix is characteristic of this drug class.[1] However, the absence of published Phase III clinical trial data or records of regulatory submissions to major bodies such as the U.S. Food and Drug Administration (FDA) suggests that this compound may be in the early stages of clinical development or is not being pursued for major market registration at this time.
The Mechanism of Action: A Shared Pathway
DPP-4 inhibitors, including this compound, exert their therapeutic effect by targeting the dipeptidyl peptidase-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] By inhibiting DPP-4, these drugs increase the circulating levels of active incretins.[2][3][4]
The elevated incretin levels, in turn, stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[2][5] This dual action leads to improved glycemic control, with a low intrinsic risk of hypoglycemia, as the mechanism is glucose-dependent.[5]
Figure 1: Simplified signaling pathway of DPP-4 inhibitors like this compound.
The Competitive Landscape: Established DPP-4 Inhibitors
The market for DPP-4 inhibitors is mature, with several well-established competitors that have a wealth of clinical data from extensive head-to-head trials. These include, but are not limited to:
-
Sitagliptin: One of the first DPP-4 inhibitors to gain regulatory approval.[4]
-
Vildagliptin: Another early entrant in the DPP-4 inhibitor class.[3]
-
Saxagliptin: A potent and selective DPP-4 inhibitor.
-
Linagliptin: Distinguished by its primary excretion through the biliary-fecal route, requiring no dose adjustment in patients with renal impairment.
-
Alogliptin: Another established member of the gliptin class.
These competitors have been rigorously evaluated as monotherapy and in combination with other antidiabetic agents like metformin, sulfonylureas, and insulin.[2]
Future Outlook and Data Requirements
For a comprehensive comparison guide to be developed for this compound, the following data from robust clinical trials would be essential:
-
Phase III, randomized, double-blind, active-controlled trials comparing this compound to one or more of the established DPP-4 inhibitors.
-
Primary and secondary efficacy endpoints , including but not limited to:
-
Change in HbA1c from baseline.
-
Change in fasting plasma glucose (FPG).
-
Postprandial glucose (PPG) excursions.
-
-
Comprehensive safety and tolerability data , including the incidence of:
-
Adverse events (AEs) and serious adverse events (SAEs).
-
Hypoglycemia.
-
Effects on body weight.
-
Cardiovascular and renal outcomes.
-
Below is a conceptual workflow for a typical Phase III clinical trial that would be necessary to generate the required comparative data.
Figure 2: Conceptual workflow of a head-to-head Phase III clinical trial.
Until such data becomes publicly available through peer-reviewed publications or regulatory disclosures, any comparison of this compound to its competitors would be speculative. Researchers and drug development professionals are encouraged to monitor clinical trial registries and scientific literature for emerging data on this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Garvagliptin's Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Garvagliptin's anticipated specificity profile within the dipeptidyl peptidase-4 (DPP-4) inhibitor class of therapeutics. Due to the limited publicly available preclinical data on this compound, this guide establishes a framework for its evaluation by comparing its mechanism of action with established DPP-4 inhibitors and providing detailed experimental protocols for specificity validation.
This compound is an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis. By blocking DPP-4, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately lowering blood glucose levels in patients with type 2 diabetes.
A critical aspect of the safety and efficacy profile of any DPP-4 inhibitor is its selectivity. The DPP family includes several other enzymes with similar structures, most notably DPP-8 and DPP-9. Inhibition of these related enzymes has been linked to potential off-target effects and toxicities. Therefore, a highly selective inhibitor for DPP-4 is desirable. This guide outlines the necessary experimental framework to validate the specificity of this compound's action and compares its expected performance with other widely used gliptins.
Comparative Analysis of DPP-4 Inhibitor Specificity
The following table summarizes the inhibitory activity (IC50 values) of several established DPP-4 inhibitors against DPP-4, DPP-8, and DPP-9. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity ratio is calculated by dividing the IC50 for DPP-8 or DPP-9 by the IC50 for DPP-4, with a higher ratio indicating greater selectivity for DPP-4.
| Drug | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sitagliptin | 19 | >10,000 | >10,000 | >526 | >526 |
| Vildagliptin | 62 | 2,400 | 3,300 | ~39 | ~53 |
| Saxagliptin | 0.6 | 20 | 29 | ~33 | ~48 |
| Alogliptin | <10 | >10,000 | >10,000 | >1000 | >1000 |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols for Specificity Validation
To validate the specificity of this compound, a series of in vitro enzymatic assays should be conducted. The following protocols provide a detailed methodology for determining the IC50 values for DPP-4, DPP-8, and DPP-9.
DPP-4, DPP-8, and DPP-9 Inhibition Assay
This protocol is adapted from established methods for assessing DPP inhibitor selectivity.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.5) containing 1 M NaCl and 1 mg/mL BSA
-
This compound and other reference DPP-4 inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and reference inhibitors in the assay buffer. The final concentrations should span a range sufficient to generate a full dose-response curve (e.g., 0.1 nM to 100 µM).
-
Enzyme Preparation: Dilute the recombinant DPP enzymes in the assay buffer to a final concentration that yields a linear reaction rate over the desired incubation time.
-
Assay Reaction:
-
Add 25 µL of the serially diluted inhibitor or vehicle control (assay buffer) to the wells of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction: Add 50 µL of the Gly-Pro-AMC substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near the Km value for each enzyme.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Record measurements every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of DPP-4 inhibition and the experimental workflow for assessing this compound's specificity.
Caption: Signaling pathway of DPP-4 inhibition by this compound.
Caption: Experimental workflow for determining this compound's specificity.
Conclusion
Validating the specificity of this compound is paramount to understanding its therapeutic potential and safety profile. While direct comparative data for this compound is not yet widely available, the experimental framework provided in this guide offers a robust methodology for its assessment. By comparing its inhibitory profile against DPP-4, DPP-8, and DPP-9 with that of other established DPP-4 inhibitors, researchers can ascertain its selectivity and potential for off-target effects. The provided signaling pathway and experimental workflow diagrams serve as valuable tools for visualizing the mechanism of action and the process of specificity validation. As more data on this compound becomes available, this guide can be updated to provide a more direct and comprehensive comparison.
Efficacy of DPP-4 Inhibitors in Oncology: A Comparative Analysis in Preclinical Models
A Note on Garvagliptin: Extensive searches of publicly available scientific literature and clinical trial databases did not yield any studies specifically evaluating the efficacy of this compound in patient-derived xenograft (PDX) models for cancer. Therefore, this guide will focus on the broader class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, using the more extensively studied compounds Sitagliptin and Vildagliptin as representatives, and compare their preclinical anti-cancer activity with established targeted therapies.
Introduction to DPP-4 Inhibitors in Oncology
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein with enzymatic activity that is expressed on the surface of various cell types. DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, are a class of oral medications approved for the treatment of type 2 diabetes. They function by preventing the degradation of incretin hormones, which leads to enhanced insulin secretion and improved glycemic control.[1]
Recent preclinical research has suggested that DPP-4 inhibitors may also exert anti-tumor effects through various mechanisms. These include direct cytotoxic effects on cancer cells, modulation of the tumor microenvironment, and enhancement of the anti-tumor immune response.[2][3][4] The potential for repurposing these well-tolerated drugs for cancer therapy is an active area of investigation.
Comparative Efficacy of DPP-4 Inhibitors and Alternatives in Xenograft Models
While direct comparative studies of DPP-4 inhibitors and other anti-cancer agents in patient-derived xenograft (PDX) models are scarce, the following tables summarize available quantitative data from xenograft studies to provide a performance overview. It is important to note that these studies were not conducted head-to-head and involve different cancer types and experimental conditions.
Efficacy Data for DPP-4 Inhibitors in Xenograft Models
| Drug | Cancer Type | Model | Dosage | Outcome | Reference |
| Vildagliptin | Lung Adenocarcinoma (H460) | Xenograft (nude mice) | Not specified | Significant reduction in tumor size after 2 weeks | [5][6][7][8] |
| Sitagliptin (in combination with Sunitinib) | Sunitinib-resistant Renal Cell Carcinoma (ACHN) | Xenograft (nude mice) | Not specified | Overcame Sunitinib resistance, leading to reduced tumor volume and weight | [9] |
Efficacy Data for Alternative Targeted Therapies in PDX Models
| Drug | Cancer Type | Model | Dosage | Outcome | Reference |
| Gefitinib | EGFR-mutant Non-Small Cell Lung Cancer | PDX | 100 mg/kg | Significant tumor growth suppression | [10] |
| Erlotinib & Cetuximab | Erlotinib-resistant Non-Small Cell Lung Cancer | PDX | Not specified | Complete remission with Cetuximab and Afatinib+Cetuximab combination | [11] |
| Irinotecan | Colorectal Carcinoma | PDX | Not specified | 92% of PDX models responded | [12] |
| Cetuximab | Colorectal Carcinoma | PDX | Not specified | 61% of PDX models responded | [12] |
Experimental Protocols: Patient-Derived Xenograft (PDX) Studies
The following provides a generalized methodology for the establishment and therapeutic evaluation of patient-derived xenografts.
Establishment of PDX Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from patients under sterile conditions following surgical resection or biopsy, with informed consent.
-
Implantation: The tumor tissue is sectioned into small fragments (typically 3x3 mm) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice).
-
Engraftment and Passaging: The initial tumor-bearing mouse is designated as F0. Once the tumor reaches a specified volume (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into subsequent generations of mice (F1, F2, etc.) for cohort expansion. A portion of the tumor tissue is typically cryopreserved for future use and subjected to histopathological and molecular characterization to ensure fidelity to the original patient tumor.
Drug Efficacy Studies
-
Cohort Formation: Once tumors in a passage reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
Treatment Administration: The investigational drug (e.g., a DPP-4 inhibitor) and control vehicle are administered to their respective cohorts according to a defined schedule and route of administration.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: The primary endpoint is often tumor growth inhibition (TGI), calculated by comparing the mean tumor volume in the treated group to the control group. Other metrics may include tumor regression and overall survival.
-
Biomarker Analysis: Upon study completion, tumors are harvested for molecular and histological analysis to investigate mechanisms of drug action and identify potential biomarkers of response or resistance.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for PDX-Based Drug Efficacy Studies
Putative Signaling Pathways for DPP-4 Inhibitors in Cancer
PI3K/Akt/mTOR Pathway:
MAPK/ERK Pathway:
Conclusion
The exploration of DPP-4 inhibitors as a potential cancer therapy is still in its early stages. While preclinical studies with Sitagliptin and Vildagliptin suggest potential anti-tumor activity in various cancer types, the lack of data from patient-derived xenograft models, particularly for this compound, highlights a significant knowledge gap. PDX models, which more closely mimic the heterogeneity and biology of human tumors, will be crucial for validating these preliminary findings and for identifying the specific cancer types and patient populations that may benefit from this therapeutic approach. Further research is warranted to elucidate the precise mechanisms of action of DPP-4 inhibitors in cancer and to conduct well-designed preclinical studies, including direct comparisons with standard-of-care agents in PDX models, to determine their true therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sitagliptin Modulates the Response of Ovarian Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The CD26/DPP4-inhibitor vildagliptin suppresses lung cancer growth via macrophage-mediated NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking DPP-4 Inhibitors Against Standard-of-Care in Type 2 Diabetes Mellitus: A Comparative Guide
A note on Garvagliptin: While this guide was initially intended to focus on this compound, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield sufficient data to perform a robust benchmark analysis. Therefore, to fulfill the objective of providing a comparative guide for researchers, scientists, and drug development professionals, this document will use Sitagliptin, a well-established and extensively studied Dipeptidyl Peptidase-4 (DPP-4) inhibitor, as a representative of its class for comparison against the current standard-of-care for type 2 diabetes mellitus.
Introduction
Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes.[1][2] Their mechanism of action involves inhibiting the DPP-4 enzyme, which rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2] By preventing the degradation of these incretins, DPP-4 inhibitors enhance their physiological effects, leading to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion.[3] This guide provides a comparative analysis of the efficacy and safety of Sitagliptin against established standard-of-care treatments for type 2 diabetes, supported by data from clinical trials and detailed experimental protocols.
Mechanism of Action: DPP-4 Inhibition
DPP-4 inhibitors exert their glycemic control through the incretin pathway. The binding of a DPP-4 inhibitor to the enzyme prevents the breakdown of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their effects on pancreatic islet cells.[1][2]
Comparative Efficacy Against Standard-of-Care
The primary endpoint for assessing the efficacy of antihyperglycemic agents in clinical trials is the reduction in glycated hemoglobin (HbA1c). The following tables summarize the comparative efficacy of Sitagliptin against Metformin (a first-line standard-of-care) and as an add-on therapy.
Table 1: Monotherapy Efficacy of Sitagliptin vs. Metformin
| Parameter | Sitagliptin | Metformin | Reference |
| Mean Change in HbA1c from Baseline | -0.64% | -0.75% | [3] |
| Study Duration | 24 weeks | 24 weeks | [3] |
| Patient Population | Drug-naïve elderly patients with type 2 diabetes | Drug-naïve elderly patients with type 2 diabetes | [3] |
| Baseline HbA1c | 7.7% | 7.7% | [3] |
| Effect on Body Weight | -0.45 kg | -1.25 kg | [3] |
Table 2: Efficacy of Sitagliptin as Add-on Therapy to Metformin
| Parameter | Sitagliptin + Metformin | Placebo + Metformin | Reference |
| Mean Change in HbA1c from Baseline | -0.59% to -0.65% | --- | [4] |
| Study Duration | 24 weeks | --- | [4] |
| Patient Population | Patients with type 2 diabetes inadequately controlled on metformin | --- | [4] |
| Baseline HbA1c | ~7.4% | --- | [4] |
| Proportion of Patients Achieving HbA1c <7% | ~30-39% | --- | [4] |
Comparative Safety and Tolerability
DPP-4 inhibitors are generally well-tolerated. The following table compares the safety profile of Sitagliptin with Metformin and as an add-on therapy.
Table 3: Comparative Safety Profile
| Adverse Event | Sitagliptin | Metformin | Sitagliptin + Metformin | Reference |
| Hypoglycemia | Low incidence (0%) | Low incidence (1.2%) | 0.9% (mostly mild) | [3][4] |
| Gastrointestinal Events | 15.0% | 24.8% (significantly higher) | Comparable to Metformin alone | [3] |
| Upper Respiratory Tract Infection | Commonly reported | Not significantly different | Not significantly different | [5] |
| Nasopharyngitis | Commonly reported | Not significantly different | Not significantly different | [5] |
Experimental Protocols
The data presented in this guide are derived from randomized, controlled clinical trials. The general methodology for these trials is outlined below.
Typical Phase III Clinical Trial Workflow for a DPP-4 Inhibitor
Key Methodological Components:
-
Study Design: Typically randomized, double-blind, active-controlled, or placebo-controlled, parallel-group studies.
-
Patient Population: Adults with type 2 diabetes who are either treatment-naïve or inadequately controlled on existing therapy. Key inclusion criteria often include a specific range of baseline HbA1c (e.g., 7.0-10.0%).
-
Intervention: Administration of the investigational drug (e.g., Sitagliptin at a specific dose) compared to a standard-of-care medication (e.g., Metformin) or a placebo.
-
Primary Efficacy Endpoint: The primary outcome measured is typically the change in HbA1c from baseline to the end of the study period (e.g., 24 or 52 weeks).
-
Secondary Efficacy Endpoints: These may include the change in fasting plasma glucose (FPG), the proportion of patients achieving a target HbA1c of less than 7.0%, and changes in body weight.
-
Safety and Tolerability Assessment: This involves monitoring and recording all adverse events, with particular attention to hypoglycemia, gastrointestinal side effects, and any other predefined events of special interest. Laboratory parameters, vital signs, and physical examinations are also regularly assessed.
Conclusion
As a class, DPP-4 inhibitors like Sitagliptin offer a valuable therapeutic option for the management of type 2 diabetes, demonstrating clinically meaningful reductions in HbA1c with a low risk of hypoglycemia and generally favorable tolerability.[1][2] While their glycemic efficacy may be slightly less than that of metformin when used as monotherapy, they have a superior gastrointestinal tolerability profile.[3] As add-on therapy, they provide significant improvements in glycemic control for patients inadequately managed on metformin alone.[4] The choice of a second-line agent after metformin is individualized, and DPP-4 inhibitors remain a relevant option, particularly when the avoidance of hypoglycemia and weight gain are priorities. Future research and the potential emergence of new data on agents like this compound will further refine the role of this class in the evolving landscape of type 2 diabetes treatment.
References
- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 2. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 3. Comparison of vildagliptin and metformin monotherapy in elderly patients with type 2 diabetes: a 24-week, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of adding evogliptin versus sitagliptin for metformin‐treated patients with type 2 diabetes: A 24‐week randomized, controlled trial with open label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Combination Therapies Featuring DPP-4 Inhibitors for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of public clinical trial data for a drug specifically named "Garvagliptin," this guide provides a comparative analysis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors as a class in combination with other common antidiabetic agents. The data presented here is from well-documented Phase III clinical trials of representative DPP-4 inhibitors, such as sitagliptin, saxagliptin, and linagliptin, and is intended to illustrate the principles and outcomes of combination therapy.
Introduction
The management of Type 2 Diabetes Mellitus (T2DM) often necessitates a multi-faceted therapeutic approach to achieve and maintain optimal glycemic control. While monotherapy can be effective initially, the progressive nature of the disease frequently requires the use of combination therapies that target different pathophysiological pathways. Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents, have become a cornerstone of T2DM treatment due to their glucose-dependent mechanism of action and favorable safety profile, particularly the low risk of hypoglycemia.
This guide provides a comprehensive comparison of combination therapies involving DPP-4 inhibitors with two of the most widely used classes of antidiabetic drugs: biguanides (metformin) and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. By presenting key efficacy and safety data from pivotal Phase III clinical trials, alongside detailed experimental protocols and visualizations of the underlying signaling pathways, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of diabetes.
DPP-4 Inhibitor and Metformin Combination Therapy
The combination of a DPP-4 inhibitor and metformin is a widely adopted strategy in the management of T2DM. This pairing offers complementary mechanisms of action: metformin primarily reduces hepatic glucose production and improves insulin sensitivity, while DPP-4 inhibitors enhance the incretin effect, leading to glucose-dependent insulin secretion and suppression of glucagon.
Efficacy and Safety Data
The following tables summarize the key efficacy and safety outcomes from Phase III clinical trials evaluating the combination of a DPP-4 inhibitor and metformin.
| Efficacy Outcomes | |||
| Study | Treatment Arms | Mean Change in HbA1c from Baseline (%) | Mean Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) |
| Sitagliptin + Metformin | Sitagliptin 100 mg + Metformin 1000 mg | -1.57 | Not Reported |
| Sitagliptin 100 mg + Metformin 2000 mg | -2.07 | Not Reported | |
| Saxagliptin + Dapagliflozin + Metformin | Dapagliflozin 10 mg + Saxagliptin 5 mg + Metformin | -0.82 | -33 |
| Placebo + Saxagliptin 5 mg + Metformin | -0.10 | -5 | |
| Empagliflozin + Linagliptin | Empagliflozin 25 mg + Linagliptin 5 mg | -1.19 | -32.1 |
| Empagliflozin 10 mg + Linagliptin 5 mg | -1.08 | -29.5 | |
| Empagliflozin 25 mg | -0.62 | -22.3 | |
| Empagliflozin 10 mg | -0.66 | -20.4 | |
| Linagliptin 5 mg | -0.55 | -9.4 |
| Safety Outcomes | ||
| Study | Treatment Arms | Incidence of Hypoglycemia (%) |
| Sitagliptin + Metformin | Sitagliptin 100 mg + Metformin 1000 mg | 1.7 |
| Sitagliptin 100 mg + Metformin 2000 mg | 2.2 | |
| Saxagliptin + Dapagliflozin + Metformin | Dapagliflozin 10 mg + Saxagliptin 5 mg + Metformin | 1.3 |
| Placebo + Saxagliptin 5 mg + Metformin | 0.0 | |
| Empagliflozin + Linagliptin | Empagliflozin 25 mg + Linagliptin 5 mg | 0.0 |
| Empagliflozin 10 mg + Linagliptin 5 mg | 0.0 |
Experimental Protocols
Representative Study Design: Initial Combination of Sitagliptin and Metformin
-
Study Phase: Phase III
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with type 2 diabetes and inadequate glycemic control (A1C 7.5–11%) on diet and exercise.
-
Treatment Arms:
-
Sitagliptin 100 mg/metformin 1,000 mg (S100/M1000)
-
Sitagliptin 100 mg/metformin 2,000 mg (S100/M2000)
-
Metformin 1,000 mg (M1000)
-
Metformin 2,000 mg (M2000)
-
Sitagliptin 100 mg q.d. (S100)
-
Placebo
-
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.
-
Secondary Efficacy Endpoints: Change from baseline in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).
-
Safety Assessments: Monitoring of adverse events, including hypoglycemia and gastrointestinal side effects.
Signaling Pathway
Caption: DPP-4 Inhibitor and Metformin Signaling Pathway.
DPP-4 Inhibitor and SGLT2 Inhibitor Combination Therapy
The combination of DPP-4 inhibitors and SGLT2 inhibitors represents another effective strategy, leveraging two distinct and complementary insulin-independent and insulin-dependent mechanisms. SGLT2 inhibitors reduce glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. This action is complemented by the DPP-4 inhibitor's enhancement of the incretin system.
Efficacy and Safety Data
The following tables summarize the key efficacy and safety outcomes from Phase III clinical trials evaluating the combination of a DPP-4 inhibitor and an SGLT2 inhibitor.
| Efficacy Outcomes | ||||
| Study | Treatment Arms | Mean Change in HbA1c from Baseline (%) | Mean Change in FPG from Baseline (mg/dL) | Mean Change in Body Weight from Baseline (kg) |
| Saxagliptin + Dapagliflozin + Metformin | Dapagliflozin 10 mg + Saxagliptin 5 mg + Metformin | -0.82 | -33 | -1.9 |
| Placebo + Saxagliptin 5 mg + Metformin | -0.10 | -5 | -0.4 | |
| Dapagliflozin + Sitagliptin | Dapagliflozin 10 mg + Sitagliptin 100 mg | -0.5 | -24.1 | -2.1 |
| Placebo + Sitagliptin 100 mg | 0.0 | 3.8 | -0.3 | |
| Empagliflozin + Linagliptin | Empagliflozin 25 mg + Linagliptin 5 mg | -1.19 | -32.1 | -2.7 |
| Empagliflozin 10 mg + Linagliptin 5 mg | -1.08 | -29.5 | -2.0 | |
| Empagliflozin 25 mg | -0.62 | -22.3 | -2.4 | |
| Empagliflozin 10 mg | -0.66 | -20.4 | -2.0 | |
| Linagliptin 5 mg | -0.55 | -9.4 | -0.7 |
| Safety Outcomes | ||
| Study | Treatment Arms | Incidence of Genital Infection (%) |
| Saxagliptin + Dapagliflozin + Metformin | Dapagliflozin 10 mg + Saxagliptin 5 mg + Metformin | 5.0 |
| Placebo + Saxagliptin 5 mg + Metformin | 0.6 | |
| Dapagliflozin + Sitagliptin | Dapagliflozin 10 mg + Sitagliptin 100 mg | 9.8 |
| Placebo + Sitagliptin 100 mg | 0.4 | |
| Empagliflozin + Linagliptin | Empagliflozin 25 mg + Linagliptin 5 mg | Not Reported |
| Empagliflozin 10 mg + Linagliptin 5 mg | Not Reported |
Experimental Protocols
Representative Study Design: Dapagliflozin as Add-on to Sitagliptin
-
Study Phase: Phase III
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a 24-week blinded extension period.
-
Patient Population: Patients with type 2 diabetes inadequately controlled with a DPP-4 inhibitor (sitagliptin) with or without metformin.
-
Treatment Arms:
-
Dapagliflozin 10 mg/day added to sitagliptin (100 mg/day) ± metformin (≥1,500 mg/day)
-
Placebo added to sitagliptin (100 mg/day) ± metformin (≥1,500 mg/day)
-
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.
-
Secondary Efficacy Endpoints: Change from baseline in body weight and FPG.
-
Safety Assessments: Monitoring of adverse events, with a focus on genital and urinary tract infections.
Signaling Pathway
Caption: DPP-4 Inhibitor and SGLT2 Inhibitor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a Phase III clinical trial evaluating a DPP-4 inhibitor combination therapy.
Caption: Typical Phase III Clinical Trial Workflow.
Conclusion
Combination therapies involving DPP-4 inhibitors offer significant advantages in the management of T2DM by targeting multiple pathophysiological defects. The combination with metformin provides robust glycemic control with a low risk of hypoglycemia and is a well-established therapeutic strategy. The pairing of DPP-4 inhibitors with SGLT2 inhibitors presents another effective option with the added benefits of potential weight loss and blood pressure reduction.
The data and protocols summarized in this guide underscore the efficacy and safety of these combination therapies. For researchers and drug development professionals, a thorough understanding of the comparative performance and underlying mechanisms of these combinations is crucial for the continued development of innovative and effective treatments for Type 2 Diabetes Mellitus. The provided signaling pathways and experimental workflows offer a foundational understanding for future research and clinical trial design in this therapeutic area.
A Comparative Meta-Analysis of DPP-4 Inhibitors in Type 2 Diabetes Mellitus Clinical Trials
An objective review of the clinical trial data for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, reveals a landscape of comparable efficacy and safety profiles among its prominent members. While the query for "Garvagliptin" identified it as a DPP-4 inhibitor, a comprehensive search of publicly available clinical trial data and meta-analyses did not yield sufficient information to include it in this comparative guide. This report, therefore, focuses on a meta-analysis of the extensive clinical trial data for other leading DPP-4 inhibitors: Sitagliptin, Vildagliptin, Linagliptin, Saxagliptin, and Alogliptin.
This guide is intended for researchers, scientists, and drug development professionals, providing a synthesized overview of the performance of these agents, detailed experimental protocols from landmark trials, and visualizations of key biological and methodological pathways.
Efficacy and Safety: A Quantitative Comparison
The primary measure of efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c). Meta-analyses of numerous randomized controlled trials consistently demonstrate that DPP-4 inhibitors, as a class, lead to a modest but clinically significant reduction in HbA1c levels. The data presented in the following tables are a synthesis of findings from multiple large-scale studies and meta-analyses.
Table 1: Comparative Efficacy of DPP-4 Inhibitors (Monotherapy)
| DPP-4 Inhibitor | Mean HbA1c Reduction (%) | Mean Fasting Plasma Glucose Reduction (mg/dL) |
| Sitagliptin | -0.6 to -0.8 | -15 to -20 |
| Vildagliptin | -0.7 to -0.9 | -18 to -25 |
| Linagliptin | -0.5 to -0.7 | -12 to -18 |
| Saxagliptin | -0.5 to -0.7 | -12 to -18 |
| Alogliptin | -0.5 to -0.6 | -15 to -22 |
Note: Values represent approximate ranges compiled from various meta-analyses and may vary based on baseline HbA1c, patient population, and study duration.
Table 2: Comparative Safety Profile of DPP-4 Inhibitors
| Adverse Event | Sitagliptin | Vildagliptin | Linagliptin | Saxagliptin | Alogliptin |
| Hypoglycemia (as monotherapy) | Low Risk | Low Risk | Low Risk | Low Risk | Low Risk |
| Upper Respiratory Tract Infection | Reported | Reported | Reported | Reported | Reported |
| Headache | Reported | Reported | Reported | Reported | Reported |
| Pancreatitis | Rare | Rare | Rare | Rare | Rare |
| Heart Failure Hospitalization | Neutral | Neutral | Neutral | Potential Increased Risk | Neutral |
Note: The risk of hypoglycemia increases when DPP-4 inhibitors are used in combination with sulfonylureas or insulin. The potential increased risk of hospitalization for heart failure with saxagliptin was observed in the SAVOR-TIMI 53 trial.
Experimental Protocols: A Look into a Landmark Trial
To provide insight into the methodologies employed in the clinical evaluation of DPP-4 inhibitors, a representative experimental protocol from the SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus-Thrombolysis in Myocardial Infarction 53) trial is summarized below.[1]
SAVOR-TIMI 53 Trial Protocol Summary
-
Objective: To evaluate the long-term cardiovascular efficacy and safety of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, event-driven trial.[2][3]
-
Patient Population: 16,492 patients with type 2 diabetes and a history of established cardiovascular disease or multiple risk factors for vascular disease.
-
Intervention: Patients were randomly assigned to receive either saxagliptin (5 mg daily, or 2.5 mg for patients with moderate to severe renal impairment) or a matching placebo, in addition to their standard of care.[3]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.
-
Key Secondary Endpoint: A composite of the primary endpoint plus hospitalization for heart failure, unstable angina, or coronary revascularization.
-
Duration: The trial continued until a prespecified number of primary endpoint events occurred, with a median follow-up of 2.1 years.
-
Statistical Analysis: The primary analysis was a time-to-event analysis using a Cox proportional-hazards model to assess the non-inferiority and potential superiority of saxagliptin compared to placebo.
Visualizing the Science: Signaling Pathways and Methodological Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of Garvagliptin: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Garvagliptin must adhere to specific disposal procedures due to its environmental hazards. The Safety Data Sheet (SDS) for this compound indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are not disposed of in standard trash or flushed down the drain. This guide provides essential safety and logistical information for the proper management of this compound waste in a laboratory setting.
The primary directive for disposal is to manage this compound as a hazardous waste and to dispose of its contents and container at an approved waste disposal plant.[1] This approach aligns with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous pharmaceutical waste.[2]
Key Hazard and Disposal Information
To ensure safe handling and disposal, laboratory personnel should be familiar with the key characteristics of this compound waste.
| Hazard Classification & Precautionary Statements | Disposal Guidelines |
| Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1] | Do NOT dispose of in regular trash or down the drain.[2] |
| Acute and Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long lasting effects.[1] | All this compound waste must be collected for disposal by a licensed hazardous waste contractor. |
| P501 Precautionary Statement : Dispose of contents/container to an approved waste disposal plant.[1] | Segregate this compound waste from other waste streams. |
| P273 Precautionary Statement : Avoid release to the environment.[1] | Use clearly labeled, sealed, and compatible containers for waste accumulation. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of unwanted this compound and contaminated laboratory materials.
1. Waste Identification and Segregation:
-
Treat all unused, expired, or off-specification this compound as hazardous waste.
-
Segregate this compound waste from non-hazardous waste at the point of generation.
-
Also, keep it separate from other chemical wastes unless directed otherwise by your institution's Environmental Health and Safety (EHS) department.
2. Preparing Solid this compound Waste:
-
For pure this compound, place the material in a clearly labeled, sealed, and compatible waste container.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats, and other labware (e.g., weigh boats, contaminated wipes) should be collected in a designated, sealed container.
3. Preparing Liquid this compound Waste:
-
Solutions containing this compound should be collected in a sealed, leak-proof container.
-
Ensure the container is compatible with the solvent used.
-
Do not mix with other incompatible solvent wastes.
4. Container Management and Labeling:
-
Use containers that are in good condition and can be securely closed.
-
Label all waste containers with "Hazardous Waste" and identify the contents, including "this compound" and any other constituents.
-
Keep containers closed except when adding waste.
5. Storage:
-
Store this compound waste in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic and environmental release points like drains.
6. Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to treat or neutralize this compound waste in the laboratory.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both human health and aquatic ecosystems.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
